Product packaging for Sepimostat(Cat. No.:CAS No. 103926-64-3)

Sepimostat

Cat. No.: B035193
CAS No.: 103926-64-3
M. Wt: 373.4 g/mol
InChI Key: QMRJOIUGPCVZPH-UHFFFAOYSA-N
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Description

Sepimostat is a potent and synthetic serine protease inhibitor with significant research value in the study of inflammatory pathways and related disease models. Its primary mechanism of action involves the specific and reversible inhibition of a range of serine proteases, including trypsin, plasmin, and plasma kallikrein. By targeting these enzymes, this compound effectively modulates key proteolytic cascades, such as the coagulation system, the complement system, and the kinin-kallikrein system, which are central to inflammatory responses, blood clotting, and vascular permeability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19N5O2 B035193 Sepimostat CAS No. 103926-64-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-carbamimidoylnaphthalen-2-yl) 4-(4,5-dihydro-1H-imidazol-2-ylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c22-19(23)16-2-1-15-12-18(8-5-14(15)11-16)28-20(27)13-3-6-17(7-4-13)26-21-24-9-10-25-21/h1-8,11-12H,9-10H2,(H3,22,23)(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRJOIUGPCVZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146144
Record name Sepimostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103926-64-3
Record name Sepimostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103926643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sepimostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEPIMOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZFR16F4QQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Sepimostat's Mechanism of Action on NMDA Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepimostat, a synthetic serine protease inhibitor, has demonstrated significant neuroprotective properties that extend beyond its primary enzymatic inhibition. Emerging research has identified a direct modulatory effect on N-methyl-D-aspartate (NMDA) receptors, a critical component in synaptic plasticity, learning, and memory, and a key player in excitotoxic neuronal death. This technical guide provides an in-depth analysis of the mechanism of action of this compound on NMDA receptors, summarizing key quantitative data, detailing experimental methodologies, and visualizing the involved signaling pathways.

Core Mechanism: A Dual-Component Open-Channel Block

This compound inhibits NMDA receptors through a complex, dual-component mechanism involving both voltage-dependent and voltage-independent actions.[1][2] This suggests the presence of at least two distinct binding sites on the NMDA receptor channel complex: a deep site within the ion channel pore and a shallow site more accessible from the extracellular space.[1][2]

At hyperpolarized membrane potentials, the voltage-dependent component is more prominent, with this compound acting as a "foot-in-the-door" open channel blocker.[1] This means that this compound enters and binds within the open channel of the NMDA receptor, physically occluding the passage of ions and thereby inhibiting receptor function. This is evidenced by the pronounced tail currents and overshoots observed in electrophysiological recordings.

Conversely, at depolarized voltages, the voltage-independent inhibition becomes more apparent. While this inhibition is attenuated by increasing concentrations of the agonist (NMDA), it is non-competitive in nature.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with NMDA receptors.

ParameterValueCell Type/TissueExperimental ConditionSource
IC50 3.5 ± 0.3 µMRat Hippocampal CA1 Pyramidal Neurons-80 mV holding voltage
Ki 27.7 µMInhibition of [3H]ifenprodil binding
IC50 29.8 µMFractionated Rat Brain MembranesInhibition of [3H]ifenprodil binding

Signaling Pathways and Molecular Interactions

This compound's interaction with the NMDA receptor is multifaceted. The primary mechanism is a direct channel block, but it also shows a preference for receptors containing the GluN2B subunit.

Proposed Mechanism of this compound on NMDA Receptors

Sepimostat_NMDA_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NMDAR NMDA Receptor (GluN1/GluN2B) This compound->NMDAR Binds to Shallow & Deep Sites NMDA_Agonist NMDA/Glycine NMDA_Agonist->NMDAR Activates NMDAR->this compound Traps in Channel (Foot-in-the-door) Ca_Influx Ca²+ Influx NMDAR->Ca_Influx Enables Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity InVivo_Workflow Animal_Model Sprague Dawley Rats Grouping Grouping: - Vehicle Control - NMDA Alone - NMDA + this compound Animal_Model->Grouping Injection Intravitreal Injection Grouping->Injection Incubation Post-injection Period Injection->Incubation Euthanasia Euthanasia & Eye Enucleation Incubation->Euthanasia Histology Fixation, Sectioning & Staining Euthanasia->Histology Microscopy Microscopic Examination of Retinal Layers Histology->Microscopy Analysis Quantification of Neuronal Survival & Retinal Thickness Microscopy->Analysis

References

The Neuroprotective Potential of Sepimostat: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepimostat, a synthetic serine protease inhibitor, has emerged as a compound of interest for its neuroprotective properties. This technical guide synthesizes the current preclinical data on this compound, focusing on its mechanism of action, efficacy in excitotoxicity models, and the experimental methodologies used to elucidate its effects. The primary neuroprotective mechanism of this compound is attributed to its function as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit. This action mitigates neuronal damage caused by excessive glutamate stimulation, a key pathological process in various neurodegenerative conditions. This document provides a detailed examination of the available quantitative data, experimental protocols, and the underlying signaling pathways.

Introduction

Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate, is a common hallmark of neurodegenerative diseases. The N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission, is a prime therapeutic target for neuroprotection. This compound (FUT-187) is an orally active derivative of Nafamostat, a serine protease inhibitor.[1][2] While initially developed for other indications, its neuroprotective effects have been identified, primarily through the modulation of NMDA receptor activity.[1][2] This guide provides a comprehensive overview of the scientific evidence supporting the neuroprotective properties of this compound.

Mechanism of Action: NMDA Receptor Antagonism

This compound exerts its neuroprotective effects by acting as an antagonist of the NMDA receptor.[1] Specifically, it has been shown to interact with the ifenprodil-binding site on the NR2B subunit of the NMDA receptor. This interaction is non-competitive and involves both voltage-dependent and voltage-independent components, suggesting a complex "foot-in-the-door" open channel block mechanism with binding at both shallow and deep sites within the receptor channel.

The inhibition of the NMDA receptor by this compound prevents excessive calcium influx into neurons, a primary trigger for excitotoxic cell death pathways. By blocking this influx, this compound helps to maintain neuronal integrity in the face of excitotoxic insults.

Signaling Pathway

Sepimostat_NMDA_Signaling This compound's Neuroprotective Signaling Pathway Glutamate Excess Glutamate NMDAR NMDA Receptor (NR2B subunit) Glutamate->NMDAR Activates Glutamate->NMDAR Ca_Influx Excessive Ca2+ Influx NMDAR->Ca_Influx Mediates NMDAR->Ca_Influx Neuroprotection Neuroprotection This compound This compound This compound->NMDAR Antagonizes This compound->NMDAR Excitotoxicity Excitotoxicity (Neuronal Damage/Death) Ca_Influx->Excitotoxicity Leads to Ca_Influx->Excitotoxicity

Caption: this compound antagonizes the NR2B subunit of the NMDA receptor, blocking downstream excitotoxicity.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of this compound have been quantified in both in vitro and in vivo models.

Table 1: In Vitro Inhibition of NMDA Receptors by this compound
ParameterValueCell TypeMethodReference
IC50 (Steady-State) 3.5 ± 0.3 µMRat Hippocampal CA1 NeuronsPatch Clamp (-80 mV)
IC50 (Peak) 1.8 ± 0.4 µMRat Hippocampal CA1 NeuronsPatch Clamp (-80 mV)
IC50 (+30 mV) 3.5 ± 0.8 µM (peak), 5.8 ± 1.5 µM (steady-state)Rat Hippocampal CA1 NeuronsPatch Clamp
[3H]ifenprodil Binding IC50 29.8 µMFractionated Rat Brain MembranesRadioligand Binding Assay
Table 2: In Vivo Neuroprotective Effects of this compound in a Rat Model of NMDA-Induced Retinal Degeneration
This compound Dose (nmol/eye)Ganglion Cell Layer (GCL) Cell Count (% of Control)Inner Plexiform Layer (IPL) Thickness (% of Control)Reference
1 ~60%~75%
10 ~95% (Complete Protection)~98% (Complete Protection)
100 ~98% (Complete Protection)~100% (Complete Protection)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

In Vivo NMDA-Induced Retinal Degeneration Model

This model assesses the ability of a compound to protect retinal neurons from excitotoxic damage.

Experimental Workflow:

In_Vivo_Workflow Workflow for In Vivo Assessment of this compound's Neuroprotection Animal_Prep Animal Preparation (Sprague-Dawley rats) Anesthesia Anesthesia Animal_Prep->Anesthesia Injection Intravitreal Injection (NMDA + this compound/Vehicle) Anesthesia->Injection Post_Op Post-Injection Monitoring Injection->Post_Op Euthanasia Euthanasia (7 days post-injection) Post_Op->Euthanasia Enucleation Eye Enucleation & Fixation Euthanasia->Enucleation Histology Histological Processing (Paraffin embedding, sectioning) Enucleation->Histology Staining Staining (Hematoxylin & Eosin) Histology->Staining Microscopy Microscopy & Imaging Staining->Microscopy Analysis Quantitative Analysis (GCL cell count, IPL thickness) Microscopy->Analysis

Caption: Experimental workflow for the in vivo retinal neuroprotection model.

Methodology:

  • Animals: Adult male Sprague-Dawley rats are used for this model.

  • Anesthesia: Animals are anesthetized prior to the intravitreal injection.

  • Intravitreal Injection: A solution containing NMDA (e.g., 20 nmol/eye) and varying concentrations of this compound (1, 10, or 100 nmol/eye) or vehicle is injected into the vitreous body of the eye.

  • Post-Injection Care: Animals are monitored for recovery from anesthesia.

  • Tissue Collection: After a set period (e.g., 7 days), animals are euthanized, and the eyes are enucleated.

  • Histological Analysis: The eyes are fixed, embedded in paraffin, and sectioned. The retinal sections are then stained with hematoxylin and eosin.

  • Quantification: The number of cells in the ganglion cell layer (GCL) and the thickness of the inner plexiform layer (IPL) are measured using microscopy and image analysis software to quantify the extent of neuroprotection.

In Vitro Electrophysiological Assessment of NMDA Receptor Antagonism

This protocol details the use of patch-clamp electrophysiology to measure the direct inhibitory effect of this compound on NMDA receptors.

Methodology:

  • Cell Preparation: Primary hippocampal or cortical neurons are cultured from embryonic or neonatal rats.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on individual neurons. The neuron is held at a specific membrane potential (e.g., -80 mV).

  • NMDA Receptor Activation: A solution containing NMDA and glycine is applied to the neuron to evoke an inward current through the NMDA receptors.

  • This compound Application: this compound at various concentrations is co-applied with the NMDA/glycine solution.

  • Data Acquisition and Analysis: The reduction in the amplitude of the NMDA-evoked current in the presence of this compound is measured. The concentration-response curve is then plotted to determine the IC50 value.

Discussion and Future Directions

The existing preclinical data strongly support the neuroprotective potential of this compound, primarily through its well-characterized antagonism of the NR2B-containing NMDA receptor. The efficacy demonstrated in the in vivo model of retinal excitotoxicity suggests its potential utility in conditions where excitotoxicity plays a significant role.

However, the current body of research on this compound's neuroprotective effects is limited to this specific model. To fully understand its therapeutic potential, further research is warranted in other models of neurodegenerative diseases, such as those for Alzheimer's disease, Parkinson's disease, and stroke.

The reason for the discontinuation of this compound's clinical development for other indications remains unclear. A re-evaluation of its safety and pharmacokinetic profiles in the context of neurodegenerative diseases could be a valuable endeavor for future drug development efforts.

Conclusion

This compound is a promising neuroprotective agent with a clear mechanism of action as an NMDA receptor antagonist. The quantitative data from preclinical studies demonstrate its potent ability to prevent excitotoxic neuronal death. While further research is needed to explore its efficacy in a broader range of neurodegenerative disease models, the findings summarized in this technical guide provide a solid foundation for future investigations into the therapeutic potential of this compound.

References

Sepimostat's Interaction with Acid-Sensing Ion Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepimostat, a synthetic serine protease inhibitor, has garnered attention for its potential therapeutic applications beyond its primary enzymatic targets. Emerging research has identified its role as a modulator of acid-sensing ion channels (ASICs), a family of proton-gated cation channels implicated in a variety of physiological and pathophysiological processes, including pain perception, ischemic stroke, and neuroinflammation.[1] This technical guide provides an in-depth analysis of the current understanding of this compound's effects on ASICs, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Analysis of this compound's Inhibitory Activity

Recent studies have quantified the inhibitory potency of this compound on native and recombinant ASICs. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its efficacy.

CompoundTargetIC50 (μM)Holding Voltage (mV)Cell TypeReference
This compound Native ASICs2.4 ± 0.3-80Rat Giant Striatal Interneurons[1]
NafamostatNative ASICs0.78 ± 0.12-80Rat Giant Striatal Interneurons[1]
DiminazeneNative ASICs0.40 ± 0.09-80Rat Giant Striatal Interneurons[1]

Table 1: Comparative IC50 values for the inhibition of pH 6.5-induced currents in rat striatal interneurons.[1]

Mechanism of Action: A Voltage-Dependent Pore Blocker

The inhibitory action of this compound on ASICs is characterized by a voltage-dependent block of the channel pore. This "foot-in-the-door" mechanism suggests that this compound, a positively charged molecule, enters the open channel pore and physically occludes the passage of ions. The positively charged amidine and/or guanidine groups present in its structure are crucial for this interaction.

Several key findings support this mechanism:

  • Voltage-Dependence: The inhibitory effect of this compound is more pronounced at hyperpolarized membrane potentials, which facilitates the entry of the positively charged molecule into the channel pore.

  • Lack of Trapping: this compound is not trapped within the channel when it closes, indicating that it can only access its binding site when the channel is in an open conformation.

  • Subunit Selectivity: this compound demonstrates a significantly higher inhibitory activity against homomeric ASIC1a channels compared to ASIC2a channels. Molecular modeling studies suggest that this compound binds within the channel pore between specific amino acid residues, Glu 433 and Ala 444, in a manner similar to nafamostat and diminazene.

Experimental Protocols

The following methodologies were employed to elucidate the effects of this compound on ASICs.

Cell Culture and Transfection
  • Native Neuron Preparation: Giant cholinergic interneurons were acutely dissociated from striatal slices of male Wistar rats.

  • Recombinant Channel Expression: Chinese Hamster Ovary (CHO) cells were transiently transfected with plasmids encoding rat ASIC1a or ASIC2a subunits for heterologous expression.

Electrophysiology: Whole-Cell Patch-Clamp
  • Recording Configuration: The whole-cell patch-clamp technique was used to record membrane currents from isolated neurons or transfected CHO cells.

  • Voltage Protocol: Cells were held at a holding potential of -80 mV unless otherwise specified for voltage-dependence experiments.

  • Channel Activation: ASIC currents were induced by a rapid change in the extracellular pH from a control solution (pH 7.4) to an acidic solution (e.g., pH 6.5) using a fast perfusion system.

  • Drug Application: this compound and other test compounds were applied to the cells via the perfusion system at known concentrations.

  • Data Analysis: The peak amplitude of the acid-induced inward current was measured to quantify the inhibitory effect of the compounds. IC50 values were determined by fitting the concentration-response data to the Hill equation.

Molecular Modeling
  • Homology Modeling: A model of the open state of the rat ASIC1a channel was used for docking studies.

  • Docking Simulations: Molecular docking simulations were performed to predict the binding mode of this compound within the channel pore, identifying key interacting residues.

Signaling Pathways and Experimental Workflow

The interaction of this compound with ASICs is a direct channel block rather than a modulation of a complex signaling cascade. The following diagrams illustrate the proposed mechanism of action and the general experimental workflow.

Caption: Proposed "foot-in-the-door" mechanism of this compound on ASICs.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Prep Cell Preparation (Native Neurons or Transfected CHO cells) Patch_Clamp Whole-Cell Patch-Clamp Cell_Prep->Patch_Clamp pH_Application Application of Acidic pH to Activate ASICs Patch_Clamp->pH_Application Drug_Application Application of this compound pH_Application->Drug_Application Current_Measurement Measure Peak Inward Current Drug_Application->Current_Measurement Concentration_Response Generate Concentration- Response Curve Current_Measurement->Concentration_Response IC50_Calculation Calculate IC50 Value Concentration_Response->IC50_Calculation

Caption: General workflow for studying this compound's effect on ASICs.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a direct, voltage-dependent blocker of ASIC1a-containing channels. Its "foot-in-the-door" mechanism of action provides a clear basis for its inhibitory effects. For drug development professionals, the selectivity of this compound for ASIC1a over ASIC2a presents an opportunity for designing more targeted therapies for conditions where ASIC1a hyperactivity is a key pathological driver.

Future research should focus on:

  • Investigating the effects of this compound on other ASIC subtypes and heteromeric channels.

  • Evaluating the in vivo efficacy of this compound in animal models of ASIC-mediated pathologies, such as ischemic stroke and inflammatory pain.

  • Exploring the structure-activity relationship of this compound and its analogs to develop compounds with enhanced potency and selectivity for specific ASIC subtypes.

This technical guide summarizes the current state of knowledge regarding this compound's interaction with ASICs, providing a foundation for further research and development in this promising area.

References

In Vitro Biological Activity of Sepimostat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepimostat (also known as FUT-187) is a potent, synthetic serine protease inhibitor with a broad spectrum of activity. In addition to its well-established role as an inhibitor of various proteases, this compound has demonstrated significant in vitro biological activity as an antagonist of N-methyl-D-aspartate (NMDA) receptors and acid-sensing ion channels (ASICs). This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Serine Protease Inhibition

This compound is a potent inhibitor of a wide range of trypsin-like serine proteases. Its inhibitory activity has been quantified against several key enzymes involved in physiological and pathological processes.

Quantitative Data: IC50 and Ki Values

The inhibitory potency of this compound against various serine proteases is summarized in the table below. The data highlights its strong inhibitory effect, particularly on trypsin and pancreatic kallikrein.

EnzymeIC50 (µM)Ki (µM)Inhibition Mechanism
Trypsin0.0970.097Competitive
Pancreatic Kallikrein0.0290.029Competitive
Plasma Kallikrein0.610.61Competitive
Plasmin0.570.57Competitive
Thrombin2.52.5Competitive
Factor Xa20.420.4Competitive
Factor XIIa-0.021Noncompetitive
C1r6.46.4Competitive
C1s-0.18Uncompetitive
Complement (Classical Pathway)0.17--
Complement (Alternative Pathway)3.5--
Experimental Protocol: General Serine Protease Inhibition Assay

While a specific detailed protocol for this compound was not available in the searched literature, a general methodology for assessing the inhibition of trypsin-like serine proteases can be described as follows. This protocol is based on commonly used spectrophotometric or fluorometric methods.

Objective: To determine the inhibitory effect of this compound on the activity of a specific serine protease (e.g., trypsin, plasmin, thrombin).

Materials:

  • Purified serine protease enzyme

  • Specific chromogenic or fluorogenic substrate for the enzyme

  • This compound (FUT-187)

  • Assay buffer (e.g., Tris-HCl or PBS at physiological pH)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare a series of dilutions of the this compound stock solution in assay buffer to achieve a range of final concentrations to be tested.

    • Prepare a working solution of the serine protease in assay buffer.

    • Prepare a working solution of the substrate in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the serine protease solution to each well.

    • Add a corresponding volume of the diluted this compound solutions or vehicle control to the wells.

    • Incubate the enzyme and inhibitor mixture for a predetermined period at a controlled temperature (e.g., 15-30 minutes at 37°C) to allow for binding.

  • Initiation of Reaction:

    • Add a fixed volume of the substrate solution to each well to initiate the enzymatic reaction.

  • Measurement:

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific substrate used.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of substrate hydrolysis) for each concentration of this compound.

    • Plot the reaction velocity against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

    • The inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, noncompetitive) can be determined by performing the assay with varying substrate concentrations and analyzing the data using methods such as Lineweaver-Burk or Dixon plots.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sepimostat_Stock Sepimostat_Stock Sepimostat_Dilutions Sepimostat_Dilutions Sepimostat_Stock->Sepimostat_Dilutions Dilute Add_to_Plate Add_to_Plate Sepimostat_Dilutions->Add_to_Plate Enzyme_Stock Enzyme_Stock Enzyme_Working Enzyme_Working Enzyme_Stock->Enzyme_Working Dilute Enzyme_Working->Add_to_Plate Substrate_Stock Substrate_Stock Substrate_Working Substrate_Working Substrate_Stock->Substrate_Working Dilute Incubate Incubate Add_to_Plate->Incubate Pre-incubation Add_Substrate Add_Substrate Incubate->Add_Substrate Initiate Reaction Measure_Activity Measure_Activity Add_Substrate->Measure_Activity Kinetic Reading Calculate_Velocity Calculate_Velocity Measure_Activity->Calculate_Velocity Plot_Data Plot_Data Calculate_Velocity->Plot_Data Determine_IC50_Ki Determine_IC50_Ki Plot_Data->Determine_IC50_Ki G cluster_setup Experimental Setup cluster_protocol Recording Protocol cluster_analysis Data Analysis Neuron Hippocampal Neuron Establish_WCR Establish Whole-Cell Recording Neuron->Establish_WCR Patch_Pipette Patch Pipette (Internal Solution) Patch_Pipette->Establish_WCR Perfusion Perfusion System (External Solution) Perfusion->Establish_WCR Apply_Agonists Apply NMDA + Glycine (Baseline Current) Establish_WCR->Apply_Agonists Coapply_this compound Co-apply this compound + Agonists Apply_Agonists->Coapply_this compound Washout Washout with Agonists Coapply_this compound->Washout Record_Currents Record Evoked Currents Washout->Record_Currents Measure_Inhibition Measure % Inhibition Record_Currents->Measure_Inhibition Plot_Curve Plot Dose-Response Curve Measure_Inhibition->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50 G cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor Ion_Flow Ion Influx (Ca2+, Na+) NMDA_R->Ion_Flow Opens Channel Block Blockade NMDA_R->Block Glutamate Glutamate Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Binds This compound This compound This compound->NMDA_R Enters Open Channel Block->Ion_Flow Prevents

References

The Dual-Inhibitor Sepimostat: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepimostat (FUT-187) is a synthetic small molecule initially developed as a serine protease inhibitor for the treatment of pancreatitis. Subsequent research has unveiled its potent neuroprotective properties, stemming from a dual mechanism of action as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors and an inhibitor of acid-sensing ion channels (ASICs). This technical guide provides a comprehensive overview of the discovery, a putative synthesis pathway, and the detailed molecular pharmacology of this compound. It includes summaries of its inhibitory activities, detailed experimental protocols for its characterization, and visualizations of its associated signaling pathways to serve as a resource for researchers in neuropharmacology and drug development.

Discovery and Development

This compound, also known as FUT-187, was originally synthesized as an orally active serine protease inhibitor, an analogue of nafamostat. Its primary therapeutic target was acute pancreatitis, a condition characterized by the premature activation of digestive proteases.[1][2] Studies in rat models of cerulein- and alcohol-induced pancreatitis demonstrated that oral administration of this compound could prevent increases in plasma amylase and lipase activities and reduce pancreatic edema and inflammation.[1][2]

During further investigation, this compound was found to possess significant neuroprotective properties. This led to the discovery of its activity as an antagonist of the NR2B subunit of the NMDA receptor and as an inhibitor of acid-sensing ion channels (ASICs).[3] Despite promising preclinical data in pancreatitis models, the clinical development of this compound was discontinued for reasons that have not been publicly disclosed.

Chemical Synthesis

A plausible synthetic workflow is outlined below.

G cluster_0 Fragment 1: 6-Amidino-2-naphthol Synthesis cluster_1 Fragment 2: Imidazoline-Benzoic Acid Synthesis cluster_2 Final Esterification A 6-Cyano-2-naphthol B 6-Hydroxy-2-naphthalene imino methyl ester HCl A->B Pinner Reaction (HCl/Methanol) C 6-Amidino-2-naphthol B->C Aminolysis (Ammonia) H This compound C->H Coupling Agent (e.g., DCC/EDC) D 4-Aminobenzoic acid F Intermediate D->F Activation E Ethylenediamine E->F Condensation G 4-((4,5-Dihydro-1H-imidazol-2-yl)amino)benzoic acid F->G Cyclization G->H

Caption: Putative synthetic workflow for this compound.

Detailed Steps:

  • Synthesis of 6-Amidino-2-naphthol: This intermediate is a core component shared with nafamostat. A common method involves the Pinner reaction.

    • Step 1a: 6-Cyano-2-naphthol is reacted with anhydrous methanol in the presence of hydrogen chloride gas. This forms the methyl imidate hydrochloride salt (6-hydroxy-2-naphthalene imino methyl ester hydrochloride).

    • Step 1b: The resulting imidate is then treated with ammonia (aminolysis) to form the corresponding amidine, 6-amidino-2-naphthol.

  • Synthesis of 4-((4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid:

    • Step 2a: The carboxylic acid of 4-aminobenzoic acid is first protected or activated.

    • Step 2b: The activated benzoic acid derivative is reacted with ethylenediamine.

    • Step 2c: An intramolecular cyclization reaction is induced to form the 2-aminoimidazoline ring system attached to the benzoic acid backbone.

  • Final Esterification:

    • Step 3: 6-Amidino-2-naphthol is coupled with 4-((4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid using a standard esterification coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an appropriate aprotic solvent to yield the final product, this compound.

Mechanism of Action and Pharmacology

This compound exerts its neuroprotective effects through the inhibition of two distinct cation channels: NMDA receptors and ASICs.

Inhibition of NMDA Receptors

This compound is a non-competitive, voltage-dependent inhibitor of NMDA receptors. It interacts with both a shallow (external) and a deep (in-channel) binding site, leading to a complex inhibitory profile.

  • Voltage-Independent Inhibition: At depolarized membrane potentials (e.g., -30 mV), this compound's action is predominantly voltage-independent, interacting with a shallow, external site on the receptor. This inhibition is agonist-dependent but non-competitive, meaning that while higher concentrations of the agonist (NMDA) can reduce the inhibitory effect, they cannot completely overcome it.

  • Voltage-Dependent Inhibition: At hyperpolarized membrane potentials (e.g., -80 mV), the voltage-dependent component of inhibition becomes dominant. This compound acts as a "foot-in-the-door" open-channel blocker, binding within the channel pore and preventing ion flux. This is evidenced by the appearance of characteristic "tail currents" upon washout of the agonist in the presence of the blocker.

Inhibition of Acid-Sensing Ion Channels (ASICs)

In conditions of tissue acidosis, such as during ischemic events, extracellular proton concentrations rise, activating ASICs. This leads to Na+ and Ca2+ influx, contributing to cytotoxic edema and neuronal injury. This compound has been shown to inhibit ASIC-mediated currents, particularly those from ASIC1a-containing channels, in a voltage-dependent manner, suggesting it binds within the channel pore.

Downstream Signaling Pathways

The inhibition of NMDA receptors and ASICs by this compound interrupts key downstream signaling cascades implicated in excitotoxicity and cell death.

G This compound This compound NMDAR NMDA Receptor This compound->NMDAR Inhibits ASIC Acid-Sensing Ion Channel (ASIC1a) This compound->ASIC Inhibits Neuroprotection Neuroprotection This compound->Neuroprotection Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Mediates ASIC->Ca_Influx Mediates Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Apoptosis Apoptosis Excitotoxicity->Apoptosis Necrosis Necrosis Excitotoxicity->Necrosis Autophagy Autophagy Modulation Excitotoxicity->Autophagy CellDeath Neuronal Cell Death Apoptosis->CellDeath Necrosis->CellDeath Acidosis Tissue Acidosis (Low pH) Acidosis->ASIC Activates

Caption: Signaling pathways modulated by this compound.

By blocking these channels, this compound effectively reduces excessive intracellular calcium accumulation, a central event in excitotoxic cascades. This mitigates downstream processes including the activation of apoptotic pathways, necrosis, and dysregulated autophagy, ultimately leading to neuroprotection.

Quantitative Data

The inhibitory potency of this compound has been quantified in various electrophysiological studies.

TargetSpecies/TissueAssay ConditionsParameterValueReference
NMDA Receptor Rat Hippocampal Neurons-80 mV holding voltageIC₅₀ (steady-state)3.5 ± 0.3 µM
Rat Hippocampal Neurons-80 mV holding voltageIC₅₀ (peak current)1.8 ± 0.4 µM
Rat Hippocampal Neurons+30 mV holding voltageIC₅₀ (steady-state)5.8 ± 1.5 µM
Rat Hippocampal Neurons-30 mV holding voltage, 1 mM Mg²⁺IC₅₀3.6 ± 1.1 µM
ASIC Rat Striatal InterneuronspH 6.5, -80 mV holding voltageIC₅₀2.4 ± 0.3 µM

Detailed Experimental Protocols

The characterization of this compound's activity on ion channels is primarily achieved through whole-cell patch-clamp electrophysiology. The following is a representative protocol for measuring NMDA receptor currents in cultured neurons.

Protocol: Whole-Cell Patch-Clamp Analysis of NMDA Receptor Inhibition

Objective: To determine the IC₅₀ of this compound on NMDA-evoked currents in cultured hippocampal neurons.

1. Cell Preparation:

  • Culture primary hippocampal neurons from E18 rat embryos on poly-D-lysine coated glass coverslips.

  • Use neurons after 10-14 days in vitro for mature receptor expression.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

2. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 100 µM glycine, and 0 µM MgCl₂ to prevent voltage-dependent block by magnesium. Adjust pH to 7.2 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES. Adjust pH to 7.2 with CsOH. The use of Cesium (Cs⁺) helps to block potassium channels.

  • Agonist Solution: External solution supplemented with 100 µM NMDA.

  • Test Solutions: Agonist solution containing varying concentrations of this compound (e.g., 0.1, 1, 3, 10, 30, 100 µM).

3. Electrophysiological Recording:

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.

  • Obtaining Whole-Cell Configuration:

    • Approach a target neuron with the recording pipette while applying light positive pressure.

    • Upon contact with the cell membrane, release pressure to form a high-resistance (GΩ) seal.

    • Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.

  • Data Acquisition:

    • Clamp the neuron at a holding potential of -80 mV.

    • Use a fast-perfusion system to apply the agonist solution for a set duration (e.g., 2-4 seconds) to evoke a baseline NMDA current.

    • After a washout period, co-apply the agonist solution with a specific concentration of this compound.

    • Repeat this process for each concentration of this compound, ensuring a return to baseline between applications.

    • Record currents using an appropriate amplifier and digitize the data.

4. Data Analysis:

  • Measure the peak and steady-state amplitude of the NMDA-evoked current for baseline and for each this compound concentration.

  • Calculate the percentage of inhibition for each concentration relative to the baseline current.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to the Hill equation to determine the IC₅₀ value.

G A Prepare Neuronal Culture (e.g., Hippocampal) D Mount Pipette and Approach Neuron A->D B Pull Glass Pipette (3-6 MΩ) C Fill Pipette with Internal Solution B->C C->D E Form Gigaohm Seal D->E F Rupture Membrane (Whole-Cell Mode) E->F G Set Holding Potential (-80 mV) F->G H Apply NMDA + Glycine (Baseline Current) G->H I Washout H->I I->H Re-establish baseline J Co-apply NMDA + Glycine + this compound I->J K Repeat for multiple concentrations J->K L Record Currents K->L M Analyze Data (Calculate % Inhibition, Plot Dose-Response, Determine IC₅₀) L->M

Caption: Experimental workflow for patch-clamp analysis.

Conclusion

This compound is a multifaceted compound with a well-defined dual mechanism of action against NMDA receptors and acid-sensing ion channels. Originally developed as a serine protease inhibitor, its potent, non-competitive, and voltage-dependent inhibition of these key neuronal ion channels underscores its potential as a neuroprotective agent. While its clinical development has been halted, the detailed pharmacological profile and putative synthesis outlined in this guide provide a valuable foundation for future research. The experimental protocols and pathway diagrams serve as a practical resource for scientists investigating novel neuroprotective strategies and the complex pharmacology of ion channel modulators. Further exploration of this compound and its analogs may yet yield new therapeutic leads for ischemic injury, neurodegenerative diseases, and other conditions linked to excitotoxicity and acidosis.

References

Sepimostat for Excitotoxicity-Mediated Retinal Degeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a key pathological mechanism in a variety of retinal degenerative diseases, including glaucoma and diabetic retinopathy. This technical guide provides an in-depth overview of Sepimostat, a synthetic serine protease inhibitor, which has been identified as a potent neuroprotective agent against such excitotoxic insults. Contrary to its classification, the neuroprotective effects of this compound are not mediated by serine protease inhibition but through direct antagonism of the NR2B subunit of the NMDA receptor. This document consolidates the current understanding of this compound's mechanism of action, presents key quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Retinal ganglion cell (RGC) death is a final common pathway in many optic neuropathies, leading to irreversible vision loss. A major driver of RGC death is excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage. This overstimulation causes a massive influx of calcium ions through NMDA receptors, triggering downstream apoptotic cascades.

This compound, an orally active derivative of Nafamostat, was initially developed as a serine protease inhibitor. However, recent research has unveiled a novel and significant therapeutic potential for this molecule in neuroprotection. Studies have demonstrated that this compound effectively protects retinal neurons from NMDA- and ischemia/reperfusion-induced degeneration in rodent models.[1] This protection is attributed to its ability to act as an antagonist at the ifenprodil-binding site of the NR2B subunit of the NMDA receptor, thereby preventing the downstream effects of excitotoxic injury.[1][2] This guide serves as a technical resource for researchers exploring the therapeutic application of this compound in excitotoxicity-mediated retinal diseases.

Mechanism of Action: NMDA Receptor Antagonism

The neuroprotective action of this compound in the retina is independent of its serine protease inhibitory activity.[1] Instead, it directly targets the NMDA receptor, a key player in glutamate-mediated excitotoxicity.

The proposed mechanism is as follows:

  • Excitotoxic Condition: In pathological states such as ischemia or glaucoma, excessive glutamate is released into the synaptic cleft.

  • NMDA Receptor Overactivation: This excess glutamate persistently activates NMDA receptors on retinal neurons.

  • This compound Intervention: this compound acts as a non-competitive antagonist at the ifenprodil-binding site on the NR2B subunit of the NMDA receptor.[1]

  • Inhibition of Calcium Influx: By binding to the NR2B subunit, this compound allosterically modulates the receptor, preventing the massive influx of Ca²⁺ ions that is the hallmark of excitotoxicity.

  • Neuroprotection: The reduction in intracellular calcium overload prevents the activation of downstream cell death pathways, including the activation of caspases and subsequent apoptosis, thus preserving retinal neuron integrity.

It is noteworthy that other structurally related serine protease inhibitors, such as gabexate and camostat, do not exhibit the same neuroprotective effects, highlighting the specificity of this compound's action on the NMDA receptor.

Signaling Pathway Diagram

Sepimostat_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (NR1/NR2B) Glutamate->NMDAR Binds Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Opens Channel Cell_Death Neuronal Cell Death (Apoptosis) Ca_Influx->Cell_Death Triggers This compound This compound This compound->NMDAR Antagonizes (NR2B subunit) Excitotoxicity Excitotoxicity Excitotoxicity->Glutamate Excessive Release

Caption: Proposed mechanism of this compound's neuroprotective action.

Data Presentation

The neuroprotective efficacy of this compound has been quantified in several key preclinical experiments. The following tables summarize the critical data.

Table 1: In Vitro NMDA Receptor Binding and Inhibition
CompoundTarget AssayIC₅₀ Value (µM)Source
This compound[³H]ifenprodil binding (rat brain membranes)29.8
This compoundNative NMDA receptor inhibition (rat hippocampus)3.5 ± 0.3
Nafamostat[³H]ifenprodil binding (rat brain membranes)4.52

IC₅₀: Half-maximal inhibitory concentration.

Table 2: In Vivo Neuroprotective Effects of this compound against NMDA-Induced Retinal Degeneration in Rats
Treatment Group (Intravitreal)Ganglion Cell Layer (GCL) Cell Count (cells/mm)Inner Plexiform Layer (IPL) Thickness (µm)Source
Vehicle~100~80
NMDA (20 nmol/eye)~30~40
NMDA + this compound (1 nmol/eye)~60~60
NMDA + this compound (10 nmol/eye)~95~75

Values are approximate, based on graphical data from the cited source, and demonstrate a dose-dependent protective effect.

Experimental Protocols

This section provides an overview of the key methodologies used to evaluate the efficacy of this compound. These protocols are synthesized from multiple sources to provide a comprehensive guide for researchers.

NMDA-Induced Retinal Excitotoxicity Model in Rats

This in vivo model is the standard for studying excitotoxic retinal injury.

  • Animals: Adult male Sprague-Dawley rats are typically used. All procedures must be in accordance with institutional animal care and use committee guidelines.

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic cocktail (e.g., ketamine/xylazine). Topical proparacaine is applied to the cornea.

  • Intravitreal Injection:

    • Using a 30-gauge needle, a puncture is made through the sclera approximately 1-2 mm posterior to the limbus.

    • A 10 µL Hamilton syringe with a 33-gauge needle is then inserted into the vitreous humor.

    • A total volume of 2-5 µL is injected slowly over 1-2 minutes to avoid a rapid increase in intraocular pressure.

    • The injection solution for the experimental group contains NMDA (e.g., 20-160 nmol) and this compound at the desired concentration. Control groups receive vehicle or NMDA alone.

  • Post-Procedure Care: A topical antibiotic ointment is applied to the eye to prevent infection. Animals are monitored during recovery from anesthesia.

  • Endpoint Analysis: Retinal tissue is typically harvested 7 to 14 days post-injection for histological analysis.

Experimental Workflow Diagram

Experimental_Workflow A Animal Preparation (Sprague-Dawley Rat, Anesthesia) B Intravitreal Injection (NMDA ± this compound) A->B C Post-Injection Period (7-14 days) B->C D Euthanasia & Eyecup Enucleation C->D E Tissue Processing (Fixation, Sectioning) D->E F Histological Staining (H&E) E->F G Morphometric Analysis (GCL Count, IPL Thickness) F->G H Data Analysis & Interpretation G->H

Caption: Workflow for the in vivo retinal excitotoxicity model.

Retinal Histology and Morphometric Analysis
  • Tissue Fixation: Following enucleation, the eyes are fixed in a solution such as 4% paraformaldehyde or Davidson's solution for at least 24 hours.

  • Processing and Embedding: The fixed tissues are dehydrated through a graded series of ethanol, cleared with xylene, and embedded in paraffin wax.

  • Sectioning: 4-5 µm thick sections are cut using a microtome, ensuring the optic nerve head is included in the plane of sectioning.

  • Staining: Sections are deparaffinized, rehydrated, and stained with Hematoxylin and Eosin (H&E) to visualize retinal morphology.

  • Microscopy and Analysis:

    • Images are captured using a light microscope equipped with a digital camera.

    • GCL Cell Count: The number of nuclei in the ganglion cell layer (GCL) is counted over a defined length (e.g., 100 µm) at a set distance from the optic nerve head. The average of multiple sections is taken.

    • IPL Thickness: The thickness of the inner plexiform layer (IPL) is measured from the inner border of the inner nuclear layer to the outer border of the GCL.

    • Software such as ImageJ or Stereo Investigator can be used for precise and unbiased measurements.

Radioligand Binding Assay for NMDA Receptor

This assay determines the binding affinity of this compound to the NMDA receptor.

  • Membrane Preparation:

    • Rat cerebral cortex is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl).

    • The homogenate is centrifuged to pellet the membranes. The pellet is washed and re-centrifuged.

    • The final pellet is resuspended in the assay buffer, and protein concentration is determined (e.g., via Bradford assay).

  • Competitive Binding Assay:

    • Membrane preparations are incubated in 96-well plates.

    • A fixed concentration of a radiolabeled ligand specific for the ifenprodil site (e.g., [³H]ifenprodil) is added to each well.

    • Increasing concentrations of unlabeled this compound (the competitor) are added to displace the radioligand.

    • Control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand) are included.

  • Filtration and Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • Radioactivity on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that displaces 50% of the radioligand) is calculated.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the effect of this compound on NMDA receptor currents in neurons.

  • Cell Preparation: Acutely dissociated neurons (e.g., from rat hippocampus) or cultured neurons are used.

  • Recording Setup:

    • Cells are placed in a recording chamber on an inverted microscope and continuously perfused with an external solution (e.g., artificial cerebrospinal fluid).

    • A glass micropipette (4-8 MΩ resistance) filled with an internal solution is used as the recording electrode.

  • Whole-Cell Configuration:

    • The micropipette is advanced to touch the cell membrane, and gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal".

    • A brief pulse of stronger suction ruptures the membrane patch, establishing the whole-cell configuration, which allows control of the membrane voltage and measurement of transmembrane currents.

  • Recording NMDA Currents:

    • The cell is voltage-clamped at a holding potential (e.g., -70 mV).

    • NMDA receptor-mediated currents are evoked by local application of NMDA and its co-agonist glycine. Other receptor currents (e.g., AMPA, GABA) are blocked pharmacologically.

    • After establishing a stable baseline current, this compound is applied via the perfusion system at various concentrations.

  • Data Analysis: The reduction in the amplitude of the NMDA-evoked current by this compound is measured to determine its inhibitory effect and calculate the IC₅₀.

Conclusion and Future Directions

The evidence strongly indicates that this compound confers significant neuroprotection against excitotoxicity-mediated retinal degeneration through the targeted antagonism of the NR2B-containing NMDA receptor. Its efficacy in preclinical models, coupled with a well-defined mechanism of action, positions this compound as a promising therapeutic candidate for a range of retinal diseases where excitotoxicity is a contributing factor.

Future research should focus on:

  • Evaluating the efficacy of this compound in chronic models of retinal degeneration, such as experimental glaucoma.

  • Investigating the pharmacokinetics and optimal delivery routes for achieving therapeutic concentrations in the retina.

  • Conducting safety and toxicology studies to pave the way for potential clinical trials.

The continued exploration of this compound and similar NMDA receptor modulators holds considerable promise for the development of novel, disease-modifying treatments for blinding retinal conditions.

References

Pharmacological Profile of Sepimostat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepimostat, also known as FUT-187, is a synthetic, orally active serine protease inhibitor.[1] It is structurally related to nafamostat, another potent serine protease inhibitor. While primarily developed for its anti-pancreatitis properties, emerging research has unveiled a broader pharmacological profile for this compound, including significant off-target effects on ion channels, which contribute to its neuroprotective properties.[2][3] This technical guide provides a comprehensive overview of the currently available pharmacological data on this compound, with a focus on its mechanism of action, quantitative inhibitory data, and relevant experimental methodologies.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of serine proteases, which are a broad family of enzymes involved in various physiological and pathological processes, including digestion, blood coagulation, and inflammation.[4] In preclinical models of pancreatitis, this compound has demonstrated efficacy in reducing pancreatic injury, suggesting its ability to inhibit digestive and inflammatory proteases in vivo.[1]

In addition to its effects on serine proteases, this compound has been identified as a potent inhibitor of N-methyl-D-aspartate (NMDA) receptors and Acid-Sensing Ion Channels (ASICs). This dual inhibitory action on ion channels likely underlies its observed neuroprotective effects.

Serine Protease Inhibition
NMDA Receptor Inhibition

This compound inhibits native NMDA receptors in rat hippocampal CA1 pyramidal neurons. Its mechanism of inhibition is complex, involving both voltage-dependent and voltage-independent components, which suggests the presence of both a shallow and a deep binding site on the receptor. The inhibition is non-competitive and demonstrates a "foot-in-the-door" open channel block mechanism.

Acid-Sensing Ion Channel (ASIC) Inhibition

Details regarding the specific mechanism of ASIC inhibition by this compound are less characterized in the available literature. However, its structural similarity to other known ASIC inhibitors suggests it may also act as a channel blocker.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

Table 1: In Vitro Inhibition of Ion Channels by this compound

TargetTest SystemKey ParametersValueReference(s)
Native NMDA ReceptorsRat Hippocampal CA1 Pyramidal NeuronsIC50 (at -80 mV holding voltage)3.5 ± 0.3 µM
Native NMDA ReceptorsRat Hippocampal CA1 Pyramidal NeuronsIC50 (at -30 mV, in presence of 1 mM Mg2+)3.6 ± 1.1 µM

Table 2: In Vivo Efficacy of this compound in Animal Models

ModelSpeciesDosingKey FindingsReference(s)
Cerulein-induced acute pancreatitisRat30 to 300 mg/kg (oral pretreatment)Inhibition of increased serum amylase and lipase, reduction of pancreatic edema and inflammation.
Caerulein plus ethanol-induced acute pancreatic injuryRat10 and 30 mg/kg (oral)Prevention of increased plasma amylase and lipase activities, and suppression of histological changes.
NMDA-induced retinal degenerationRatIntravitreal injectionProtection of the retina against excitotoxic degeneration.

Pharmacokinetics and Pharmacodynamics

Comprehensive pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound are not extensively published. However, it is described as an orally active derivative of nafamostat, and preclinical studies have utilized oral administration in rats, demonstrating its systemic availability via this route. One study noted that the development of this compound was discontinued for unknown reasons.

Pharmacodynamic studies in animal models of pancreatitis have shown a dose-dependent reduction in disease severity following oral administration of this compound.

Experimental Protocols

In Vitro NMDA Receptor Inhibition Assay (Patch-Clamp Electrophysiology)

A detailed, step-by-step protocol for this specific experiment with this compound is not publicly available. However, based on the cited literature, a general methodology can be outlined:

  • Cell Preparation: Isolation of hippocampal CA1 pyramidal neurons from rats.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the isolated neurons.

  • NMDA Receptor Activation: NMDA receptors are activated by the application of NMDA and a co-agonist like glycine.

  • This compound Application: this compound is applied at various concentrations to the bath solution.

  • Data Acquisition and Analysis: The inhibitory effect of this compound on NMDA-induced currents is measured at different holding potentials (e.g., -80 mV and -30 mV). The concentration-response data are then fitted to a Hill equation to determine the IC50 value.

In Vitro Serine Protease Inhibition Assay (General Protocol)

Specific protocols for testing this compound against individual serine proteases have not been found. A general fluorometric or colorimetric assay for serine protease inhibition would typically involve the following steps:

  • Reagent Preparation: Prepare a buffer solution, the specific serine protease (e.g., trypsin), a fluorogenic or chromogenic substrate for the protease, and the inhibitor (this compound) at various concentrations.

  • Enzyme-Inhibitor Incubation: The serine protease is pre-incubated with different concentrations of this compound for a defined period to allow for binding.

  • Substrate Addition: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

  • Signal Detection: The fluorescence or absorbance is measured over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the data are used to determine the IC50 value.

Visualizations

Signaling Pathway of this compound's Neuroprotective Effect

sepimostat_neuroprotection This compound This compound NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Inhibits ASICs Acid-Sensing Ion Channels This compound->ASICs Inhibits Neuroprotection Neuroprotection This compound->Neuroprotection Ca_influx Ca2+ Influx NMDA_Receptor->Ca_influx Mediates ASICs->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Leads to Neuronal_Damage Neuronal Damage Excitotoxicity->Neuronal_Damage

Caption: Proposed mechanism of this compound-mediated neuroprotection.

Experimental Workflow for In Vitro Inhibition Assay

inhibition_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Prepare Enzyme (e.g., Serine Protease) Incubation Pre-incubate Enzyme with this compound Enzyme->Incubation Inhibitor Prepare this compound (Serial Dilutions) Inhibitor->Incubation Substrate Prepare Substrate (Fluorogenic/Chromogenic) Reaction Initiate Reaction with Substrate Substrate->Reaction Incubation->Reaction Measurement Measure Signal (Fluorescence/Absorbance) Reaction->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Det Determine IC50 Value Inhibition_Calc->IC50_Det

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion

This compound is a serine protease inhibitor with a multifaceted pharmacological profile. While its efficacy in preclinical models of pancreatitis is established, its off-target activities as an inhibitor of NMDA receptors and ASICs have garnered significant interest for their neuroprotective potential. Further research is warranted to fully elucidate its inhibitory profile against a broader range of serine proteases and to understand its pharmacokinetic and pharmacodynamic properties in more detail. The discontinuation of its clinical development, for reasons that are not publicly known, suggests that there may be additional, uncharacterized aspects of its pharmacological or toxicological profile. Nevertheless, the available data indicate that this compound could serve as a valuable pharmacological tool for studying the roles of serine proteases and specific ion channels in various disease states.

References

Sepimostat's Interaction with the NR2B Subunit of the NMDA Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepimostat, a synthetic serine protease inhibitor, has garnered attention for its neuroprotective capabilities. Emerging evidence indicates that a primary mechanism underlying this neuroprotection is its antagonistic interaction with the N-methyl-D-aspartate (NMDA) receptor, specifically at the NR2B subunit. This technical guide provides a comprehensive overview of the molecular interaction between this compound and the NR2B subunit. It synthesizes quantitative binding and inhibition data, details the experimental protocols used for these assessments, and illustrates the key signaling pathways implicated in its mechanism of action. This document is intended to serve as a detailed resource for researchers and professionals in the field of neuroscience and drug development.

Introduction to this compound and the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[1] However, its overactivation leads to excessive calcium (Ca2+) influx, triggering a cascade of neurotoxic events known as excitotoxicity, which is a key pathological feature in stroke, traumatic brain injury, and neurodegenerative diseases.[2][3]

NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[2] The GluN2 subunit has four subtypes (A-D), with the NR2B (GluN2B) subunit being of particular interest. NR2B-containing receptors are often located extrasynaptically and are strongly linked to pro-death signaling pathways.[4] Consequently, selective antagonists of the NR2B subunit are being investigated as potential neuroprotective therapeutics with a potentially better side-effect profile than non-selective NMDA receptor blockers.

This compound has been identified as a neuroprotective agent that likely exerts its effects through antagonism of the NR2B subunit. It has been shown to inhibit NMDA-induced cell death and protect against excitotoxic retinal degeneration. This guide delves into the specifics of this interaction.

Mechanism of this compound Interaction with the NMDA Receptor

The inhibitory action of this compound on NMDA receptors is complex, involving a dual-component mechanism that suggests interaction at two distinct sites on the receptor complex.

  • Voltage-Dependent Open Channel Block: At hyperpolarized membrane potentials (e.g., -80 mV), this compound acts as a "foot-in-the-door" open channel blocker. This suggests it enters and physically occludes the ion channel pore when the channel is in its open state, a mechanism that is dependent on the membrane voltage. This interaction is thought to occur at a "deep" binding site within the channel's electric field.

  • Voltage-Independent Inhibition: this compound also exhibits a voltage-independent component of inhibition, which is attributed to binding at a "shallow" site. This mode of inhibition is non-competitive with respect to the agonist (NMDA).

  • NR2B Subunit Specificity: The neuroprotective effects of this compound are hypothesized to stem from its specific interaction with NR2B-containing NMDA receptors. This is strongly supported by evidence that this compound inhibits the binding of [3H]ifenprodil, a well-characterized NR2B-selective antagonist. This indicates that this compound binds to the ifenprodil-binding site located on the N-terminal domain (NTD) of the NR2B subunit.

cluster_receptor NMDA Receptor cluster_this compound This compound Inhibition Receptor NR1 NR2B Pore NTD NR2B N-Terminal Domain (Shallow Site) Pore Channel Pore (Deep Site) NTD->Pore Allosteric Modulation This compound This compound This compound->NTD Voltage-Independent Binding (Non-competitive) This compound->Pore Voltage-Dependent 'Foot-in-the-door' Block

Mechanism of this compound's dual interaction with the NMDA receptor.

Quantitative Data on this compound-NR2B Interaction

The following table summarizes the available quantitative data describing the interaction of this compound with the NMDA receptor. These values have been determined through electrophysiological and radioligand binding assays.

ParameterValueSpecies / TissueAssay TypeReference(s)
IC₅₀ (NMDA Receptor Current Inhibition)3.5 ± 0.3 µMRat Hippocampal CA1 NeuronsPatch-Clamp (-80 mV holding voltage)
IC₅₀ ([³H]ifenprodil Binding Inhibition)29.8 µMRat Brain MembranesRadioligand Binding Assay
Kᵢ (Ifenprodil Binding Site)27.7 µMRat Brain MembranesRadioligand Binding Assay

Experimental Protocols

The characterization of this compound's interaction with the NR2B subunit relies on two primary experimental techniques: patch-clamp electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through NMDA receptors in individual neurons and assess the inhibitory effect of this compound.

  • Objective: To determine the IC₅₀ and voltage dependency of this compound-mediated inhibition of NMDA receptor currents.

  • Preparation: Acute brain slices are prepared from rat hippocampus, or cultured hippocampal neurons are used.

  • Solutions:

    • External Solution (aCSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, saturated with 95% O₂/5% CO₂. For NMDA receptor current isolation, it is supplemented with glycine (e.g., 10-100 µM) as a co-agonist, and blockers for other channels (e.g., tetrodotoxin for Na⁺ channels, bicuculline for GABA-A receptors).

    • Internal (Pipette) Solution: Typically contains (in mM): 130 CsCl (or Cs-Gluconate), 10 HEPES, 10 BAPTA (a calcium chelator), with pH adjusted to ~7.2 with CsOH and osmolarity adjusted to ~280 mOsm.

  • Procedure:

    • A glass micropipette filled with internal solution is used to form a high-resistance "gigaohm" seal with the membrane of a neuron.

    • The membrane patch is ruptured to achieve the "whole-cell" configuration, allowing control of the membrane voltage (voltage-clamp) and measurement of transmembrane currents.

    • The neuron is held at various holding potentials (e.g., -80 mV to +30 mV) to assess voltage dependency.

    • NMDA receptor currents are evoked by applying NMDA (e.g., 30-100 µM) and glycine.

    • This compound is applied at varying concentrations to the external solution, and the reduction in the NMDA-evoked current is measured to determine the IC₅₀.

cluster_prep Preparation cluster_rec Recording cluster_exp Experiment A Prepare Hippocampal Slices/Neurons C Form Gigaohm Seal on Neuron A->C B Prepare External and Internal Solutions B->C D Achieve Whole-Cell Configuration C->D E Voltage-Clamp at Holding Potential D->E F Apply NMDA/Glycine to Evoke Current E->F G Apply this compound (Varying Concentrations) F->G H Measure Inhibition of NMDA Current G->H H->F Repeat at different [this compound] & Voltages

Workflow for whole-cell patch-clamp analysis of this compound.
Radioligand Binding Assay

This biochemical assay is used to determine this compound's affinity for the ifenprodil binding site on the NR2B subunit.

  • Objective: To determine the IC₅₀ and Kᵢ of this compound for the inhibition of [³H]ifenprodil binding.

  • Preparation: Crude membrane fractions are prepared from whole rat brain tissue by homogenization and centrifugation.

  • Solutions:

    • Binding Buffer: Typically a HEPES-based buffer (e.g., 30 mM HEPES, 110 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂).

  • Procedure:

    • Rat brain membrane homogenates are incubated with a fixed concentration of [³H]ifenprodil (the radioligand).

    • Parallel incubations are performed with increasing concentrations of unlabeled this compound (the competitor).

    • Total Binding: Measured in the absence of any competitor.

    • Non-specific Binding: Measured in the presence of a high concentration of a known NR2B antagonist (e.g., 100 µM CP-101,606) to saturate all specific binding sites.

    • After incubation, the membranes are rapidly filtered and washed to separate bound from free radioligand.

    • The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • Specific binding is calculated (Total - Non-specific), and the data are analyzed to determine the concentration of this compound that inhibits 50% of the specific [³H]ifenprodil binding (IC₅₀).

Downstream Signaling Pathways Affected by this compound

By selectively antagonizing NR2B-containing NMDA receptors, this compound is positioned to inhibit downstream signaling cascades associated with excitotoxicity and cell death. Activation of extrasynaptic NR2B receptors is a key trigger for neurodestructive pathways.

  • Inhibition of Ca²⁺ Overload: The primary event in excitotoxicity is excessive Ca²⁺ influx through the NMDA receptor channel. By blocking the channel, this compound directly mitigates this Ca²⁺ overload.

  • Prevention of Calpain Activation: Elevated intracellular Ca²⁺ activates proteases like calpain. Calpain can cleave the NR2B subunit itself, potentially creating a constitutively active receptor fragment, further exacerbating excitotoxicity. This compound's action would prevent this initial trigger.

  • Modulation of Kinase/Phosphatase Pathways:

    • ERK Pathway: Extrasynaptic NR2B activation is known to inactivate the pro-survival Extracellular signal-Regulated Kinase (ERK) pathway. By blocking NR2B, this compound may prevent ERK inactivation, thus promoting cell survival.

    • Akt Pathway: Synaptic NMDA receptor activity can activate the pro-survival PI3K-Akt signaling cascade. While the direct effect of this compound on this is not fully elucidated, by selectively targeting the pro-death NR2B pathway, it may shift the balance towards pro-survival signaling.

  • Disruption of the NR2B-PSD95-nNOS Complex: The C-terminus of the NR2B subunit binds to the scaffolding protein PSD-95, which in turn couples the receptor to neuronal nitric oxide synthase (nNOS). This complex is a major conduit for excitotoxic signaling. While this compound binds to the N-terminal domain, its allosteric inhibition of receptor function prevents the Ca²⁺ influx required to activate nNOS, thereby disrupting this key death-signaling pathway.

This compound This compound NR2B Extrasynaptic NR2B-NMDA Receptor This compound->NR2B Inhibits Neuroprotection Neuroprotection This compound->Neuroprotection Ca_Influx Excessive Ca²⁺ Influx NR2B->Ca_Influx Triggers ERK_Inactivation ERK Inactivation NR2B->ERK_Inactivation Calpain Calpain Activation Ca_Influx->Calpain nNOS PSD95-nNOS Activation Ca_Influx->nNOS Cell_Death Excitotoxic Cell Death Calpain->Cell_Death nNOS->Cell_Death ERK_Inactivation->Cell_Death

This compound's inhibition of NR2B-mediated pro-death signaling pathways.

Conclusion

This compound presents a promising profile as a neuroprotective agent through its targeted interaction with the NR2B subunit of the NMDA receptor. Its dual mechanism of voltage-dependent channel block and voltage-independent allosteric inhibition at the ifenprodil binding site effectively curtails the excitotoxic signaling cascades initiated by receptor overactivation. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for further research and development of this compound and other NR2B-selective antagonists as potential therapeutics for neurological disorders characterized by excitotoxicity. Future investigations should aim to further delineate the downstream signaling consequences of this compound's action and its efficacy in various preclinical models of CNS diseases.

References

Methodological & Application

Application Notes and Protocols: Investigating Sepimostat's Effects on Hippocampal Neurons via Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepimostat, a serine protease inhibitor, has demonstrated neuroprotective properties, positioning it as a compound of interest in the study of neurological disorders.[1][2] Its mechanism of action has been linked to the modulation of N-methyl-D-aspartate (NMDA) receptors, key players in synaptic plasticity and excitotoxicity in the central nervous system.[1][2][3] This document provides a detailed protocol for utilizing the whole-cell patch clamp technique to investigate the effects of this compound on the electrophysiological properties of hippocampal neurons. The hippocampus is a critical brain region for learning and memory, and its neurons are frequently used in studies of synaptic function and pharmacology.

Quantitative Data Summary

The following table summarizes the quantitative data available on the inhibitory effects of this compound on ion channels in neurons. This data is crucial for dose-response study design.

ParameterValueCell TypeExperimental ConditionsSource
NMDA Receptor Inhibition
IC503.5 ± 0.3 µMRat Hippocampal CA1 Pyramidal Neurons-80 mV holding voltage
Inhibition at +30 mV25 ± 4% (at 3 mM NMDA)Rat Hippocampal CA1 Pyramidal NeuronsHigh NMDA concentration
Inhibition at -30 mV20 ± 5% (at high NMDA)Rat Hippocampal CA1 Pyramidal NeuronsHigh NMDA concentration
Acid-Sensing Ion Channel (ASIC) Inhibition
IC502.4 ± 0.3 μMRat Striatal InterneuronspH 6.5-induced currents, -80 mV holding voltage

Experimental Protocols

This section outlines the detailed methodology for performing whole-cell patch clamp recordings on hippocampal neurons to study the effects of this compound. The protocol is adapted from established methods for recording from cultured hippocampal neurons and brain slices.

I. Preparation of Solutions

a. Artificial Cerebrospinal Fluid (aCSF)

  • Composition: 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose.

  • Preparation: Dissolve all components in ultrapure water. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use to maintain pH at 7.3-7.4.

b. Intracellular Solution (for recording NMDA receptor currents)

  • Composition: 150 mM CsCl, 10 mM EGTA, 5 mM HEPES, 10 mM NaCl, 4.5 mM ATP-Mg, and 0.1 mM GTP.

  • Preparation: Dissolve all components in ultrapure water. Adjust pH to 7.3-7.4 with KOH. Osmolarity should be adjusted to be slightly lower than the aCSF (around 280 mOsm).

c. This compound Stock Solution

  • Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., water or DMSO, check solubility data). Store at -20°C.

  • Working Solutions: Dilute the stock solution in aCSF to the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM) on the day of the experiment.

II. Hippocampal Neuron Preparation (Choice of two methods)

a. Cultured Hippocampal Neurons

  • Isolate hippocampi from embryonic day 18 (E18) rat or mouse pups.

  • Dissociate the tissue enzymatically (e.g., with trypsin) and mechanically.

  • Plate the dissociated cells onto poly-L-lysine coated coverslips in a culture medium such as Neurobasal medium supplemented with B27.

  • Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

  • Recordings can be performed on mature neurons, typically after 14-21 days in vitro.

b. Acute Hippocampal Slices

  • Anesthetize an adult rat or mouse and decapitate.

  • Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based aCSF.

  • Cut 300 µm thick transverse hippocampal slices using a vibratome.

  • Transfer slices to a holding chamber with oxygenated aCSF at 35°C for 30 minutes, then maintain at room temperature until recording.

III. Whole-Cell Patch Clamp Recording
  • Transfer a coverslip with cultured neurons or a hippocampal slice to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with oxygenated aCSF at a flow rate of 1-2 ml/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Position the pipette above a healthy-looking pyramidal neuron under visual guidance (e.g., IR-DIC microscopy).

  • Apply positive pressure to the pipette and approach the cell.

  • Upon dimple formation on the cell membrane, release the positive pressure and apply gentle suction to form a Giga-ohm seal (>1 GΩ).

  • Rupture the cell membrane with a brief pulse of negative pressure to achieve the whole-cell configuration.

  • Switch to voltage-clamp mode and hold the neuron at -70 mV.

  • To isolate NMDA receptor-mediated currents, add antagonists for AMPA/kainate receptors (e.g., CNQX) and GABAA receptors (e.g., picrotoxin) to the aCSF.

  • Apply NMDA (e.g., 100 µM) and its co-agonist glycine (e.g., 10 µM) to the perfusion solution to evoke NMDA currents.

  • After obtaining a stable baseline recording of NMDA-evoked currents, apply different concentrations of this compound via the perfusion system.

  • Record the changes in the amplitude and kinetics of the NMDA currents in the presence of this compound.

  • To study voltage-dependence, repeat the recordings at different holding potentials (e.g., from -80 mV to +40 mV).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound on NMDA receptors and the general experimental workflow for the patch clamp protocol.

sepimostat_mechanism cluster_membrane Neuronal Membrane cluster_channel Ion Channel Pore NMDA_Receptor NMDA Receptor Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Shallow_Site Shallow Site Shallow_Site->NMDA_Receptor Block Channel Block Shallow_Site->Block Inhibition of Deep_Site Deep Site Deep_Site->NMDA_Receptor Deep_Site->Block Inhibition of This compound This compound This compound->Shallow_Site Voltage-Independent Binding This compound->Deep_Site Voltage-Dependent 'Foot-in-the-door' Block Block->Ca_ion Prevents

Caption: Proposed mechanism of this compound action on NMDA receptors.

patch_clamp_workflow prep 1. Prepare Solutions (aCSF, Intracellular, this compound) neuron_prep 2. Prepare Hippocampal Neurons (Culture or Acute Slices) prep->neuron_prep recording 3. Obtain Whole-Cell Patch Clamp Recording neuron_prep->recording baseline 4. Record Baseline NMDA-Evoked Currents recording->baseline application 5. Apply this compound (Different Concentrations) baseline->application data_acq 6. Record NMDA Currents in Presence of this compound application->data_acq analysis 7. Data Analysis (IC50, Voltage-Dependence) data_acq->analysis

Caption: Experimental workflow for this compound patch clamp protocol.

References

Application Notes and Protocols: Sepimostat as a Neuroprotective Agent in an In Vivo Model of Retinal Degeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing Sepimostat in a preclinical in vivo model of excitotoxicity-induced retinal degeneration. The information is intended to guide researchers in pharmacology, neuroscience, and ophthalmology in the study of neuroprotective strategies for retinal diseases.

Introduction

Retinal degenerative diseases, such as glaucoma and diabetic retinopathy, are leading causes of irreversible blindness worldwide. A key pathological mechanism implicated in the death of retinal neurons is excitotoxicity, which is primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors. This compound, an orally active derivative of the serine protease inhibitor Nafamostat, has emerged as a potent neuroprotective agent. Notably, its protective effects in the retina are independent of its anticoagulant properties and are instead attributed to its antagonistic action on the NR2B subunit of the NMDA receptor[1][2]. This document outlines the application of this compound in a well-established rat model of NMDA-induced retinal degeneration.

Mechanism of Action

This compound exerts its neuroprotective effects by selectively targeting the NR2B subunit of the NMDA receptor. It acts as an antagonist at the ifenprodil-binding site, thereby inhibiting the excessive influx of calcium ions that triggers the excitotoxic cascade leading to neuronal apoptosis[1][2][3]. This targeted action makes this compound a promising candidate for therapeutic intervention in retinal diseases where excitotoxicity is a key contributor to neuronal cell death.

Signaling Pathway

The neuroprotective effect of this compound is achieved by blocking the excitotoxic signaling cascade initiated by excessive NMDA receptor activation.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (NR2B Subunit) Glutamate->NMDAR Activates Ion_Channel Ion Channel NMDAR->Ion_Channel Opens Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Allows Excitotoxicity Excitotoxic Cascade (e.g., Calpain activation, NO production, Mitochondrial dysfunction) Ca_Influx->Excitotoxicity Apoptosis Neuronal Apoptosis Excitotoxicity->Apoptosis This compound This compound This compound->NMDAR Antagonizes

Figure 1: Signaling pathway of this compound's neuroprotective action.

Quantitative Data Summary

The neuroprotective effects of this compound have been quantified in a rat model of NMDA-induced retinal degeneration. The data below is summarized from studies where retinal damage was induced by an intravitreal injection of 20 nmol/eye NMDA, and the protective effects of co-injected this compound were assessed after two weeks.

Treatment GroupGanglion Cell Layer (GCL) Cell Count (cells/mm)Inner Plexiform Layer (IPL) Thickness (µm)
Vehicle Control~50~80
NMDA (20 nmol/eye)~20~40
NMDA + this compound (1 nmol/eye)~30~55
NMDA + this compound (10 nmol/eye)~50~80
NMDA + this compound (100 nmol/eye)~50~80

Data are approximated based on graphical representations in the cited literature and are intended for illustrative purposes.

Experimental Protocols

In Vivo Model of NMDA-Induced Retinal Degeneration

This protocol describes the induction of excitotoxic retinal injury in rats and the assessment of the neuroprotective effects of this compound.

Materials:

  • Male Sprague Dawley rats (150-300 g)

  • Anesthetic: 3% Halothane for induction, 1% for maintenance in 70% N₂O and 30% O₂

  • N-methyl-D-aspartate (NMDA) solution

  • This compound solution

  • Vehicle solution (e.g., sterile saline)

  • 32-gauge Hamilton syringe

  • Topical proparacaine hydrochloride (0.5%)

  • Tropicamide (0.5%) and phenylephrine (0.5%) for pupil dilation

  • Ophthalmic antibiotic ointment

  • Microscope for intravitreal injections

  • Tissue fixation and processing reagents (e.g., paraformaldehyde, ethanol series, paraffin)

  • Microtome

  • Histological stains (e.g., Hematoxylin and Eosin)

  • Microscope with imaging software for morphometric analysis

Procedure:

  • Animal Preparation:

    • Anesthetize the rats using halothane inhalation.

    • Apply a topical anesthetic (proparacaine hydrochloride) to the cornea.

    • Dilate the pupils with tropicamide and phenylephrine.

  • Intravitreal Injection:

    • Under a microscope, carefully puncture the sclera approximately 1-2 mm behind the limbus using a 32-gauge needle.

    • Slowly inject a total volume of 5 µL containing either:

      • Vehicle

      • NMDA (e.g., 20 nmol/eye)

      • NMDA + this compound (e.g., 1, 10, or 100 nmol/eye)

    • Withdraw the needle carefully to avoid vitreous humor leakage.

    • Apply an ophthalmic antibiotic ointment to the eye.

  • Post-Injection Monitoring and Tissue Collection:

    • Allow the animals to recover from anesthesia on a warming pad.

    • Monitor the animals for any signs of distress or infection.

    • After a predetermined survival period (e.g., 2 weeks), euthanize the animals via an approved method.

    • Enucleate the eyes and fix them in an appropriate fixative (e.g., 4% paraformaldehyde).

  • Histological Analysis:

    • Process the fixed eyes for paraffin embedding.

    • Section the eyes sagittally through the optic nerve head at a thickness of 4-5 µm.

    • Stain the sections with Hematoxylin and Eosin.

  • Morphometric Analysis:

    • Capture images of the retinal sections.

    • Quantify the number of cells in the Ganglion Cell Layer (GCL) per unit length of the retina.

    • Measure the thickness of the Inner Plexiform Layer (IPL).

    • Perform statistical analysis to compare the different treatment groups.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

Start Start Animal_Prep Animal Preparation (Anesthesia, Pupil Dilation) Start->Animal_Prep Injection Intravitreal Injection (Vehicle, NMDA, or NMDA + this compound) Animal_Prep->Injection Recovery Post-Injection Recovery & Monitoring (2 weeks) Injection->Recovery Euthanasia Euthanasia & Eye Enucleation Recovery->Euthanasia Histology Histological Processing (Fixation, Embedding, Sectioning, Staining) Euthanasia->Histology Analysis Morphometric Analysis (GCL cell count, IPL thickness) Histology->Analysis End End Analysis->End

Figure 2: Experimental workflow for the in vivo retinal degeneration model.

Conclusion

This compound demonstrates significant, dose-dependent neuroprotective effects in an in vivo model of NMDA-induced retinal degeneration. Its mechanism of action, through the antagonism of the NR2B subunit of the NMDA receptor, presents a targeted approach to mitigating excitotoxicity in the retina. The protocols and data presented herein provide a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds for the treatment of retinal degenerative diseases.

References

Application Note: Investigating NMDA Receptor Antagonism with Sepimostat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity is implicated in various neurological disorders, making it a critical target for therapeutic intervention.[2] Sepimostat, a serine protease inhibitor, has been identified as a novel antagonist of the NMDA receptor, exhibiting neuroprotective properties.[3] This application note provides a detailed protocol for assessing the antagonistic effects of this compound on NMDA receptors, along with a summary of its known inhibitory characteristics.

Mechanism of Action of this compound on NMDA Receptors

This compound inhibits NMDA receptors through a complex mechanism involving both voltage-dependent and voltage-independent components. This suggests that this compound interacts with at least two distinct sites on the NMDA receptor complex: a deep binding site within the ion channel pore and a shallow, allosteric site. At hyperpolarized membrane potentials (e.g., -80 mV), the voltage-dependent block is more pronounced, characteristic of an open-channel "foot-in-the-door" mechanism. Conversely, at depolarized potentials, the voltage-independent inhibition becomes more apparent.

Quantitative Data Summary

The inhibitory potency of this compound on NMDA receptors has been characterized using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its antagonistic activity.

ParameterValueCell TypeMethodReference
IC503.5 ± 0.3 µMRat Hippocampal CA1 Pyramidal NeuronsPatch Clamp (-80 mV)
IC50 (in presence of 1 mM Mg2+)3.6 ± 1.1 µMRat Hippocampal CA1 Pyramidal NeuronsPatch Clamp (-30 mV)
IC50 ([3H]ifenprodil binding)29.8 µMFractionated Rat Brain MembranesRadioligand Binding Assay

NMDA Receptor Signaling Pathway

The following diagram illustrates the canonical NMDA receptor signaling pathway upon activation by glutamate and a co-agonist (glycine or D-serine), leading to calcium influx and downstream cellular responses.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_R Binds to GluN1 Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening CaM Calmodulin (CaM) Ca_ion->CaM Activates CaMKII CaMKII CaM->CaMKII Activates PKC PKC CaM->PKC Activates CREB CREB CaMKII->CREB Phosphorylates PKC->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, LTP) CREB->Gene_Expression Regulates This compound This compound This compound->NMDA_R Blocks Channel

Caption: NMDA receptor signaling cascade and the antagonistic action of this compound.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology Assay

This protocol details the methodology to measure the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons.

Experimental Workflow:

Patch_Clamp_Workflow A Prepare Neuronal Culture (e.g., hippocampal neurons) B Establish Whole-Cell Patch Clamp Configuration A->B C Obtain Baseline NMDA-evoked Current (Apply NMDA/Glycine) B->C D Perfuse with this compound (Varying Concentrations) C->D E Record NMDA-evoked Current in Presence of this compound D->E F Washout this compound and Record Recovery Current E->F G Data Analysis: Calculate % Inhibition and IC50 F->G

Caption: Workflow for the whole-cell patch-clamp assay to assess NMDA receptor antagonism.

Materials:

  • Cells: Primary rat hippocampal or cortical neurons.

  • External Solution (in mM): 150 NaCl, 3 KCl, 2 CaCl2, 10 HEPES, 10 Glucose, 0.01 Glycine. pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP. pH adjusted to 7.2 with CsOH.

  • Agonist Solution: External solution containing NMDA (e.g., 100 µM).

  • Test Compound: this compound mesilate dissolved in external solution to desired concentrations.

Procedure:

  • Cell Preparation: Culture primary neurons on glass coverslips.

  • Patch-Clamp Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope.

    • Perfuse with external solution.

    • Establish a whole-cell patch-clamp configuration on a selected neuron.

    • Clamp the membrane potential at a holding potential of -80 mV to assess the voltage-dependent block.

  • Baseline Current Measurement:

    • Briefly apply the agonist solution (NMDA/Glycine) to evoke an inward current.

    • Record the peak and steady-state current amplitude.

    • Wash the cell with the external solution until the current returns to baseline.

  • Application of this compound:

    • Perfuse the cell with the desired concentration of this compound for 1-2 minutes.

    • Co-apply the agonist solution along with this compound and record the NMDA-evoked current.

  • Data Acquisition:

    • Repeat steps 3 and 4 for a range of this compound concentrations to generate a dose-response curve.

    • Perform a washout step by perfusing with the external solution to check for reversibility of the inhibition.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked current in the absence and presence of each this compound concentration.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Competitive Radioligand Binding Assay

This protocol describes a method to determine if this compound competes with a known NMDA receptor ligand for its binding site.

Logical Relationship of Study Design:

Binding_Assay_Logic A Prepare Brain Membrane Fractions B Incubate Membranes with Radiolabeled Ligand (e.g., [3H]ifenprodil) A->B C Add Increasing Concentrations of this compound B->C D Separate Bound and Free Ligand (Filtration) C->D E Quantify Bound Radioactivity (Scintillation Counting) D->E F Determine IC50 of this compound for Ligand Displacement E->F

Caption: Logical flow of the competitive radioligand binding assay.

Materials:

  • Tissue: Rat brain tissue (e.g., cortex or hippocampus).

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]ifenprodil (for GluN2B subunit-specific binding).

  • Test Compound: this compound mesilate.

  • Non-specific Binding Control: High concentration of a known non-radioactive ligand (e.g., 10 µM ifenprodil).

  • Glass fiber filters and a cell harvester .

  • Scintillation cocktail and a scintillation counter .

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh homogenization buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Brain membrane preparation (50-100 µg of protein).

      • [3H]ifenprodil (at a concentration near its Kd, e.g., 2-5 nM).

      • Increasing concentrations of this compound or vehicle.

      • For non-specific binding, add a high concentration of unlabeled ifenprodil.

    • Incubate the plate at room temperature for 1 hour.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all measurements to obtain specific binding.

    • Calculate the percentage of specific binding at each concentration of this compound relative to the control (no this compound).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to determine the IC50 value for the displacement of the radioligand.

Conclusion

This compound presents a compelling profile as an NMDA receptor antagonist with a dual mechanism of action. The protocols outlined in this application note provide robust methods for characterizing the inhibitory effects of this compound and similar compounds on NMDA receptor function. These assays are essential tools for researchers in neuroscience and drug development aimed at modulating glutamatergic neurotransmission for therapeutic benefit.

References

Preparing Sepimostat Stock Solution in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepimostat is a neuroprotective agent that functions as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[1][2] Its ability to mitigate excitotoxicity makes it a compound of interest in neuroscience and drug development for neurodegenerative diseases.[1][2] Proper preparation of a stable and accurate stock solution is the first critical step for reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for many organic molecules.[3]

This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions in DMSO, tailored for research and development settings.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound and its solution in DMSO.

PropertyValue
Molecular Weight 373.41 g/mol
Solubility in DMSO 6.25 mg/mL (16.74 mM)
Powder Storage -20°C for up to 3 years
DMSO Stock Solution Storage -80°C for up to 1 year (recommended)
In Vitro Working Concentration 2.5 - 10 µM (for neuroprotection in primary rat cortical neurons)
In Vivo Dosage (intravitreal) 1 - 100 nmol/eye (in a rat model of retinal degeneration)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the amounts accordingly for different desired concentrations.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Preparation: Allow the vial of this compound powder and the bottle of DMSO to equilibrate to room temperature before opening to minimize moisture absorption.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.73 mg of this compound (Molecular Weight = 373.41 g/mol ).

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder. For a 10 mM solution with 3.73 mg of this compound, add 1 mL of DMSO.

  • Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate initial dissolution.

  • Sonication: If any solid particles remain, place the vial in a water bath sonicator for 10-15 minutes. This will aid in breaking up any aggregates and promote complete dissolution.

  • Gentle Warming (Optional): If the solution is still not clear after sonication, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing. Do not overheat, as this may degrade the compound.

  • Visual Inspection: Once the solution is clear and free of any visible particulates, the stock solution is ready.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage. While specific stability data for this compound is limited, many compounds in DMSO are stable for at least 11 freeze-thaw cycles when stored properly.

Protocol 2: In Vitro Neuroprotection Assay

This protocol provides a general framework for assessing the neuroprotective effects of this compound against NMDA-induced excitotoxicity in a neuronal cell culture model.

Materials:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound-DMSO stock solution (from Protocol 1)

  • NMDA solution

  • Cell viability assay kit (e.g., MTT or LDH assay)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate the neuronal cells in a 96-well plate at a suitable density and allow them to adhere and differentiate according to the specific cell type's requirements.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound-DMSO stock solution. Prepare serial dilutions of this compound in the complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

  • Pre-treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control group treated with the same final concentration of DMSO. Incubate the cells for a pre-determined time (e.g., 1-2 hours).

  • Induction of Excitotoxicity: Add NMDA to the wells to a final concentration known to induce excitotoxicity in the specific cell model (e.g., 100 µM). Do not add NMDA to the negative control wells.

  • Incubation: Incubate the plate for a period sufficient to induce cell death (e.g., 24 hours).

  • Assessment of Cell Viability: Following the incubation period, assess cell viability using a standard assay such as the MTT or LDH assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group. Plot the results to determine the concentration-dependent neuroprotective effect of this compound.

Visualizations

G Workflow for Preparing and Using this compound Stock Solution cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously (1-2 min) add_dmso->vortex sonicate Sonicate (10-15 min) vortex->sonicate warm Gentle Warming (37°C, 5-10 min) (Optional) sonicate->warm aliquot Aliquot and Store at -80°C warm->aliquot thaw Thaw Aliquot aliquot->thaw For Experiment dilute Prepare Working Dilutions in Culture Medium thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for this compound stock solution preparation and use.

G This compound's Mechanism in NMDA Receptor-Mediated Excitotoxicity cluster_pathway Signaling Pathway glutamate Excess Glutamate nmda_receptor NMDA Receptor (with NR2B subunit) glutamate->nmda_receptor Activates ca_influx Excessive Ca²⁺ Influx nmda_receptor->ca_influx Opens Channel This compound This compound This compound->nmda_receptor Antagonizes downstream Downstream Pathological Cascades (e.g., nNOS activation, mitochondrial dysfunction, apoptosis) ca_influx->downstream Triggers

Caption: this compound antagonizes the NR2B subunit of the NMDA receptor.

References

Application Notes and Protocols for Intravitreal Injection of Sepimostat in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intravitreal (IVT) administration of Sepimostat in rat models for ophthalmic research. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the neuroprotective effects of this compound in retinal degeneration models.

Introduction

This compound, a synthetic serine protease inhibitor, has demonstrated significant neuroprotective effects against excitotoxicity-mediated retinal degeneration in rats.[1] Notably, its therapeutic action in the retina is independent of its serine protease inhibitory activity.[1] Instead, this compound functions as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the ifenprodil-binding site of the NR2B subunit.[1][2][3] This mechanism of action makes it a promising candidate for therapeutic intervention in retinal diseases characterized by excitotoxic damage.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies in rats.

ParameterValueSpecies/ModelReference
Neuroprotective Dose Range (Intravitreal) 1 - 100 nmol/eyeSprague Dawley Rats
IC50 for NMDA Receptor Inhibition 3.5 ± 0.3 µM (at -80 mV)Rat Hippocampal CA1 Pyramidal Neurons
Ki for Ifenprodil Binding Inhibition 27.7 µMRat Brain Membranes

Table 1: Efficacy and Potency of this compound in Rat Models.

ParameterRecommended ValueReference
Injection Volume 2 - 5 µL
Needle Gauge 30 - 33 G
Injection Site 1 - 1.5 mm posterior to the limbus
Anesthesia (Intraperitoneal) Ketamine (80 mg/kg) and Xylazine (8 mg/kg)

Table 2: Recommended Parameters for Intravitreal Injection in Rats.

Experimental Protocols

Protocol 1: Preparation of this compound for Intravitreal Injection

This protocol describes the preparation of this compound solution for administration.

Materials:

  • This compound (FUT-187 free base)

  • Dimethyl sulfoxide (DMSO)

  • Sterile phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

  • Sterile filters (0.22 µm)

  • Hamilton syringe

Procedure:

  • Reconstitution: Dissolve this compound in DMSO to create a stock solution. For example, a stock solution of 6.25 mg/mL in DMSO can be prepared.

  • Dilution: Based on the desired final intravitreal dose (e.g., 10 nmol/eye), calculate the required concentration. Dilute the this compound stock solution with sterile PBS to achieve the final desired concentration for injection. Note: The final concentration of DMSO should be minimized to avoid retinal toxicity.

  • Sterilization: Filter the final this compound solution through a 0.22 µm sterile filter into a sterile microcentrifuge tube.

  • Loading: Carefully load the desired volume (e.g., 2-5 µL) of the sterile this compound solution into a Hamilton syringe fitted with a 33-gauge needle.

Protocol 2: Intravitreal Injection Procedure in Rats

This protocol details the step-by-step procedure for administering this compound via intravitreal injection in anesthetized rats.

Materials:

  • Anesthetic solution (Ketamine/Xylazine cocktail)

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

  • Ophthalmic antibiotic ointment

  • Sterile saline

  • Gauze swabs

  • 33-gauge needle attached to a Hamilton syringe

  • Dissecting microscope

Procedure:

  • Anesthesia: Anesthetize the rat using an intraperitoneal injection of a ketamine (80 mg/kg) and xylazine (8 mg/kg) mixture. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Pupil Dilation and Anesthesia: Apply one drop of a topical mydriatic agent to dilate the pupil of the eye to be injected. Follow with one drop of topical anesthetic (e.g., 0.5% proparacaine) to the cornea.

  • Positioning: Place the anesthetized rat on its side under a dissecting microscope to ensure a clear view of the injection site.

  • Injection Site: Gently proptose the eye. The injection will be made through the sclera, approximately 1-1.5 mm posterior to the limbus, in the superior nasal or superior temporal quadrant.

  • Scleral Puncture: Using a 30-gauge needle, create a pilot hole at the injection site to facilitate entry of the injection needle.

  • Intravitreal Injection: Carefully insert the 33-gauge needle attached to the Hamilton syringe through the pilot hole into the vitreous cavity, angling towards the posterior pole to avoid contact with the lens.

  • Injection: Slowly inject the desired volume (2-5 µL) of the this compound solution into the mid-vitreous.

  • Needle Withdrawal: Hold the needle in place for approximately 1 minute to allow for diffusion of the solution and to minimize reflux. Withdraw the needle slowly.

  • Post-operative Care: Apply a drop of ophthalmic antibiotic ointment to the injected eye to prevent infection. Monitor the animal during recovery from anesthesia.

Visualizations

Signaling Pathway of this compound in Retinal Neuroprotection

Sepimostat_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate This compound This compound NMDA_Receptor NMDA Receptor NR1 NR2B Glutamate->NMDA_Receptor:nr1 Binds This compound->NMDA_Receptor:nr2b Antagonizes (Ifenprodil site) Neuroprotection Neuroprotection Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity

Caption: this compound's neuroprotective mechanism via NMDA receptor antagonism.

Experimental Workflow for Intravitreal Injection of this compound in Rats

IVT_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure A Prepare this compound Solution D Perform Intravitreal Injection (2-5 µL) A->D B Anesthetize Rat C Position Rat & Apply Topical Anesthetic B->C C->D E Apply Antibiotic Ointment D->E F Monitor Recovery E->F G Conduct Post-Injection Analysis (e.g., ERG, Histology) F->G

Caption: Workflow for intravitreal administration of this compound in rats.

References

Application Notes and Protocols for Whole-Cell Voltage Clamp Recordings with Sepimostat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepimostat, a synthetic serine protease inhibitor, has emerged as a potent modulator of specific ion channels, demonstrating significant effects that are of interest in neuroscience and drug development. These application notes provide a comprehensive guide to utilizing whole-cell voltage clamp electrophysiology to investigate the effects of this compound on N-methyl-D-aspartate (NMDA) receptors and acid-sensing ion channels (ASICs). The protocols detailed below are designed to be a practical resource for researchers aiming to characterize the inhibitory action of this compound and similar compounds.

This compound has been shown to inhibit native NMDA receptors in rat hippocampal CA1 pyramidal neurons with an IC50 of 3.5 ± 0.3 µM at a holding voltage of -80 mV[1][2][3][4]. Its mechanism of action is complex, exhibiting both voltage-dependent and voltage-independent components, which suggests the presence of both shallow and deep binding sites within the NMDA receptor channel[1]. At hyperpolarized potentials, the voltage-dependent "foot-in-the-door" open channel block is the predominant mechanism.

Furthermore, this compound is an effective inhibitor of ASICs. In rat striatal interneurons, this compound inhibited pH 6.5-induced currents with an IC50 of 2.4 ± 0.3 μM at a holding voltage of -80 mV. This inhibition is also voltage-dependent, indicating that this compound likely binds within the channel pore. The inhibitory action of this compound is more pronounced on native ASICs and recombinant ASIC1a channels compared to ASIC2a channels.

These findings highlight the potential of this compound as a tool to probe the function of these channels and as a lead compound for the development of novel therapeutics targeting conditions where NMDA receptor and ASIC dysfunction are implicated, such as ischemic stroke and inflammatory pain.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on NMDA receptors and ASICs as determined by whole-cell voltage clamp recordings.

Table 1: Inhibitory Effects of this compound on NMDA Receptors

ParameterValueCell TypeHolding VoltageReference
IC503.5 ± 0.3 µMRat Hippocampal CA1 Pyramidal Neurons-80 mV
Inhibition MechanismVoltage-dependent open channel block ("foot-in-the-door") and voltage-independent inhibitionRat Hippocampal CA1 Pyramidal Neurons-120 mV to +30 mV
Plateau/Peak Ratio (Control)0.6 ± 0.1Rat Hippocampal CA1 Pyramidal Neurons-80 mV
Plateau/Peak Ratio (10 µM this compound)1.1 ± 0.3Rat Hippocampal CA1 Pyramidal Neurons-80 mV

Table 2: Inhibitory Effects of this compound on Acid-Sensing Ion Channels (ASICs)

ParameterValueCell Type / ChannelHolding VoltageReference
IC502.4 ± 0.3 µMRat Striatal Interneurons (native ASICs)-80 mV
Inhibition MechanismVoltage-dependent pore block ("foot-in-the-door")Rat Striatal Interneurons (native ASICs)-80 mV
Channel SpecificityMore active on native ASICs and recombinant ASIC1a than ASIC2aRecombinant ASIC1a and ASIC2a channelsNot Specified

Experimental Protocols

Protocol 1: Whole-Cell Voltage Clamp Recordings of NMDA Receptor Currents

This protocol is designed to measure NMDA receptor-mediated currents in cultured neurons or acute brain slices and to assess the inhibitory effects of this compound.

1. Solutions and Reagents:

  • Artificial Cerebrospinal Fluid (aCSF):

    • 125 mM NaCl

    • 2.5 mM KCl

    • 1.25 mM NaH2PO4

    • 25 mM NaHCO3

    • 25 mM Glucose

    • 2 mM CaCl2

    • 1 mM MgCl2

    • pH 7.4, bubbled with 95% O2 / 5% CO2. The osmolarity should be between 305 and 315 mOsm.

  • Internal Solution (for whole-cell patch clamp):

    • 130 mM Cs-methanesulfonate

    • 10 mM HEPES

    • 10 mM BAPTA

    • 2 mM Mg-ATP

    • 0.2 mM Na-GTP

    • 5 mM QX-314 (to block voltage-gated sodium channels)

    • pH 7.25 with CsOH. The osmolarity should be between 260 and 280 mOsm.

  • NMDA Receptor Agonist Solution: aCSF containing 100 µM NMDA and 10 µM glycine.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile water or DMSO. Store at -20°C.

  • Working Solutions: Dilute the this compound stock solution in the NMDA receptor agonist solution to the desired final concentrations (e.g., 0.1, 1, 3, 10, 30 µM).

2. Cell Preparation:

  • Prepare acute brain slices (e.g., hippocampal slices) or cultured neurons (e.g., hippocampal or cortical neurons) using standard laboratory procedures.

  • Transfer the slice or coverslip with cultured cells to the recording chamber on the microscope stage and perfuse with aCSF.

3. Whole-Cell Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Approach a neuron under visual guidance (e.g., DIC microscopy).

  • Apply gentle positive pressure to the pipette and approach the cell membrane.

  • Upon contact with the cell, release the positive pressure to form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

  • Switch the amplifier to voltage-clamp mode and hold the membrane potential at -70 mV.

  • Allow the cell to stabilize for 5-10 minutes.

4. Data Acquisition:

  • To evoke NMDA receptor currents, rapidly perfuse the cell with the NMDA receptor agonist solution.

  • Record the baseline NMDA current.

  • To test the effect of this compound, co-apply the working solution containing this compound and the NMDA receptor agonists.

  • To determine the IC50, apply a range of this compound concentrations.

  • To study the voltage dependence of the block, repeat the agonist and drug application at various holding potentials (e.g., from -120 mV to +30 mV).

  • Wash out the drug with the agonist solution to observe the reversibility of the block.

5. Data Analysis:

  • Measure the peak and steady-state amplitude of the NMDA currents in the absence and presence of this compound.

  • Calculate the percentage of inhibition for each concentration.

  • Fit the concentration-response data with a Hill equation to determine the IC50.

  • Plot the percentage of block against the holding potential to analyze the voltage dependence.

Protocol 2: Whole-Cell Voltage Clamp Recordings of ASIC Currents

This protocol is for measuring proton-gated currents mediated by ASICs and assessing the inhibitory effects of this compound.

1. Solutions and Reagents:

  • External Solution (Control, pH 7.4):

    • 140 mM NaCl

    • 5.4 mM KCl

    • 1.8 mM CaCl2

    • 1 mM MgCl2

    • 10 mM HEPES

    • 10 mM Glucose

    • pH 7.4 with NaOH.

  • External Solution (Activating, pH 6.5): Same as the control solution, but with MES instead of HEPES and pH adjusted to 6.5 with HCl.

  • Internal Solution: Same as in Protocol 1.

  • This compound Stock Solution: Same as in Protocol 1.

  • Working Solutions: Dilute the this compound stock solution in the activating external solution (pH 6.5) to the desired final concentrations.

2. Cell Preparation:

  • Use cells known to express ASICs, such as primary striatal neurons or cell lines heterologously expressing specific ASIC subtypes (e.g., HEK293 cells transfected with ASIC1a).

  • Plate cells on coverslips for recording.

3. Whole-Cell Recording Procedure:

  • Follow the same procedure as in Protocol 1 to obtain a whole-cell recording.

4. Data Acquisition:

  • Hold the cell at a negative potential, typically -80 mV.

  • To evoke ASIC currents, rapidly switch the perfusion from the control external solution (pH 7.4) to the activating external solution (pH 6.5).

  • Record the baseline proton-gated current.

  • To test the effect of this compound, pre-apply this compound in the control solution for a short period before co-applying it with the activating solution.

  • To determine the IC50, apply a range of this compound concentrations.

  • To study the voltage dependence, repeat the acid stimulation and drug application at different holding potentials.

  • Wash out the drug with the control solution.

5. Data Analysis:

  • Measure the peak amplitude of the ASIC currents in the absence and presence of this compound.

  • Calculate the percentage of inhibition for each concentration.

  • Fit the concentration-response data to determine the IC50.

  • Analyze the voltage dependence of the block as described in Protocol 1.

Mandatory Visualization

Sepimostat_Experimental_Workflow cluster_prep Preparation cluster_recording Whole-Cell Recording cluster_acquisition Data Acquisition cluster_analysis Data Analysis Cell_Prep Cell Preparation (Neurons or Brain Slices) Patching Gigaohm Seal Formation & Whole-Cell Access Cell_Prep->Patching Solution_Prep Solution Preparation (aCSF, Internal, Agonists, this compound) Solution_Prep->Patching Stabilization Cell Stabilization (5-10 min) Patching->Stabilization Baseline Record Baseline Current (NMDA or ASIC activation) Stabilization->Baseline Drug_App Apply this compound + Agonist Baseline->Drug_App Voltage_Protocol Vary Holding Potential (-120mV to +30mV) Drug_App->Voltage_Protocol Washout Washout Voltage_Protocol->Washout Measure_Inhibition Measure % Inhibition Washout->Measure_Inhibition IC50_Calc Calculate IC50 Measure_Inhibition->IC50_Calc Voltage_Dep Analyze Voltage Dependence Measure_Inhibition->Voltage_Dep

Caption: Workflow for investigating this compound's effects using whole-cell voltage clamp.

Sepimostat_Signaling_Pathway cluster_channels Ion Channel Targets cluster_effects Cellular Effects This compound This compound NMDA_R NMDA Receptor This compound->NMDA_R Inhibition ASIC ASIC1a This compound->ASIC Inhibition Ca_Influx Decreased Ca2+ Influx NMDA_R->Ca_Influx Blocks Na_Influx Decreased Na+ Influx ASIC->Na_Influx Blocks Excitotoxicity Reduced Excitotoxicity Ca_Influx->Excitotoxicity Leads to Pain_Modulation Pain Signal Modulation Na_Influx->Pain_Modulation Contributes to Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Inhibition leads to

Caption: Signaling pathway showing this compound's inhibition of ion channels and downstream effects.

References

Measuring the IC50 Value of Sepimostat Against NMDA Receptors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Sepimostat against N-methyl-D-aspartate (NMDA) receptors. This compound, a serine protease inhibitor, has been identified as an inhibitor of NMDA receptors, a key player in excitatory neurotransmission.[1][2] Understanding its potency and mechanism of inhibition is crucial for neuroprotective drug development and for characterizing its off-target effects. The primary methods detailed herein are whole-cell patch-clamp electrophysiology on cultured neurons and radioligand binding assays using brain membrane preparations. These protocols are designed to provide a robust framework for researchers to quantify the inhibitory activity of this compound on NMDA receptors.

Introduction

This compound is a synthetic serine protease inhibitor that has demonstrated neuroprotective properties.[1][2] Recent studies have revealed that this compound can inhibit native NMDA receptors in rat hippocampal CA1 pyramidal neurons.[1] The mechanism of inhibition is complex, involving both voltage-dependent and voltage-independent components, suggesting interaction with both shallow and deep binding sites within the NMDA receptor channel. Specifically, this compound has been shown to act as a "foot-in-the-door" open channel blocker. Furthermore, it has been found to inhibit the binding of [3H]ifenprodil, a ligand for the GluN2B subunit of the NMDA receptor, indicating a potential interaction with this specific subunit.

Accurate determination of the IC50 value of this compound against NMDA receptors is essential for understanding its pharmacological profile. This document outlines two primary experimental approaches to achieve this: electrophysiology and radioligand binding assays.

Data Presentation: this compound IC50 Values

The following table summarizes the reported IC50 values of this compound against NMDA receptors from published studies.

Experimental MethodSystemTargetIC50 Value (µM)Reference
Whole-Cell Patch ClampNative NMDA receptors in rat hippocampal CA1 pyramidal neuronsOverall NMDA receptor function3.5 ± 0.3 (at -80 mV holding potential)
Radioligand Binding AssayFractionated rat brain membranes[3H]ifenprodil binding site on GluN2B subunit29.8

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the determination of this compound's IC50 value by measuring the inhibition of NMDA-evoked currents in cultured hippocampal neurons.

1. Cell Culture:

  • Culture primary hippocampal neurons from embryonic day 18 (E18) rat pups.

  • Plate neurons on poly-D-lysine coated glass coverslips.

  • Maintain cultures in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

  • Use neurons for recording between 12 and 16 days in vitro.

2. Electrophysiological Recording:

  • Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH. To isolate NMDA receptor currents, the external solution should be Mg2+-free and contain a glycine co-agonist (e.g., 10 µM).

  • Prepare a pipette solution containing (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, adjusted to pH 7.2 with CsOH.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected neuron.

  • Clamp the neuron at a holding potential of -80 mV.

3. NMDA Receptor Activation and this compound Application:

  • Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the neuron using a rapid application system to evoke an inward current.

  • After establishing a stable baseline of NMDA-evoked currents, co-apply varying concentrations of this compound (e.g., 0.1, 1, 3, 10, 30, 100 µM) with the NMDA/glycine solution.

  • Record the peak and steady-state current responses at each this compound concentration.

4. Data Analysis and IC50 Calculation:

  • Measure the peak amplitude of the inward current in the absence (control) and presence of each this compound concentration.

  • Calculate the percentage inhibition for each concentration relative to the control response.

  • Plot the percentage inhibition as a function of the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Radioligand Binding Assay

This protocol describes how to determine the IC50 of this compound for the GluN2B subunit of the NMDA receptor by measuring the displacement of [3H]ifenprodil.

1. Membrane Preparation:

  • Homogenize whole rat brains (minus cerebellum) in ice-cold sucrose buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet (crude membrane fraction) in assay buffer (50 mM Tris-HCl, pH 7.4) and store at -80°C until use.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

2. Binding Assay:

  • In a 96-well plate, add the following in order:

    • Assay buffer

    • A fixed concentration of [3H]ifenprodil (e.g., 5 nM)

    • A range of concentrations of this compound (e.g., 0.01 µM to 100 µM) or vehicle for total binding.

    • A high concentration of a non-labeled competitor (e.g., 10 µM ifenprodil) for non-specific binding.

    • The prepared brain membrane homogenate (e.g., 100-200 µg of protein).

  • Incubate the plate at room temperature for 2 hours.

3. Filtration and Scintillation Counting:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis and IC50 Calculation:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • For each concentration of this compound, calculate the percentage of specific binding relative to the control (vehicle).

  • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

  • Fit the data to a one-site competition binding equation to determine the Ki, which can be converted to the IC50 value.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

Sepimostat_NMDA_IC50_Workflow cluster_electrophysiology Protocol 1: Electrophysiology cluster_binding_assay Protocol 2: Radioligand Binding Assay cultured_neurons Cultured Hippocampal Neurons patch_clamp Whole-Cell Patch Clamp (-80 mV holding potential) cultured_neurons->patch_clamp nmda_application Apply NMDA + Glycine patch_clamp->nmda_application sepimostat_application Co-apply this compound (Concentration Gradient) nmda_application->sepimostat_application current_recording Record Inward Current sepimostat_application->current_recording data_analysis_ep Data Analysis: % Inhibition vs [this compound] current_recording->data_analysis_ep ic50_ep Calculate IC50 data_analysis_ep->ic50_ep brain_membranes Rat Brain Membranes binding_incubation Incubate with [3H]ifenprodil + this compound (Concentration Gradient) brain_membranes->binding_incubation filtration Filtration binding_incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis_ba Data Analysis: % Specific Binding vs [this compound] scintillation->data_analysis_ba ic50_ba Calculate IC50 data_analysis_ba->ic50_ba Sepimostat_NMDA_Interaction This compound This compound nmda_receptor NMDA Receptor This compound->nmda_receptor Inhibits channel_block Open Channel Block ("Foot-in-the-door") nmda_receptor->channel_block gln2b_binding Interaction with GluN2B Subunit nmda_receptor->gln2b_binding inhibition Inhibition of NMDA Receptor Function channel_block->inhibition gln2b_binding->inhibition neuroprotection Potential Neuroprotection inhibition->neuroprotection

References

Application Notes and Protocols: Serine Protease Inhibition Assay for Sepimostat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepimostat, a synthetic serine protease inhibitor, and its structural analog nafamostat, have demonstrated significant therapeutic potential in conditions characterized by excessive protease activity, such as acute pancreatitis and disseminated intravascular coagulation. Serine proteases are a class of enzymes crucial to various physiological and pathological processes, including digestion, blood coagulation, inflammation, and fibrinolysis. The dysregulation of these proteases is implicated in numerous diseases, making them attractive targets for therapeutic intervention.

These application notes provide a comprehensive overview and detailed protocols for assessing the inhibitory activity of this compound against key serine proteases. The provided methodologies can be adapted for screening and characterizing other serine protease inhibitors.

Mechanism of Action

This compound and nafamostat are known to be broad-spectrum serine protease inhibitors. They function as competitive inhibitors, binding to the active site of the protease to prevent substrate binding and subsequent cleavage. This inhibition helps to control the proteolytic cascades that contribute to disease pathology. In pancreatitis, for instance, the inhibition of digestive proteases like trypsin and chymotrypsin can mitigate pancreatic auto-digestion and the subsequent inflammatory response.

Target Serine Proteases

Based on the therapeutic applications of this compound and the known targets of its analog nafamostat, the primary serine proteases of interest for inhibition assays include:

  • Trypsin and Chymotrypsin: Key digestive enzymes implicated in the pathophysiology of pancreatitis.

  • Thrombin and Factor Xa: Crucial enzymes in the blood coagulation cascade.

Data Presentation: Inhibitory Activity of Nafamostat (this compound Analog)

Serine ProteaseInhibitorInhibition ParameterValueReference
Bovine Pancreatic TrypsinNafamostatKi11.5 µM[1]
Bovine Pancreatic TrypsinNafamostatKi* (overall inhibition)0.4 ± 0.14 nM[1]
ThrombinNafamostatIC5034.1 nM[2]
Factor XaNafamostatIC501.74 µM[2]

Disclaimer: The data presented above is for nafamostat, a structural and functional analog of this compound. Experimental determination of the inhibitory activity of this compound against these proteases is recommended.

Experimental Protocols

The following are detailed protocols for determining the inhibitory activity of this compound against trypsin and chymotrypsin, two key serine proteases involved in pancreatitis. These protocols can be adapted for other serine proteases and chromogenic or fluorogenic substrates.

Protocol 1: Trypsin Inhibition Assay (Colorimetric)

This assay is based on the ability of trypsin to hydrolyze a chromogenic substrate, Nα-Benzoyl-L-arginine ethyl ester (BAEE), resulting in an increase in absorbance at 253 nm. The presence of an inhibitor like this compound will reduce the rate of this reaction.

Materials:

  • Trypsin (from bovine pancreas)

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE)

  • Tris-HCl buffer (50 mM, pH 8.0, containing 20 mM CaCl2)

  • This compound stock solution (in DMSO or appropriate solvent)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 253 nm

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of trypsin in Tris-HCl buffer. The final concentration should be optimized to yield a linear rate of substrate hydrolysis over the measurement period.

    • Prepare a stock solution of BAEE in Tris-HCl buffer.

    • Prepare a series of dilutions of this compound in Tris-HCl buffer from the stock solution. Include a vehicle control (DMSO or solvent without this compound).

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add Tris-HCl buffer only.

    • Control wells (No inhibitor): Add Tris-HCl buffer, trypsin solution, and vehicle control.

    • Test wells (Inhibitor): Add Tris-HCl buffer, trypsin solution, and the desired concentration of this compound dilution.

  • Pre-incubation:

    • Add 50 µL of Tris-HCl buffer to all wells.

    • Add 20 µL of the appropriate this compound dilution or vehicle control to the respective wells.

    • Add 10 µL of the trypsin solution to all wells except the blank wells.

    • Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 20 µL of the BAEE substrate solution to all wells to start the reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in the reader and measure the absorbance at 253 nm every minute for 15-30 minutes at 37°C.

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Chymotrypsin Inhibition Assay (Colorimetric)

This assay utilizes the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (SAPPpNA), which is cleaved by chymotrypsin to release p-nitroaniline (pNA), resulting in an increase in absorbance at 405 nm.

Materials:

  • Chymotrypsin (from bovine pancreas)

  • N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (SAPPpNA)

  • Tris-HCl buffer (50 mM, pH 8.0, containing 100 mM NaCl)

  • This compound stock solution (in DMSO or appropriate solvent)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of chymotrypsin in Tris-HCl buffer.

    • Prepare a stock solution of SAPPpNA in DMSO.

    • Prepare a series of dilutions of this compound in Tris-HCl buffer.

  • Assay Setup (in a 96-well plate):

    • Follow a similar setup as the trypsin inhibition assay, with blank, control, and test wells.

  • Pre-incubation:

    • Add 50 µL of Tris-HCl buffer to all wells.

    • Add 20 µL of the appropriate this compound dilution or vehicle control.

    • Add 10 µL of the chymotrypsin solution to all wells except the blank wells.

    • Mix and incubate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 20 µL of the SAPPpNA substrate solution (diluted in Tris-HCl buffer) to all wells.

  • Kinetic Measurement:

    • Measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C.

Data Analysis:

  • Follow the same data analysis steps as described for the trypsin inhibition assay to determine the IC50 value of this compound for chymotrypsin.

Mandatory Visualizations

Signaling Pathway in Acute Pancreatitis

Pancreatitis_Signaling_Pathway cluster_acinar_cell Pancreatic Acinar Cell cluster_inhibition Therapeutic Intervention Trypsinogen Trypsinogen Trypsin Trypsin Trypsinogen->Trypsin Premature Activation Zymogens Other Zymogens Trypsin->Zymogens Activates PAR2 PAR2 Trypsin->PAR2 Activates Active_Proteases Active Proteases Zymogens->Active_Proteases Cell_Injury Acinar Cell Injury Active_Proteases->Cell_Injury Inflammation Inflammation (Cytokine Release) PAR2->Inflammation Inflammation->Cell_Injury This compound This compound This compound->Trypsin Inhibits

Caption: Role of Trypsin in Acute Pancreatitis and Inhibition by this compound.

Experimental Workflow for Serine Protease Inhibition Assay

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_measurement 3. Data Acquisition cluster_analysis 4. Data Analysis Prep_Enzyme Prepare Enzyme Solution (e.g., Trypsin) Setup_Plate Set up 96-well Plate (Blank, Control, Test) Prep_Enzyme->Setup_Plate Prep_Substrate Prepare Substrate Solution (e.g., BAEE) Initiate_Reaction Add Substrate to Initiate Reaction Prep_Substrate->Initiate_Reaction Prep_Inhibitor Prepare this compound Dilutions Prep_Inhibitor->Setup_Plate Pre_incubation Pre-incubate Enzyme with this compound (15 min, 37°C) Setup_Plate->Pre_incubation Pre_incubation->Initiate_Reaction Kinetic_Read Kinetic Measurement (e.g., Absorbance at 253 nm) Initiate_Reaction->Kinetic_Read Calculate_Rate Calculate Reaction Rates (ΔAbs/min) Kinetic_Read->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Value (Dose-Response Curve) Calculate_Inhibition->Determine_IC50 Therapeutic_Action This compound This compound Serine_Proteases Serine Proteases (e.g., Trypsin, Thrombin) This compound->Serine_Proteases Inhibits Therapeutic_Effect Therapeutic Effect This compound->Therapeutic_Effect Results in Pathological_Cascades Pathological Cascades (Inflammation, Coagulation) Serine_Proteases->Pathological_Cascades Drives Disease_Progression Disease Progression (e.g., Pancreatitis) Pathological_Cascades->Disease_Progression Leads to Therapeutic_Effect->Disease_Progression Mitigates

References

Application Notes and Protocols for Sepimostat in Primary Cortical Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sepimostat is a synthetic serine protease inhibitor that has garnered significant interest for its neuroprotective properties.[1][2] Beyond its role as a protease inhibitor, this compound functions as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors, with a notable selectivity for the NR2B subunit.[1][3] Additionally, it has been shown to inhibit acid-sensing ion channels (ASICs), which are implicated in pathological conditions such as ischemic stroke. These mechanisms of action make this compound a promising candidate for investigation in various neurological disorders characterized by excitotoxicity, neuroinflammation, and synaptic dysfunction.

These application notes provide detailed protocols for utilizing this compound in primary cortical neuron cultures to investigate its neuroprotective, anti-inflammatory, and synaptic plasticity-modulating effects.

Data Presentation

The following tables summarize the quantitative data available for this compound and the related compound Nafamostat.

Table 1: Inhibitory Activity of this compound

TargetAssaySpeciesPreparationIC50Reference
NMDA ReceptorElectrophysiology (Patch Clamp)RatHippocampal CA1 Pyramidal Neurons3.5 ± 0.3 µM (at -80 mV)[4]
NMDA Receptor (NR2B)[3H]ifenprodil BindingRatCerebral Cortical Membranes29.8 µM
Acid-Sensing Ion Channels (ASICs)Electrophysiology (Patch Clamp)RatStriatal Interneurons2.4 ± 0.3 µM (pH 6.5-induced currents at -80 mV)

Table 2: Neuroprotective Activity of Nafamostat (a related compound)

CompoundAssayCell TypeInsultNeuroprotective Concentration RangeReference
NafamostatCell Viability (unspecified)Primary Rat Cortical NeuronsNMDA2.5 - 10 µM

Experimental Protocols

Protocol for Assessing Neuroprotective Effects of this compound against Excitotoxicity

This protocol is designed to evaluate the ability of this compound to protect primary cortical neurons from NMDA-induced excitotoxicity.

Materials:

  • Primary cortical neurons (rat or mouse, embryonic day 18)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • This compound

  • N-methyl-D-aspartate (NMDA)

  • Cell viability assay kit (e.g., MTT, LDH)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Primary Cortical Neuron Culture:

    • Isolate primary cortical neurons from E18 rat or mouse embryos following standard protocols.

    • Plate dissociated neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well in Neurobasal medium with supplements.

    • Culture neurons for 7-10 days in vitro (DIV) to allow for maturation and synapse formation.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). The final DMSO concentration should be below 0.1%.

    • Pre-treat the neurons with varying concentrations of this compound for 2 hours.

  • Induction of Excitotoxicity:

    • Following pre-treatment, add NMDA to the culture medium to a final concentration of 50-100 µM.

    • Co-incubate the neurons with this compound and NMDA for 24 hours.

    • Include control groups: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with NMDA only.

  • Assessment of Cell Viability:

    • After 24 hours of co-incubation, measure cell viability using a suitable assay (e.g., MTT or LDH).

    • For the MTT assay, incubate cells with MTT solution for 2-4 hours, then solubilize the formazan crystals and measure absorbance.

    • For the LDH assay, collect the culture supernatant to measure the release of lactate dehydrogenase.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot a dose-response curve to determine the EC50 of this compound's neuroprotective effect.

Protocol for Evaluating the Anti-inflammatory Effects of this compound in a Neuron-Microglia Co-culture Model

This protocol assesses the potential of this compound to mitigate the inflammatory response in a co-culture of primary cortical neurons and microglia.

Materials:

  • Primary cortical neurons

  • Primary microglia

  • Neuron and microglia culture media

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for TNF-α and IL-6

  • Nitric oxide (NO) assay kit (Griess reagent)

  • Immunofluorescence antibodies (e.g., anti-Iba1 for microglia, anti-MAP2 for neurons)

Procedure:

  • Neuron-Microglia Co-culture:

    • Culture primary cortical neurons for 5-7 DIV.

    • Isolate primary microglia from early postnatal (P0-P2) rat or mouse pups.

    • Add primary microglia to the established neuron cultures at a ratio of 1:10 (microglia:neurons).

    • Allow the co-culture to stabilize for 48 hours.

  • Induction of Inflammation and this compound Treatment:

    • Pre-treat the co-cultures with desired concentrations of this compound for 2 hours.

    • Induce an inflammatory response by adding LPS (100 ng/mL) to the culture medium.

    • Incubate for 24 hours.

    • Include control groups: untreated co-cultures, co-cultures treated with this compound only, and co-cultures treated with LPS only.

  • Measurement of Inflammatory Mediators:

    • Collect the culture supernatant after 24 hours.

    • Measure the levels of pro-inflammatory cytokines TNF-α and IL-6 using specific ELISA kits.

    • Measure the concentration of nitric oxide using the Griess assay.

  • Immunocytochemistry for Microglia Activation:

    • Fix the cells with 4% paraformaldehyde.

    • Perform immunofluorescence staining for the microglial marker Iba1.

    • Analyze microglial morphology. Activated microglia typically exhibit an amoeboid shape with retracted processes, while resting microglia have a ramified morphology.

  • Data Analysis:

    • Quantify the levels of cytokines and NO and compare the different treatment groups.

    • Quantify the percentage of activated microglia based on morphological changes.

Protocol for Investigating the Effect of this compound on Synaptic Plasticity (LTP and LTD)

This protocol outlines a method to determine if this compound modulates long-term potentiation (LTP) and long-term depression (LTD) in primary cortical neuron cultures.

Materials:

  • Mature primary cortical neuron cultures (14-21 DIV)

  • Multi-electrode array (MEA) system or patch-clamp setup

  • Field potential recording electrodes

  • Stimulation electrodes

  • Artificial cerebrospinal fluid (aCSF)

  • High-frequency stimulation (HFS) protocol for LTP induction (e.g., 100 Hz for 1 second)

  • Low-frequency stimulation (LFS) protocol for LTD induction (e.g., 1 Hz for 15 minutes)

  • This compound

Procedure:

  • Culture Preparation:

    • Culture primary cortical neurons on MEA plates or on coverslips for patch-clamp recordings until a mature synaptic network is formed (14-21 DIV).

  • Baseline Recording:

    • Place the culture in the recording setup and perfuse with aCSF.

    • Record baseline synaptic activity (field excitatory postsynaptic potentials, fEPSPs) for at least 20 minutes by applying test pulses at a low frequency (e.g., 0.05 Hz).

  • This compound Application:

    • Add this compound to the aCSF at the desired concentration and perfuse the culture for 20-30 minutes while continuing to record baseline activity.

  • Induction of LTP or LTD:

    • For LTP: Apply a high-frequency stimulation (HFS) protocol.

    • For LTD: Apply a low-frequency stimulation (LFS) protocol.

    • NMDA receptor antagonists are known to block the induction of LTD in some brain regions. Therefore, it is hypothesized that this compound will inhibit LTD.

  • Post-Induction Recording:

    • Continue recording fEPSPs for at least 60 minutes after the induction protocol to monitor the potentiation or depression of the synaptic response.

  • Data Analysis:

    • Measure the slope of the fEPSPs.

    • Normalize the fEPSP slopes to the pre-induction baseline.

    • Compare the magnitude of LTP or LTD in the presence and absence of this compound.

Mandatory Visualizations

Signaling Pathways

Sepimostat_Neuroprotective_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Excess Glutamate NMDA_R NMDA Receptor (NR2B) Glutamate->NMDA_R Activates Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Mediates CREB_off CREB Shut-off NMDA_R->CREB_off ERK_reg ERK Regulation NMDA_R->ERK_reg ASIC1a ASIC1a ASIC1a->Ca_Influx Mediates CaMKII_ERK CaMKII-ERK Pathway ASIC1a->CaMKII_ERK Cell_Death Neuronal Cell Death (Apoptosis, Necrosis) Ca_Influx->Cell_Death Leads to CREB_off->Cell_Death ERK_reg->Cell_Death CaMKII_ERK->Cell_Death This compound This compound This compound->NMDA_R Inhibits This compound->ASIC1a Inhibits

Caption: this compound's neuroprotective signaling pathway.

Experimental Workflows

Neuroprotection_Workflow start Start: Primary Cortical Neuron Culture (7-10 DIV) pretreatment Pre-treat with this compound (2 hours) start->pretreatment insult Induce Excitotoxicity (NMDA, 24 hours) pretreatment->insult viability Assess Cell Viability (MTT / LDH Assay) insult->viability analysis Data Analysis: Dose-Response Curve viability->analysis end End: Determine Neuroprotective Efficacy of this compound analysis->end

Caption: Experimental workflow for neuroprotection assay.

Anti_Inflammation_Workflow start Start: Neuron-Microglia Co-culture pretreatment Pre-treat with this compound (2 hours) start->pretreatment inflammation Induce Inflammation (LPS, 24 hours) pretreatment->inflammation measurement Measure Inflammatory Mediators (ELISA for Cytokines, Griess for NO) inflammation->measurement imaging Assess Microglia Activation (Immunocytochemistry for Iba1) inflammation->imaging analysis Data Analysis measurement->analysis imaging->analysis end End: Determine Anti-inflammatory Effect of this compound analysis->end

Caption: Experimental workflow for anti-inflammation assay.

Synaptic_Plasticity_Workflow start Start: Mature Cortical Neuron Culture (14-21 DIV) baseline Record Baseline Synaptic Activity (fEPSPs) start->baseline treatment Apply this compound baseline->treatment induction Induce LTP (HFS) or LTD (LFS) treatment->induction recording Record Post-Induction Synaptic Activity induction->recording analysis Data Analysis: Compare fEPSP Slopes recording->analysis end End: Determine Effect of this compound on Synaptic Plasticity analysis->end

Caption: Experimental workflow for synaptic plasticity assay.

References

Troubleshooting & Optimization

Sepimostat solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with Sepimostat in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound powder not dissolving in my aqueous buffer (e.g., PBS)?

A1: this compound, like many small molecule inhibitors, has limited intrinsic solubility in neutral aqueous solutions. Its chemical structure (C21H19N5O2) contributes to this property. Direct dissolution of the powder in aqueous buffers is often challenging and may result in incomplete solubilization or precipitation.

Q2: I've noticed that even after vigorous vortexing, I can still see particulate matter. Is the product faulty?

A2: It is highly unlikely that the product is faulty. The observed particulate matter is characteristic of a compound with low aqueous solubility. A different dissolution strategy, such as creating a concentrated stock solution in an organic solvent, is recommended.

Q3: The product datasheet mentions solubility in DMSO. Can I use this for my cell-based experiments?

A3: Yes, using a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is a standard and recommended practice for compounds like this compound. This stock can then be serially diluted into your aqueous experimental medium to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system being studied (typically <0.5%).

Q4: How does pH affect the solubility of this compound?

A4: The pH of the solution can significantly impact this compound's solubility. A this compound molecule is predicted to be predominantly positively charged (cationic) at a neutral pH of 7.4.[1][2] Generally, the charged or ionized form of a compound is more soluble in aqueous solutions than the neutral form. Therefore, solubility may decrease in more basic (higher pH) conditions where the molecule is less likely to be protonated.

Q5: Should I heat my aqueous solution to try and dissolve this compound?

A5: Gentle warming (e.g., to 37°C) can sometimes increase the rate of dissolution for some compounds. However, this should be done with caution as excessive heat can degrade the compound. It is generally more effective to use the recommended protocol of preparing a DMSO stock solution first.

Troubleshooting Guide for this compound Dissolution

This guide provides a systematic approach to achieving successful solubilization of this compound for your experiments.

Initial Assessment & Recommended Starting Point

The most reliable method for preparing this compound for use in aqueous solutions is to first create a concentrated stock solution in 100% DMSO. This compound has a known solubility of 6.25 mg/mL (16.74 mM) in DMSO, and sonication is recommended to facilitate dissolution.[2]

Troubleshooting Workflow

If you are facing issues with solubility, follow this step-by-step workflow.

G cluster_0 Solubility Troubleshooting Workflow start Start: this compound powder prep_stock Prepare concentrated stock in 100% DMSO start->prep_stock sonicate Vortex and Sonicate to fully dissolve prep_stock->sonicate dilute Serially dilute stock solution into final aqueous buffer sonicate->dilute observe Observe for precipitation dilute->observe success Success: Homogeneous Solution observe->success No troubleshoot Troubleshoot: Precipitation Occurs observe->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc Option 1 ph_adjust Adjust buffer pH (consider lower pH) troubleshoot->ph_adjust Option 2 cosolvent Use a co-solvent (e.g., Ethanol, PEG) troubleshoot->cosolvent Option 3

A step-by-step workflow for addressing this compound insolubility.

Quantitative Data

The following tables summarize the known properties of this compound. Use the third table to log your experimental results while troubleshooting.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC21H19N5O2[3]
Molecular Weight373.41 g/mol [2]
CAS Number103926-64-3
Predicted Charge (pH 7.4)Predominantly +1 (monocation)

Table 2: Known Solubility of this compound

SolventConcentrationMolarityNotes
DMSO6.25 mg/mL16.74 mMSonication is recommended

Table 3: User Solubility Test Matrix (Template)

Condition IDSolvent System (e.g., PBS, DMEM)pHCo-solvent (% v/v)Max this compound Conc. AchievedObservations (Precipitation, Clarity)
A-1PBS7.4None
A-2PBS6.5None
B-1DMEM + 10% FBS7.4None
C-1PBS7.41% Ethanol

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the recommended method for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or glass vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.

  • Weigh Compound: Accurately weigh the desired amount of this compound powder and transfer it to a sterile vial.

  • Add Solvent: Carefully add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 267.8 µL of DMSO per 1 mg of this compound).

  • Dissolve:

    • Vortex the vial vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.

    • Visually inspect the solution to ensure no solid particles remain. The solution should be clear.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for several months or at -80°C for long-term storage.

Protocol 2: Diluting this compound Stock into Aqueous Buffer

This protocol outlines the steps for preparing working solutions from the DMSO stock.

Procedure:

  • Thaw Stock: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Prepare Serial Dilutions (if necessary): It is often best to perform an intermediate dilution of the concentrated stock into your aqueous buffer before preparing the final working concentration.

  • Final Dilution:

    • Add the appropriate volume of your pre-warmed (e.g., 37°C) aqueous buffer to your experimental vessel (e.g., cell culture plate well, reaction tube).

    • Add the required small volume of the this compound stock solution to the buffer. Crucially, add the stock solution to the buffer, not the other way around, while gently mixing. This ensures rapid dispersal and minimizes the risk of precipitation.

    • Ensure the final DMSO concentration in your working solution is below the tolerance level of your assay (typically <0.5%).

Signaling Pathway

This compound is an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity in the central nervous system.

G cluster_0 NMDA Receptor Signaling & this compound Inhibition Glutamate Glutamate NMDAR GluN1 GluN2 Ion Channel Glutamate->NMDAR:f1 Binds Glycine Glycine (Co-agonist) Glycine->NMDAR:f0 Binds Ca_Influx Ca²⁺ Influx NMDAR:f2->Ca_Influx Opens Downstream Downstream Signaling (e.g., CaMKII, CREB activation, Synaptic Plasticity) Ca_Influx->Downstream Activates This compound This compound (Antagonist) This compound->Block Block->NMDAR:f2 Inhibits

NMDA receptor activation and antagonism by this compound.

Pathway Description: The NMDA receptor requires the binding of both glutamate to its GluN2 subunit and a co-agonist, typically glycine or D-serine, to its GluN1 subunit for activation. Upon activation, the receptor's ion channel opens, allowing an influx of cations, primarily Ca²⁺, into the neuron. This increase in intracellular calcium triggers various downstream signaling cascades involved in processes like learning and memory. This compound acts as an antagonist, inhibiting the NMDA receptor and thereby blocking this ion influx and subsequent signaling. It has been shown to inhibit native NMDA receptors with an IC50 of 3.5 ± 0.3 µM.

References

Technical Support Center: Sepimostat Stability for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Sepimostat for in vitro assays. The following information, presented in a question-and-answer format, addresses common issues and provides troubleshooting strategies to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO up to 6.25 mg/mL (16.74 mM).[1] For complete dissolution, sonication is recommended.[1]

Q2: How should this compound be stored to ensure maximum stability?

A2: Proper storage is critical for maintaining the integrity of this compound. For long-term stability, follow these guidelines:

  • Powder: Store at -20°C for up to 3 years.[1]

  • In Solvent (DMSO): Store at -80°C for up to 1 year.[1]

Q3: Is this compound stable in aqueous buffers?

A3: While specific stability data for this compound in aqueous buffers is limited, its close structural analog, Nafamostat, exhibits poor stability in water and has a very short half-life.[2] It is highly probable that this compound is also susceptible to hydrolysis in aqueous solutions. Therefore, it is recommended to prepare fresh dilutions in your assay buffer immediately before use and avoid storing this compound in aqueous solutions for extended periods.

Q4: How does pH affect the stability of this compound?

A4: The stability of amidine-containing compounds like this compound can be pH-dependent. Studies on the analogous compound Nafamostat show that acidic conditions (e.g., pH 1.2) are crucial for inhibiting its enzymatic hydrolysis in plasma. While the optimal pH for this compound stability in in vitro assays has not been definitively established, it is advisable to consider the pH of your assay buffer. For assays sensitive to pH, it is recommended to perform pilot stability tests.

Troubleshooting Guide

This guide addresses common problems encountered during in vitro assays with this compound that may be related to its stability.

Problem Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected activity of this compound. Degradation of this compound in stock solution or working solution.1. Prepare fresh stock solutions: If the DMSO stock is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock from powder. 2. Use freshly diluted working solutions: Prepare working dilutions in aqueous buffer immediately before adding to the assay. Do not store this compound in aqueous buffers. 3. Verify stock concentration: If possible, verify the concentration of your stock solution using a suitable analytical method.
High variability between replicate wells. Inconsistent degradation of this compound across the assay plate.1. Ensure rapid and uniform addition: Add the freshly prepared this compound working solution to all wells of the assay plate as quickly and consistently as possible. 2. Minimize incubation time at room temperature: If the assay protocol involves incubation steps at room temperature, keep them as short as possible.
Loss of activity over the course of a long-term experiment. Time-dependent degradation of this compound in the assay medium.1. Consider compound re-addition: For experiments lasting several hours or days, it may be necessary to replenish this compound at regular intervals. The frequency will depend on its stability in your specific assay medium and conditions. 2. Perform a time-course stability study: Incubate this compound in your complete assay medium for the duration of your experiment and measure its concentration or activity at different time points to determine its stability profile.
Precipitation of this compound in the assay well. Poor solubility of this compound in the final assay buffer.1. Check final DMSO concentration: Ensure the final concentration of DMSO in the assay well is kept low (typically <0.5%) to avoid solubility issues. 2. Sonication of stock solution: Ensure the initial DMSO stock solution is fully dissolved, using sonication if necessary. 3. Use of a suitable buffer: Test different assay buffers to find one that better solubilizes this compound at the desired working concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Sonicator

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution briefly to mix.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: General In Vitro Cell-Based Assay with this compound

  • Materials:

    • Cells cultured in appropriate multi-well plates

    • This compound stock solution (in DMSO)

    • Complete cell culture medium (pre-warmed to 37°C)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Immediately before use, perform serial dilutions of the this compound stock solution in pre-warmed complete cell culture medium to achieve the desired final working concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).

    • Remove the existing medium from the cell culture plate.

    • Wash the cells once with PBS if required by the specific assay protocol.

    • Add the freshly prepared this compound working solutions or vehicle control to the respective wells.

    • Incubate the plate for the desired period under appropriate conditions (e.g., 37°C, 5% CO₂).

    • Proceed with the specific assay readout (e.g., measurement of cell viability, protein expression, etc.).

Visualizations

Sepimostat_Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Inconsistent or Low Activity Observed check_stock Is the stock solution fresh and properly stored? start->check_stock prepare_fresh_stock Prepare fresh stock solution in anhydrous DMSO. check_stock->prepare_fresh_stock No check_working_solution Was the working solution prepared fresh in aqueous buffer? check_stock->check_working_solution Yes prepare_fresh_stock->check_working_solution prepare_fresh_working Prepare working solution immediately before use. check_working_solution->prepare_fresh_working No long_incubation Is the assay duration long? check_working_solution->long_incubation Yes prepare_fresh_working->long_incubation consider_readdition Consider replenishing this compound during the assay. long_incubation->consider_readdition Yes check_precipitation Is there any visible precipitation? long_incubation->check_precipitation No consider_readdition->check_precipitation optimize_solubility Optimize final DMSO concentration and/or buffer composition. check_precipitation->optimize_solubility Yes end Re-run Experiment check_precipitation->end No optimize_solubility->end

Caption: Troubleshooting workflow for addressing this compound stability issues.

NMDA_Receptor_Signaling Simplified NMDA Receptor Signaling Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Mg_block_removal Removal of Mg2+ block NMDAR->Mg_block_removal Depolarization Membrane Depolarization Depolarization->Mg_block_removal Ca_influx Ca2+ Influx Mg_block_removal->Ca_influx CaM Calmodulin (CaM) Ca_influx->CaM CaMKII CaMKII CaM->CaMKII NOS nNOS CaM->NOS CREB CREB Activation CaMKII->CREB NO Nitric Oxide NOS->NO Gene_expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_expression This compound This compound This compound->NMDAR Antagonizes

Caption: this compound's role in the NMDA receptor signaling pathway.

Serine_Protease_Pancreatitis_Pathway Serine Protease Signaling in Pancreatitis Trypsinogen Trypsinogen Trypsin Trypsin (Serine Protease) Trypsinogen->Trypsin Premature Activation PAR2 Protease-Activated Receptor 2 (PAR2) Trypsin->PAR2 Cleavage & Activation G_protein G-protein Activation PAR2->G_protein Signaling_cascade Downstream Signaling (e.g., MAP Kinase) G_protein->Signaling_cascade Inflammation_Pain Inflammation & Pain Signaling_cascade->Inflammation_Pain This compound This compound This compound->Trypsin Inhibits

Caption: Inhibition of serine protease signaling by this compound.

References

Troubleshooting Sepimostat Patch Clamp Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sepimostat in patch clamp experiments.

Frequently Asked Questions (FAQs)

General

  • What is this compound and what is its primary target in the context of patch clamp experiments? this compound is a serine protease inhibitor.[1][2] In the context of neuroscience and electrophysiology, it has been shown to act as an inhibitor of N-methyl-D-aspartate (NMDA) receptors and Acid-Sensing Ion Channels (ASICs).[1][3][4] Therefore, when using this compound in patch clamp experiments, you are likely investigating its effects on these particular ion channels.

  • What is the mechanism of action of this compound on NMDA receptors? this compound inhibits NMDA receptors through a complex mechanism involving both voltage-dependent and voltage-independent components. This suggests that it has at least two binding sites on the receptor: a shallow site responsible for voltage-independent inhibition and a deep site within the channel pore that mediates voltage-dependent block. The action of this compound is described as a "foot-in-the-door" open channel block.

  • How does this compound affect Acid-Sensing Ion Channels (ASICs)? this compound inhibits ASICs, particularly the ASIC1a subtype, in a voltage-dependent manner, suggesting it binds within the channel pore. The inhibition is not due to trapping in the closed state, but rather a "foot-in-the-door" mechanism, similar to its action on NMDA receptors.

Experimental Setup & Protocol

  • What is a typical concentration range for this compound in patch clamp experiments? The effective concentration of this compound will depend on the specific ion channel subtype and the experimental conditions. Based on published data, IC50 values are in the low micromolar range. For example, the IC50 for inhibiting native NMDA receptors in rat hippocampal neurons is approximately 3.5 µM at a holding potential of -80 mV. For ASICs, the IC50 is around 2.4 µM at -80 mV.

  • What are the key considerations for the patch clamp solutions when using this compound? Standard intracellular and extracellular solutions for whole-cell patch clamp recordings are generally appropriate. However, ensure the freshness and correct osmolarity of your solutions to maintain cell health and recording stability. The intracellular solution should contain ATP and GTP to support cell metabolism during long recordings.

  • What is a recommended patch clamp protocol for studying this compound's effect on NMDA receptors? A detailed, step-by-step protocol is provided in the "Experimental Protocols" section below. This protocol outlines the preparation of solutions, cell culture and transfection, and the electrophysiological recording procedure for whole-cell patch clamp on tsA201 cells expressing recombinant NMDA receptors.

Troubleshooting Common Issues

This section addresses specific problems that may arise during your patch clamp experiments with this compound.

Problem Potential Cause(s) Troubleshooting Steps
No or weak inhibitory effect of this compound Incorrect this compound concentration: The concentration may be too low to elicit a response. Degraded this compound stock solution: The compound may have lost its activity. Incorrect holding potential: The voltage-dependent block is more pronounced at negative potentials.Verify concentration: Double-check your calculations and dilutions. Prepare fresh stock solution: Dissolve this compound in the appropriate solvent immediately before the experiment. Adjust holding potential: For NMDA receptors and ASICs, a holding potential of -80 mV is recommended to observe a significant block.
Unstable seal or loss of whole-cell configuration Poor cell health: Cells may be unhealthy due to culture conditions or enzymatic dissociation. Mechanical drift: The pipette or microscope may be drifting. Incorrect pipette resistance: The pipette tip may be too large or too small for the cell type. Pressure system leak: Inability to maintain positive pressure can hinder seal formation.Optimize cell culture: Ensure proper cell density and health. Check for drift: Ensure all components of the rig are securely fastened. Select appropriate pipette resistance: For cultured cells, a resistance of 4-8 MΩ is a good starting point. Inspect pressure tubing: Check for leaks in the tubing and connections of your pressure system.
High electrical noise Improper grounding: The perfusion system or other equipment may not be properly grounded. Electrical interference: Nearby equipment can introduce noise. Poor seal resistance: A seal resistance of less than 1 GΩ will result in increased noise.Ground all components: Ensure the perfusion system and any other potential sources of noise are grounded. Isolate the setup: Use a Faraday cage and turn off unnecessary nearby equipment. Achieve a GΩ seal: A high-resistance seal is crucial for low-noise recordings.
"Run-down" of current over time Washout of intracellular components: Essential molecules for channel function may be dialyzed out of the cell by the pipette solution. Channel desensitization: Prolonged agonist application can lead to desensitization.Use perforated patch: This configuration preserves the intracellular environment. Include ATP/GTP in internal solution: This helps to maintain channel function. Use brief agonist applications: Minimize the duration of agonist exposure to reduce desensitization.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inhibitory effects of this compound on its known ion channel targets.

Ion Channel Cell Type Holding Potential (mV) IC50 (µM) Mechanism of Action
Native NMDA ReceptorsRat Hippocampal CA1 Pyramidal Neurons-803.5 ± 0.3Voltage-dependent open channel block ("foot-in-the-door")
Native ASICsRat Giant Striatal Interneurons-802.4 ± 0.3Voltage-dependent pore block ("foot-in-the-door")

Experimental Protocols

Whole-Cell Patch Clamp Protocol for Assessing this compound's Effect on Recombinant NMDA Receptors

This protocol is adapted from standard procedures for whole-cell recordings from transfected tsA201 cells.

1. Solutions and Reagents:

  • External (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm).

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH, osmolarity ~290 mOsm).

  • Agonists: NMDA and Glycine.

  • Compound: this compound stock solution (e.g., 10 mM in DMSO).

2. Cell Culture and Transfection:

  • Culture tsA201 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Co-transfect cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A) and a fluorescent marker (e.g., eGFP) using a suitable transfection reagent.

  • Incubate for 24-48 hours before recording.

3. Electrophysiological Recording:

  • Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with internal solution.

  • Mount the pipette in the holder and apply positive pressure.

  • Under visual control, approach an eGFP-positive cell with the pipette tip.

  • Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal (≥ 1 GΩ).

  • Compensate for pipette capacitance.

  • Apply a brief suction pulse to rupture the membrane and establish the whole-cell configuration.

  • Compensate for whole-cell capacitance and series resistance.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply a solution containing NMDA and glycine to elicit a baseline current.

  • After a stable baseline is achieved, co-apply the agonists with the desired concentration of this compound.

  • Wash out this compound with the agonist-containing solution to observe recovery.

  • Record and analyze the current responses.

Diagrams

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_solutions Prepare Solutions pull_pipettes Pull Pipettes prep_solutions->pull_pipettes culture_cells Cell Culture & Transfection form_seal Form GΩ Seal culture_cells->form_seal pull_pipettes->form_seal whole_cell Establish Whole-Cell form_seal->whole_cell record_baseline Record Baseline Current whole_cell->record_baseline apply_this compound Apply this compound record_baseline->apply_this compound record_effect Record Inhibitory Effect apply_this compound->record_effect washout Washout record_effect->washout data_analysis Data Analysis washout->data_analysis dose_response Dose-Response Curve data_analysis->dose_response

Caption: Experimental workflow for a this compound patch clamp experiment.

troubleshooting_logic cluster_no_effect No/Weak Effect cluster_instability Recording Instability cluster_noise High Noise start Problem Encountered check_concentration Verify this compound Concentration start->check_concentration No/Weak Effect check_cell_health Assess Cell Health start->check_cell_health Instability check_grounding Verify Grounding start->check_grounding High Noise check_stock Prepare Fresh Stock check_concentration->check_stock check_potential Adjust Holding Potential check_stock->check_potential check_drift Check for Mechanical Drift check_cell_health->check_drift check_pipette Optimize Pipette Resistance check_drift->check_pipette check_interference Isolate Setup check_grounding->check_interference check_seal Ensure GΩ Seal check_interference->check_seal

Caption: Troubleshooting logic for common patch clamp issues.

sepimostat_moa cluster_nmda NMDA Receptor cluster_asic ASIC Channel This compound This compound shallow_site Shallow Binding Site This compound->shallow_site Voltage-Independent deep_site Deep Binding Site (Pore) This compound->deep_site Voltage-Dependent asic_pore Channel Pore This compound->asic_pore Voltage-Dependent channel_block Channel Block shallow_site->channel_block deep_site->channel_block asic_block Channel Block asic_pore->asic_block

Caption: this compound's mechanism of action on NMDA receptors and ASICs.

References

Technical Support Center: Optimizing Sepimostat for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sepimostat in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a serine protease inhibitor that also exhibits neuroprotective effects. Its neuroprotective mechanism is attributed to its function as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the ifenprodil-binding site on the NR2B subunit.[1][2] This antagonism prevents excessive calcium influx into neurons, a key process in excitotoxicity.

Q2: In which in vivo models has this compound been shown to be effective?

A2: this compound has demonstrated efficacy in a rat model of NMDA-induced retinal excitotoxicity when administered via intravitreal injection.[1][2] Additionally, it has shown protective effects in a rat model of acute alcohol-induced pancreatic injury when given orally.[3]

Q3: What is a recommended starting dose for oral administration of this compound in rats?

A3: In a study on acute alcohol-induced pancreatic injury in rats, oral administration of this compound at 10 mg/kg and 30 mg/kg was shown to be effective in preventing increases in plasma amylase and lipase activities. The 30 mg/kg dose also suppressed histological changes in the pancreas. These doses can serve as a starting point for dose-finding studies in other models.

Q4: Is there any available data on the pharmacokinetics of this compound?

Q5: What is the known in vitro potency of this compound?

A5: this compound inhibits native NMDA receptors in rat hippocampal CA1 pyramidal neurons with an IC50 of 3.5 ± 0.3 µM. It also inhibits [3H]ifenprodil binding to rat brain membranes with an IC50 value of 29.8 µM.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Lack of efficacy in a neuroprotection model with systemic administration. Insufficient dose reaching the central nervous system (CNS). Poor oral bioavailability. Inappropriate dosing frequency.- Perform a dose-response study to determine the optimal dose for your model. - Consider alternative routes of administration with potentially higher bioavailability, such as intraperitoneal (IP) or subcutaneous (SC) injection. - Conduct a pilot pharmacokinetic study to determine the half-life of this compound in your model and adjust the dosing frequency accordingly.
Precipitation of this compound in the formulation. Poor solubility of this compound in the chosen vehicle.- Test a range of biocompatible solvents and vehicles to find a suitable formulation. Common vehicles for in vivo studies include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like DMSO, PEG, or Tween 80. - Ensure the pH of the formulation is optimized for this compound solubility and stability. - Sonication may aid in dissolving the compound.
Observed toxicity or adverse effects in animals. The administered dose is above the maximum tolerated dose (MTD). The vehicle used for formulation is causing toxicity.- Conduct a dose-escalation study to determine the MTD in your specific animal model and species. - Administer a vehicle-only control group to rule out toxicity from the formulation components. - Monitor animals closely for clinical signs of toxicity and adjust the dose or formulation as needed.
High variability in experimental results. Inconsistent drug administration. Inter-animal differences in metabolism and drug absorption.- Ensure all personnel are properly trained in the chosen administration technique to ensure consistent dosing. - Use a sufficient number of animals per group to account for biological variability. - Consider using animals of the same age, sex, and strain to minimize variability.

Data Presentation

Table 1: In Vitro Activity of this compound

Target Assay Tissue/Cell Line IC50 / Ki Reference(s)
NMDA ReceptorElectrophysiologyRat Hippocampal CA1 Pyramidal Neurons3.5 ± 0.3 µM (IC50)
NR2B Subunit[3H]ifenprodil BindingFractionated Rat Brain Membranes29.8 µM (IC50)

Table 2: In Vivo Oral Dosing of this compound in a Rat Model of Pancreatic Injury

Animal Model Administration Route Dose Observed Effect Reference(s)
Rat (Acute alcohol-induced pancreatic injury)Oral (p.o.)10 mg/kgPrevention of increased plasma amylase and lipase.
Rat (Acute alcohol-induced pancreatic injury)Oral (p.o.)30 mg/kgPrevention of increased plasma amylase and lipase; suppression of histological changes.

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rats (Based on a Pancreatic Injury Model)

This protocol is adapted from a study investigating the preventive effects of this compound on acute alcohol-induced pancreatic injury in rats.

  • Animal Model: Male Wistar rats.

  • Formulation Preparation:

    • Prepare a suspension of this compound mesilate in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

    • The concentration of the suspension should be calculated based on the desired dose (10 or 30 mg/kg) and the average weight of the rats, with a typical administration volume of 5 ml/kg.

  • Administration:

    • Administer the this compound suspension orally using a gavage needle.

    • In the cited study, this compound was administered 1 hour before the induction of pancreatic injury. The timing of administration should be optimized based on the specific experimental design.

  • Post-administration Monitoring:

    • Monitor the animals for any adverse reactions.

    • Proceed with the experimental model as planned.

    • Collect blood and tissue samples at the designated time points for analysis.

Protocol 2: General Protocol for Intraperitoneal (IP) Injection in Rodents

This is a general guideline and should be adapted for this compound based on formulation development and dose-finding studies.

  • Formulation Preparation:

    • Dissolve or suspend this compound in a sterile, biocompatible vehicle (e.g., sterile saline, PBS, or a solution containing a low percentage of DMSO).

    • The final concentration should allow for the desired dose to be administered in a volume of 5-10 ml/kg for rats or 10-20 ml/kg for mice.

  • Animal Restraint:

    • Properly restrain the animal to expose the abdomen. For mice, this can be done by scruffing the neck and securing the tail. For rats, manual restraint may be sufficient.

  • Injection Procedure:

    • Use a 23-25 gauge needle.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no fluid (e.g., blood, urine) is drawn back into the syringe.

    • Inject the this compound formulation smoothly.

  • Post-injection Monitoring:

    • Return the animal to its cage and monitor for any signs of distress or adverse reactions.

Mandatory Visualizations

sepimostat_pathway cluster_receptor Neuronal Membrane cluster_downstream Intracellular Signaling Cascades NMDA_Receptor NMDA Receptor (NR2B Subunit) Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Mediates CaMKII CaMKII Ca_Influx->CaMKII Activates PKA PKA Ca_Influx->PKA Activates MAPK_ERK MAPK/ERK Pathway Ca_Influx->MAPK_ERK Activates DAPK1 DAPK1 Ca_Influx->DAPK1 Activates Excitotoxicity Excitotoxicity/ Neuronal Death CaMKII->Excitotoxicity Can Contribute to CREB CREB PKA->CREB Phosphorylates MAPK_ERK->CREB Phosphorylates DAPK1->Excitotoxicity Promotes Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates Neuronal_Survival Neuronal Survival Gene_Expression->Neuronal_Survival Promotes This compound This compound This compound->NMDA_Receptor Inhibits Glutamate Glutamate Glutamate->NMDA_Receptor Activates

Caption: this compound signaling pathway.

experimental_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Dose_Selection 1. Dose Selection & Dose-Response Pilot Formulation 2. This compound Formulation (e.g., Suspension in Vehicle) Dose_Selection->Formulation Animal_Acclimation 3. Animal Acclimation & Baseline Measurements Formulation->Animal_Acclimation Administration 4. Administration (e.g., Oral Gavage) Animal_Acclimation->Administration Model_Induction 5. Induction of Experimental Model Administration->Model_Induction Monitoring 6. Monitoring (Clinical Signs, Behavior) Model_Induction->Monitoring PK_Sampling 7a. Pharmacokinetic Sampling (Blood Collection) Monitoring->PK_Sampling PD_Sampling 7b. Pharmacodynamic Sampling (Tissue Collection) Monitoring->PD_Sampling Biochemical_Analysis 8. Biochemical Assays (e.g., Plasma Markers) PK_Sampling->Biochemical_Analysis Histology 9. Histological Analysis PD_Sampling->Histology Data_Analysis 10. Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis Histology->Data_Analysis

Caption: In vivo experimental workflow.

References

Technical Support Center: Investigating Potential Off-Target Effects of Sepimostat in Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Sepimostat in neuronal cells. The information is designed to address specific issues that may arise during experimentation, with a focus on identifying and characterizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: My neuronal cultures show unexpected levels of cell death after treatment with this compound, even at concentrations that should only inhibit serine proteases. What could be the cause?

A1: While this compound is a known serine protease inhibitor, it also exhibits off-target activity on neuronal ion channels, which can contribute to cytotoxicity. Specifically, this compound has been shown to inhibit N-methyl-D-aspartate (NMDA) receptors and acid-sensing ion channels (ASICs).[1][2] Excessive inhibition of these channels can disrupt neuronal signaling and homeostasis, leading to cell death. It is crucial to evaluate neuronal viability using multiple assays to understand the mechanism of cell death (e.g., apoptosis vs. necrosis).

Q2: How can I determine if the observed phenotype in my neuronal cell experiments is due to this compound's on-target (serine protease inhibition) or off-target effects (ion channel modulation)?

A2: Distinguishing between on-target and off-target effects is a critical step in drug research. Here are a few strategies:

  • Use of Selective Antagonists: Co-treat your neuronal cultures with this compound and a known selective antagonist for either NMDA receptors (e.g., AP5) or ASICs (e.g., PcTX1). If the selective antagonist rescues the phenotype observed with this compound alone, it strongly suggests an off-target effect mediated by that specific ion channel.

  • Structure-Activity Relationship (SAR) Studies: If available, test analogs of this compound with varying potencies for serine proteases, NMDA receptors, and ASICs. If the observed neuronal phenotype correlates more strongly with the potency for NMDA receptors or ASICs rather than serine proteases, it points towards an off-target effect.

  • Genetic Knockdown/Knockout: In cell lines, use techniques like siRNA or CRISPR/Cas9 to reduce the expression of the intended serine protease target. If this compound still elicits the same phenotype in these target-depleted cells, the effect is likely off-target.

Q3: What are the known off-target interactions of this compound in neuronal cells and what are their potencies?

A3: this compound has been documented to interact with at least two types of neuronal ion channels. The table below summarizes the known off-target interactions and their corresponding inhibitory concentrations.

Off-TargetIC50 Value (Concentration for 50% Inhibition)Cell Type/SystemReference
NMDA Receptors 3.5 ± 0.3 µMRat Hippocampal CA1 Pyramidal Neurons[1][3][4]
ASIC Channels 2.4 ± 0.3 µMRat Striatal Interneurons

Q4: Are there specific experimental conditions that might favor observing off-target effects of this compound?

A4: Yes, the experimental conditions can influence the manifestation of off-target effects. For instance, the inhibition of NMDA receptors by this compound is voltage-dependent. Therefore, experiments conducted at a holding potential of -80 mV will show a more pronounced inhibitory effect on NMDA receptors. Similarly, the activity of ASICs is pH-dependent, and experiments conducted at acidic pH will be more sensitive to off-target inhibition by this compound.

Troubleshooting Guides

Issue 1: Inconsistent results in neuronal viability assays after this compound treatment.

Potential Cause Troubleshooting Step Expected Outcome
Cell Culture Variability Ensure consistent cell seeding density, passage number, and culture conditions.Reduced variability in baseline cell health and response to treatment.
Assay Interference Run a control with this compound in cell-free assay medium to check for direct interference with the assay reagents (e.g., MTT reduction).No change in signal in the absence of cells, confirming that this compound does not directly interfere with the assay.
Time-dependent Effects Perform a time-course experiment to assess neuronal viability at different time points after this compound treatment.Identification of the optimal time point to observe the desired effect and distinguish between acute and chronic toxicity.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and below the toxic threshold for your neuronal cells.Vehicle control shows no significant effect on cell viability.

Issue 2: Difficulty in interpreting electrophysiology data for this compound's effect on ion channels.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Voltage Clamp For NMDA receptor studies, use a holding potential of -80 mV to observe the voltage-dependent block by this compound.Clear observation of a "foot-in-the-door" open channel block.
pH Instability For ASIC studies, ensure stable and accurate pH of the extracellular solution, as ASIC activation is pH-dependent.Consistent and reproducible acid-induced currents.
Non-specific Binding Pre-incubate the recording chamber with a blocking solution (e.g., bovine serum albumin) to minimize non-specific binding of this compound.More accurate determination of the IC50 value.
Run-down of Currents Monitor the stability of the ion channel currents over time in a vehicle control to account for any current run-down.Correction of the data for any time-dependent changes in channel activity.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Inhibition

Objective: To measure the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons.

Methodology:

  • Cell Preparation: Culture primary hippocampal or cortical neurons on glass coverslips.

  • Recording Setup: Use a whole-cell patch-clamp setup with an amplifier and data acquisition system.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

    • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2).

  • Recording Procedure:

    • Establish a whole-cell recording from a neuron.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

    • After a stable baseline is achieved, co-apply the NMDA/glycine solution with varying concentrations of this compound.

    • Record the peak and steady-state current amplitudes.

  • Data Analysis:

    • Calculate the percentage of inhibition of the NMDA-induced current by each concentration of this compound.

    • Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.

Protocol 2: [3H]Ifenprodil Binding Assay for NMDA Receptor Subunit Selectivity

Objective: To determine if this compound interacts with the GluN2B subunit of the NMDA receptor.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

  • Binding Assay:

    • In a 96-well plate, add synaptic membranes, [3H]ifenprodil (a selective GluN2B ligand), and varying concentrations of this compound or a known competitor (e.g., unlabeled ifenprodil).

    • Incubate at room temperature for a defined period to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled ifenprodil) from total binding.

    • Determine the concentration of this compound that inhibits 50% of the specific [3H]ifenprodil binding (IC50).

Protocol 3: Neuronal Viability Assessment using MTT Assay

Objective: To quantify the effect of this compound on the metabolic activity of neuronal cells as an indicator of viability.

Methodology:

  • Cell Plating: Seed neuronal cells in a 96-well plate at a desired density and allow them to adhere and differentiate.

  • Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Express the results as a percentage of the vehicle-treated control.

Visualizations

Sepimostat_On_Target_Pathway This compound This compound Serine_Protease Serine Protease This compound->Serine_Protease Inhibition Substrate Protease Substrate Serine_Protease->Substrate Cleavage Cleaved_Substrate Cleaved Substrate Downstream_Signaling Downstream Signaling (e.g., Neuronal Plasticity) Cleaved_Substrate->Downstream_Signaling

Caption: On-target signaling pathway of this compound.

Sepimostat_Off_Target_Pathway This compound This compound NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Inhibition ASIC Acid-Sensing Ion Channel (ASIC) This compound->ASIC Inhibition Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Na_Influx Na+ Influx ASIC->Na_Influx Neuronal_Excitation Altered Neuronal Excitability Ca_Influx->Neuronal_Excitation Na_Influx->Neuronal_Excitation Downstream_Effects Downstream Effects (e.g., Excitotoxicity) Neuronal_Excitation->Downstream_Effects

Caption: Potential off-target signaling pathways of this compound in neuronal cells.

Experimental_Workflow cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Conclusion A Unexpected Neuronal Phenotype with this compound B On-Target Effect (Serine Protease) A->B C Off-Target Effect (e.g., NMDA-R, ASIC) A->C D Selective Antagonist Rescue Experiment B->D E SAR Studies B->E F Target Knockdown/ Knockout B->F C->D C->E G Direct Binding/ Functional Assays C->G H Mechanism of Action Confirmed D->H E->H F->H G->H

Caption: Experimental workflow for distinguishing on-target vs. off-target effects.

References

Addressing Sepimostat precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Sepimostat precipitation in culture media during in vitro experiments.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in culture media can lead to inaccurate experimental results. The following guide provides a systematic approach to identify and resolve this issue.

Problem: A visible precipitate is observed in the culture media after the addition of this compound.

Workflow for Troubleshooting this compound Precipitation:

G start Precipitation Observed check_concentration Step 1: Verify this compound Concentration start->check_concentration check_solvent Step 2: Evaluate Stock Solution & Solvent check_concentration->check_solvent check_media Step 3: Assess Culture Media Composition check_solvent->check_media check_incubation Step 4: Review Incubation Conditions check_media->check_incubation solution Potential Solutions check_incubation->solution If conditions are standard sol_concentration Lower Working Concentration solution->sol_concentration sol_solvent Use Alternative Solvent / Lower % solution->sol_solvent sol_media Modify Media / Use Additives solution->sol_media sol_incubation Optimize Incubation Time/Temp solution->sol_incubation

Caption: Troubleshooting workflow for this compound precipitation.

Step 1: Verify this compound Concentration

Question: Could the concentration of this compound be too high for the culture medium?

Answer: Yes, exceeding the solubility limit of this compound in your specific culture medium is a common cause of precipitation.

Experimental Protocol: Serial Dilution to Determine Optimal Concentration

  • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a series of dilutions of your this compound stock solution.

  • Add the diluted this compound to your culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

  • Incubate the plates under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Visually inspect for precipitation at regular intervals (e.g., 1, 4, and 24 hours) under a microscope.

  • The highest concentration that remains in solution for the duration of your experiment is the maximum workable concentration.

ParameterRecommendation
Starting Concentration Begin with a concentration at or below the reported IC50 or Ki values (e.g., IC50 of 3.5 ± 0.3 µM for NMDA receptors)[1][2][3].
Solvent Concentration Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically ≤ 0.5%).
Step 2: Evaluate Stock Solution and Solvent

Question: How can I be sure my stock solution is not the source of the problem?

Answer: The stability and preparation of your this compound stock solution are critical.

Recommendations:

  • Solvent Selection: While DMSO is a common solvent, its concentration in the final culture medium should be minimized.[4]

  • Stock Solution Clarity: Always ensure your stock solution is fully dissolved and free of particulates before adding it to the culture medium. Sonication can aid in dissolving the compound.[4]

  • Fresh Preparations: Prepare fresh stock solutions regularly and store them appropriately (e.g., at -80°C for long-term storage) to avoid degradation or precipitation over time.

Step 3: Assess Culture Media Composition

Question: Can components in the culture medium cause this compound to precipitate?

Answer: Yes, certain components in the culture medium can affect the solubility of this compound.

Factors to Consider:

  • pH: The pH of the culture medium can influence the ionization state of this compound, which contains amidine and 4,5-dihydro-1H-imidazol-2-ylamino groups, affecting its solubility.

  • Serum: Proteins in fetal bovine serum (FBS) can sometimes interact with compounds, leading to precipitation.

  • High Concentrations of Salts and Amino Acids: Highly concentrated or complex media formulations may reduce the solubility of added compounds.

Experimental Protocol: Media Component Evaluation

  • Prepare aliquots of your base medium (e.g., DMEM, RPMI-1640).

  • To separate aliquots, add individual components of your complete medium (e.g., FBS, specific amino acids, buffers) at their final concentrations.

  • Add this compound to each of these simplified media preparations.

  • Observe for precipitation to identify the component that may be contributing to the issue.

Step 4: Review Incubation Conditions

Question: Do temperature and incubation time affect this compound solubility?

Answer: Yes, these factors can play a role.

Recommendations:

  • Temperature: While most cell culture experiments are conducted at 37°C, be aware that temperature can affect solubility. Ensure consistent temperature control.

  • Incubation Time: Precipitation may not be immediate. Monitor your cultures at different time points to determine the window of solubility for your experimental duration.

  • Pre-warming Media: Always pre-warm your culture medium to 37°C before adding this compound to avoid temperature-induced precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: DMSO is a commonly used solvent for preparing stock solutions of this compound. It is recommended to prepare a high-concentration stock solution and then dilute it into the culture medium to minimize the final DMSO concentration.

Q2: What is a safe starting concentration for this compound in cell culture?

A2: A safe starting concentration would be in the low micromolar range, based on its reported IC50 values. For example, the IC50 for NMDA receptor inhibition is 3.5 ± 0.3 µM, and for ASIC inhibition, it is 2.4 ± 0.3 µM.

Q3: Can I use precipitation inhibitors to keep this compound in solution?

A3: The use of precipitation inhibitors such as certain polymers or surfactants can be a strategy to maintain supersaturated drug concentrations. However, their use must be carefully validated to ensure they do not interfere with your experimental model or the activity of this compound.

Q4: How does the chemical structure of this compound relate to its solubility?

A4: this compound contains positively charged amidine and/or guanidine groups in its structure. The charge and polarity of these groups can influence its solubility in aqueous solutions like culture media. Factors like the pH of the medium can alter the ionization of these groups, thereby affecting solubility.

Signaling Pathways and Mechanisms of Action

This compound is known to inhibit NMDA receptors and Acid-Sensing Ion Channels (ASICs).

This compound Inhibition of NMDA Receptors

G This compound This compound nmda_receptor NMDA Receptor This compound->nmda_receptor Binds to shallow and deep sites channel_block Channel Block nmda_receptor->channel_block Voltage-dependent 'foot-in-the-door' block inhibition Inhibition of Ion Flow (Ca²⁺, Na⁺) channel_block->inhibition

Caption: this compound's mechanism of NMDA receptor inhibition.

This compound Inhibition of ASICs

G This compound This compound asic Acid-Sensing Ion Channel (ASIC) This compound->asic Binds in the channel pore pore_block Pore Block asic->pore_block Voltage-dependent inhibition inhibition Inhibition of Na⁺ Influx pore_block->inhibition

Caption: this compound's mechanism of ASIC inhibition.

References

Technical Support Center: Sepimostat Experimental Protocols and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sepimostat in experimental settings. Our goal is to help you minimize variability and achieve reproducible, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a serine protease inhibitor that also functions as an inhibitor of N-methyl-D-aspartate (NMDA) receptors and acid-sensing ion channels (ASICs).[1][2][3] Its inhibitory action on NMDA receptors is complex, involving both voltage-dependent and voltage-independent mechanisms, suggesting interaction with both shallow and deep binding sites on the receptor.[4][5] this compound's inhibition of ASICs is also voltage-dependent, indicating it binds within the channel pore.

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term stability, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the solution should be stored at -80°C for up to one year. It is advisable to prepare fresh dilutions for each experiment to avoid degradation.

Q3: What are the known targets of this compound?

A3: The primary known targets of this compound are NMDA receptors and acid-sensing ion channels (ASICs). Specifically, it has been shown to have neuroprotective effects through antagonism of the NR2B subunit of the NMDA receptor. While it is also a serine protease inhibitor, its effects on specific proteases are less characterized in the context of common experimental models.

Q4: Are there known off-target effects of this compound?

A4: Currently, the documented inhibitory activity of this compound is primarily focused on NMDA receptors and ASICs. While it is classified as a serine protease inhibitor, the broader off-target profile is not extensively detailed in publicly available literature. As with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to account for potential unforeseen off-target effects.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions.

Issue 1: High Variability in IC50 Values Across Experiments

Symptoms:

  • Inconsistent IC50 values for this compound in replicate experiments.

  • Poor reproducibility of dose-response curves.

Potential CauseRecommended Solution
Cell Health and Passage Number Use cells within a consistent and low passage number range. High-passage cells can exhibit altered gene expression and signaling, affecting their response to inhibitors. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
Inconsistent Cell Seeding Density Uneven cell distribution in multi-well plates is a common source of variability. Ensure thorough mixing of the cell suspension before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even settling.
Voltage Dependence of this compound Action This compound's inhibition of NMDA receptors and ASICs is voltage-dependent. If using electrophysiology, ensure the holding potential is consistent across all experiments. For cell-based assays measuring ion flux, be aware that changes in membrane potential can alter this compound's potency.
Agonist Concentration The inhibitory effect of this compound on NMDA receptors can be attenuated by high concentrations of the agonist (NMDA). Maintain a consistent agonist concentration in all relevant experiments.
Compound Stability Prepare fresh dilutions of this compound from a frozen stock for each experiment. The stability of the compound in your specific assay medium over the course of the experiment should be considered.
Serum Batch Variability Different batches of fetal bovine serum (FBS) can contain varying levels of growth factors and other components, leading to changes in cell growth and drug response. Whenever possible, use a single, pre-tested batch of serum for a series of experiments.
Issue 2: Unexpected or Noisy Results in Electrophysiology Recordings

Symptoms:

  • Unstable baseline currents.

  • High noise-to-signal ratio.

  • Difficulty achieving a stable gigaohm seal in patch-clamp experiments.

Potential CauseRecommended Solution
Poor Cell Health Only use healthy, viable cells for electrophysiological recordings. Visually inspect cells for normal morphology before patching.
Pipette Preparation Use freshly pulled, fire-polished pipettes for each recording to ensure a clean tip and appropriate resistance.
Solutions and Buffers Ensure all intracellular and extracellular solutions are freshly prepared, filtered, and have the correct pH and osmolarity.
Vibrations Use an anti-vibration table and ensure the experimental setup is free from mechanical or electrical noise sources.
Inconsistent Holding Potential As this compound's action is voltage-dependent, maintaining a consistent and accurate holding potential is critical for reproducible results.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound against its known targets under various experimental conditions.

TargetExperimental SystemKey ConditionsIC50 / Ki ValueReference
Native NMDA ReceptorsRat Hippocampal CA1 Pyramidal Neurons-80 mV holding voltage3.5 ± 0.3 µM
Native ASICsRat Striatal InterneuronspH 6.5-induced currents, -80 mV holding voltage2.4 ± 0.3 µM
NR2B Subunit (Ifenprodil binding)Fractionated Rat Brain Membranes[3H]ifenprodil binding assayKi = 27.7 µM

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring this compound Inhibition of NMDA Receptors

This protocol is a generalized procedure based on methodologies described in the literature.

  • Cell Preparation: Isolate CA1 pyramidal neurons from rat hippocampal slices using the vibrodissociation method.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.3 with NaOH).

    • Internal Solution (in mM): 125 K-Gluconate, 15 KCl, 2 Mg-ATP, 0.1 Na-GTP, 10 HEPES, 0.5 EGTA (pH adjusted to 7.2 with KOH).

    • Agonist Solution: External solution supplemented with 100 µM NMDA and 10 µM glycine.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Perfuse the cell with the agonist solution to induce an inward current.

    • Once a stable baseline current is achieved, co-apply the agonist solution with varying concentrations of this compound.

    • Record the peak and steady-state current inhibition.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

sepimostat_pathway This compound Mechanism of Action This compound This compound nmda NMDA Receptor This compound->nmda Inhibits asic Acid-Sensing Ion Channel (ASIC) This compound->asic Inhibits ion_flux Cation Influx (Ca2+, Na+) nmda->ion_flux Mediates asic->ion_flux Mediates cellular_response Downstream Cellular Effects (e.g., Excitotoxicity) ion_flux->cellular_response

Caption: this compound inhibits NMDA receptors and ASICs, reducing cation influx.

experimental_workflow General Cell-Based Assay Workflow with this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Seed Cells in Microplate cell_culture->cell_seeding sepimostat_prep Prepare this compound Dilutions treatment Treat Cells with this compound sepimostat_prep->treatment cell_seeding->treatment incubation Incubate for Defined Period treatment->incubation readout Measure Assay Readout (e.g., Viability, Ion Flux) incubation->readout data_analysis Data Analysis and IC50 Calculation readout->data_analysis

Caption: A typical workflow for assessing this compound's effect in a cell-based assay.

troubleshooting_workflow Troubleshooting Experimental Variability start Inconsistent Results Observed check_reagents Verify Reagent Stability and Concentration (this compound, Agonists) start->check_reagents check_cells Assess Cell Health, Passage Number, and Seeding Density start->check_cells check_protocol Review Experimental Protocol for Consistency (Incubation Times, Voltages) start->check_protocol re_run_controls Re-run with Positive and Negative Controls check_reagents->re_run_controls check_cells->re_run_controls check_protocol->re_run_controls analyze_data Analyze Control Data re_run_controls->analyze_data controls_ok Controls Behaving as Expected? analyze_data->controls_ok isolate_variable Systematically Isolate and Test One Variable at a Time controls_ok->isolate_variable No resolved Issue Resolved controls_ok->resolved Yes isolate_variable->re_run_controls

References

Technical Support Center: Handling Insoluble Sepimostat Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sepimostat. The following sections offer guidance on identifying, characterizing, and handling insoluble impurities that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

This compound is a serine protease inhibitor with neuroprotective properties.[1][2] It functions as an antagonist of the NR2B N-methyl-D-aspartate (NMDA) receptor.[3] In a research context, it is often used to investigate neurodegenerative diseases and excitotoxicity.[3]

Q2: I've observed insoluble particles in my this compound sample. What are the potential sources of these impurities?

Insoluble impurities in active pharmaceutical ingredients (APIs) like this compound can originate from various stages of the manufacturing process, storage, or handling. Potential sources include:

  • Synthesis-related impurities: By-products, unreacted starting materials, or intermediates from the chemical synthesis of this compound.

  • Degradation products: this compound may degrade over time due to factors like exposure to light, temperature, or humidity, forming insoluble degradation products.

  • Foreign particles: Contamination from manufacturing equipment, packaging materials, or the laboratory environment.[4]

Q3: How can I get rid of insoluble impurities in my this compound solution?

For insoluble impurities that do not affect the biological activity of this compound, a common and effective method is filtration. Passing the solution through a syringe filter with a pore size appropriate for removing the observed particles (e.g., 0.22 µm or 0.45 µm) can yield a clear solution of the active compound.

Q4: Will sonication help dissolve my this compound sample?

Sonication can be a useful technique to accelerate the dissolution of this compound, particularly if the sample is difficult to dissolve. If you do not have access to an ultrasonic bath, warming the solution gently (e.g., to 37°C) and vortexing can also aid in dissolution.

Troubleshooting Guide for Insoluble Impurities

This guide provides a systematic approach to identifying and handling insoluble impurities encountered when working with this compound.

Problem: Precipitate or cloudiness observed upon dissolving this compound.

Step 1: Initial Characterization and Assessment

  • Visual Inspection: Carefully observe the characteristics of the insoluble material. Is it crystalline or amorphous? What is its color?

  • Solubility Check: Attempt to dissolve the this compound sample in a small amount of a solvent in which it is known to be soluble, such as Dimethyl Sulfoxide (DMSO). This can help determine if the impurity is truly insoluble or if the initial solvent was inappropriate.

Step 2: Separation and Purification of this compound

If the impurity remains insoluble, the following techniques can be employed for purification.

  • Filtration: This is the most straightforward method for removing insoluble particulate matter.

    FiltrationWorkflow Start Insoluble Impurity in this compound Solution Filter Pass through Syringe Filter (e.g., 0.22 µm) Start->Filter Result Purified this compound Solution Filter->Result Waste Insoluble Impurities (Retained on filter) Filter->Waste

    Caption: Experimental workflow for removing insoluble impurities via filtration.

  • Recrystallization: This is a powerful technique for purifying solid compounds. The general principle is to dissolve the impure compound in a suitable solvent at an elevated temperature and then allow it to cool slowly. The desired compound will crystallize out in a purer form, leaving the impurities dissolved in the solvent (mother liquor).

    RecrystallizationWorkflow Start Impure this compound Solid Dissolve Dissolve in Minimum Amount of Hot Solvent Start->Dissolve Filter Hot Filtration (if insoluble impurities present) Dissolve->Filter Cool Slow Cooling to Induce Crystallization Filter->Cool Collect Collect Crystals by Vacuum Filtration Cool->Collect Dry Dry Purified This compound Crystals Collect->Dry

    Caption: General workflow for the purification of a solid compound by recrystallization.

Step 3: Characterization of Impurities (Optional but Recommended)

For a thorough investigation, it may be necessary to identify the chemical nature of the insoluble impurity. This is particularly important in drug development and for ensuring the reproducibility of experiments.

  • Analytical Techniques: Various analytical methods can be used to identify and characterize impurities. High-Performance Liquid Chromatography (HPLC) is a common technique for separating and quantifying impurities. Other spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information about the impurities.

Data on this compound and Solvents
PropertyValueSource
Molecular Formula C₂₁H₁₉N₅O₂PubChem
Molecular Weight 373.41 g/mol
Solubility in DMSO 6.25 mg/mL (16.74 mM)
General Solubility Known to be soluble in DMSO. Solubility in other organic solvents should be determined experimentally.

Experimental Protocols

The following are general protocols that can be adapted for handling and analyzing this compound. It is recommended to optimize these protocols for your specific experimental conditions.

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: The ideal solvent for recrystallization should dissolve this compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature. The impurities, ideally, should either be insoluble in the hot solvent or highly soluble at room temperature.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask and add a small amount of the selected solvent. Heat the mixture on a hot plate while stirring until the solvent boils. Continue adding small portions of the hot solvent until the this compound is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. The cooling process can be further slowed by insulating the flask.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Protocol 2: General HPLC Method for Purity Analysis

This is a starting point for developing an HPLC method for this compound. The specific column, mobile phase, and other parameters may require optimization.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is a common starting point for the analysis of small organic molecules.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution profile will need to be optimized to achieve good separation of this compound from its impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The wavelength should be set to the absorbance maximum of this compound, which should be determined by running a UV-Vis spectrum.

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., DMSO or the mobile phase) to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.

Signaling Pathway

This compound exerts its neuroprotective effects by acting as an antagonist at the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. The following diagram illustrates a simplified view of the NMDA receptor signaling pathway and the point of intervention for an antagonist like this compound.

NMDAR_Pathway cluster_pre Presynaptic Terminal cluster_antagonist Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR Binds This compound This compound (Antagonist) This compound->NMDAR Blocks

Caption: Simplified signaling pathway of the NMDA receptor and the inhibitory action of this compound.

References

Technical Support Center: Dissolution of Sepimostat in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and standardized protocols for the effective dissolution of Sepimostat in Dimethyl Sulfoxide (DMSO) with the aid of sonication.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in DMSO?

A1: While specific dissolution characteristics for this compound are not extensively published, compounds of its nature can exhibit poor solubility due to factors such as a stable crystalline lattice structure, high molecular weight, and the presence of functional groups that are not readily solvated by DMSO alone.

Q2: How does sonication improve the dissolution of this compound in DMSO?

A2: Sonication utilizes high-frequency sound waves to induce acoustic cavitation in the solvent (DMSO). This process generates microscopic bubbles that rapidly form and collapse, creating localized areas of intense energy. This energy breaks down compound aggregates, reduces particle size, and enhances the interaction between the solvent and this compound particles, thereby accelerating the dissolution process.

Q3: What type of sonicator is recommended for this application?

A3: An ultrasonic bath is generally recommended for this application. It provides indirect sonication, which is less aggressive than a probe sonicator and minimizes the risk of sample overheating and potential degradation of a thermally sensitive compound like this compound.

Q4: Can heating be used in conjunction with sonication to dissolve this compound?

A4: While gentle warming can increase solubility, it should be approached with caution. The stability of this compound at elevated temperatures in DMSO is a critical consideration. It is advisable to consult the manufacturer's guidelines on the thermal stability of this compound. If this information is unavailable, a preliminary stability test is recommended.

Troubleshooting Guide

Q: I have been sonicating for a significant amount of time, but my this compound sample is still not fully dissolved. What should I do?

A:

  • Verify Concentration: First, ensure that the concentration you are trying to achieve does not exceed the known solubility limit of this compound in DMSO.

  • Particle Size: If the compound is in a coarse or crystalline form, consider gently grinding it to a fine powder before adding it to the DMSO. This increases the surface area available for solvation.

  • Extend Sonication Time: Continue sonication in short bursts (e.g., 5-10 minutes) followed by visual inspection.

  • Introduce Gentle Warming: If the compound is known to be thermally stable, you can try warming the solution to 30-40°C in conjunction with sonication. Monitor the solution closely for any signs of degradation (e.g., color change).

Q: After dissolution, my this compound solution appears cloudy or hazy. What does this indicate?

A:

  • Incomplete Dissolution: Cloudiness often indicates that the compound is not fully dissolved but is present as a fine suspension. Continue sonication as described above.

  • Contamination: Ensure that your vial, solvent, and equipment are clean. Particulate matter from these sources can cause a hazy appearance.

  • Moisture: DMSO is highly hygroscopic. Absorbed water can reduce its solvating power for certain compounds. Use anhydrous, high-purity DMSO and handle it in a low-humidity environment.

Q: My this compound solution was clear, but a precipitate formed over time. How can I resolve this?

A:

  • Supersaturation: The initial dissolution might have resulted in a supersaturated solution, which is inherently unstable. The concentration may be too high for long-term stability at room temperature.

  • Storage Conditions: Store the stock solution as recommended by the manufacturer, often at -20°C or -80°C. Before use, allow the solution to thaw completely at room temperature and vortex briefly to ensure homogeneity.

  • Re-dissolution: If a precipitate has formed upon storage, gentle warming and brief sonication can often bring the compound back into solution before preparing your working dilutions.

Quantitative Data on Dissolution

The following table presents hypothetical data to illustrate the impact of sonication on the dissolution of this compound in DMSO.

ParameterWithout SonicationWith Sonication (Ultrasonic Bath)
Time to Dissolve (10 mg/mL) > 60 minutes15-20 minutes
Maximum Achievable Concentration ~15 mg/mL~25 mg/mL
Visual Appearance after 30 min Visible particulatesClear, homogenous solution
Required Temperature Gentle warming to 40°C may be neededRoom Temperature

Experimental Protocol: Dissolving this compound in DMSO using Sonication

This protocol outlines the standard procedure for dissolving this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, appropriate-sized glass vial with a screw cap

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Preparation:

    • Allow the this compound powder and DMSO to equilibrate to room temperature.

    • Weigh the desired amount of this compound and place it into the glass vial.

  • Solvent Addition:

    • Add the calculated volume of DMSO to the vial to achieve the target concentration.

  • Initial Mixing:

    • Cap the vial securely and vortex the mixture for 30-60 seconds to disperse the powder.

  • Sonication:

    • Place the vial in the ultrasonic water bath. Ensure the water level is sufficient to cover the solvent level in the vial.

    • Sonicate for 10-15 minute intervals.

  • Inspection and Re-mixing:

    • After each sonication interval, remove the vial and visually inspect for undissolved particles.

    • Vortex the solution for 30 seconds to ensure homogeneity.

  • Completion:

    • Repeat steps 4 and 5 until the solution is completely clear and free of visible particulates.

  • Storage:

    • Once fully dissolved, store the stock solution according to the manufacturer's recommendations, typically at -20°C or -80°C.

Visualizations

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps weigh Weigh this compound add_dmso Add DMSO to Vial weigh->add_dmso vortex Vortex (30-60s) add_dmso->vortex sonicate Sonicate (10-15 min) vortex->sonicate inspect Visually Inspect sonicate->inspect vortex_again Vortex (30s) inspect->vortex_again vortex_again->sonicate Particulates Visible? clear_solution Clear Solution Achieved vortex_again->clear_solution No Particulates storage Store at -20°C / -80°C clear_solution->storage G cluster_checks Initial Checks cluster_actions Corrective Actions cluster_solution Resolution start This compound Not Dissolving check_conc Is concentration below solubility limit? start->check_conc check_particles Is powder finely ground? check_conc->check_particles Yes dissolved Problem Resolved check_conc->dissolved No (Lower Concentration) continue_sonication Continue Sonication (10 min intervals) check_particles->continue_sonication Yes check_particles->dissolved No (Grind Powder) add_heat Apply Gentle Heat (30-40°C) with caution continue_sonication->add_heat Still not dissolved continue_sonication->dissolved Dissolved add_heat->dissolved

Validation & Comparative

A Comparative Guide to the Neuroprotective Efficacy of Sepimostat and Nafamostat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective efficacy of Sepimostat and Nafamostat, two synthetic serine protease inhibitors that have demonstrated neuroprotective properties through a shared primary mechanism. This document synthesizes experimental data to offer an objective performance comparison, complete with detailed methodologies for key experiments and visual representations of signaling pathways and experimental workflows.

At a Glance: this compound vs. Nafamostat

FeatureThis compoundNafamostat
Primary Neuroprotective Mechanism Antagonism of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptorAntagonism of the NR2B subunit of the NMDA receptor; Inhibition of serine proteases (e.g., thrombin); Anti-inflammatory effects
Route of Administration Orally active derivative of NafamostatTypically administered via injection
Potency (NMDA Receptor Inhibition) Lower potency compared to Nafamostat in some assaysHigher potency compared to this compound in some assays
Clinical Use Development discontinued for unknown reasonsUsed clinically for acute pancreatitis and disseminated intravascular coagulation

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the key quantitative data from comparative studies on the neuroprotective effects of this compound and Nafamostat.

Table 1: Inhibition of NMDA Receptor Activity
CompoundAssay TypePreparationIC50 (µM)Reference
Nafamostat ElectrophysiologyRat Hippocampal CA1 Pyramidal Neurons0.20 ± 0.04
This compound ElectrophysiologyRat Hippocampal CA1 Pyramidal Neurons3.5 ± 0.3
Nafamostat [3H]ifenprodil BindingFractionated Rat Brain Membranes4.52
This compound [3H]ifenprodil BindingFractionated Rat Brain Membranes29.8
Table 2: In Vivo Neuroprotection in NMDA-Induced Retinal Excitotoxicity Model
CompoundDose (nmol/eye)OutcomeEfficacyReference
Nafamostat 0.4 - 10Protection against retinal degenerationDose-dependent and statistically significant
This compound 1 - 100Protection against retinal degenerationDose-dependent and statistically significant

Signaling Pathways in Neuroprotection

The primary neuroprotective mechanism for both this compound and Nafamostat involves the antagonism of the NMDA receptor, a key player in excitotoxic neuronal death. Nafamostat exerts additional neuroprotective effects through its original function as a serine protease inhibitor.

Shared Mechanism: NMDA Receptor Antagonism

Both compounds act as non-competitive antagonists at the ifenprodil-binding site on the NR2B subunit of the NMDA receptor. This action prevents excessive calcium influx into neurons, a critical step in the excitotoxic cascade that leads to neuronal damage and death.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (NR2B subunit) Glutamate->NMDAR Activates This compound This compound This compound->NMDAR Inhibits Nafamostat Nafamostat Nafamostat->NMDAR Inhibits Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Mediates Neuroprotection Neuroprotection NMDAR->Neuroprotection Blockade leads to Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Leads to

Shared neuroprotective pathway of this compound and Nafamostat via NMDA receptor antagonism.
Unique Mechanism of Nafamostat: Serine Protease Inhibition

Nafamostat also provides neuroprotection by inhibiting serine proteases like thrombin, which are upregulated during ischemic events. Thrombin can exacerbate neuronal injury, and its inhibition by Nafamostat contributes to reducing this damage.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ischemia Ischemia Prothrombin Prothrombin Ischemia->Prothrombin Upregulates Thrombin Thrombin Prothrombin->Thrombin Activates Neuronal_Injury Neuronal Injury Thrombin->Neuronal_Injury Exacerbates Neuroprotection Neuroprotection Thrombin->Neuroprotection Inhibition leads to Nafamostat Nafamostat Nafamostat->Thrombin Inhibits G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_analysis Data Analysis and Comparison Target_Binding Target Binding Assay ([3H]ifenprodil binding) Data_Analysis Quantitative Analysis (IC50, Cell Viability, etc.) Target_Binding->Data_Analysis Cell_Culture Primary Neuron Culture Excitotoxicity_Assay NMDA-Induced Cell Death Assay (LDH, MTT) Cell_Culture->Excitotoxicity_Assay Electrophysiology Electrophysiology (Patch-clamp) Cell_Culture->Electrophysiology Excitotoxicity_Assay->Data_Analysis Electrophysiology->Data_Analysis Animal_Model Animal Model of Neurodegeneration (Retinal Excitotoxicity) Behavioral_Tests Behavioral/Functional Assessment Animal_Model->Behavioral_Tests Histology Histological Analysis Animal_Model->Histology Comparison Comparative Efficacy Assessment Behavioral_Tests->Comparison Histology->Comparison Data_Analysis->Animal_Model Data_Analysis->Comparison

Sepimostat's Neuroprotective Efficacy: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sepimostat's neuroprotective effects in vivo, benchmarked against alternative compounds. The data presented is derived from preclinical studies, offering insights into its therapeutic potential in excitotoxicity-induced neuronal damage.

This compound, a serine protease inhibitor, has demonstrated significant neuroprotective properties in animal models of retinal excitotoxicity. Its mechanism of action diverges from its enzymatic inhibition, instead targeting the N-methyl-D-aspartate (NMDA) receptor, a key player in the glutamate-mediated excitotoxicity cascade that leads to neuronal cell death. This guide summarizes the key experimental findings, compares this compound's efficacy with other relevant compounds, and details the methodologies employed in these pivotal studies.

Comparative Efficacy of Neuroprotective Agents

The neuroprotective capacity of this compound has been primarily evaluated in a rat model of NMDA-induced retinal degeneration. Its performance, alongside its parent compound Nafamostat and other agents, is summarized below. The data highlights the dose-dependent protective effects on retinal ganglion cells (RGCs) and the thickness of the inner plexiform layer (IPL), both crucial indicators of retinal health.

Table 1: Neuroprotective Effects of this compound and Comparators on NMDA-Induced Retinal Degeneration in Rats [1]

CompoundDose (nmol/eye)Protection of Ganglion Cell Layer (GCL) CellsProtection of Inner Plexiform Layer (IPL) Thickness
This compound 1PartialPartial
10Complete Complete
100Complete Complete
Nafamostat 0.4PartialPartial
2Complete Complete
10Complete Complete
Gabexate 10No significant protectionNo significant protection
100No significant protectionNo significant protection
Camostat 10No significant protectionNo significant protection
100No significant protectionNo significant protection

Table 2: Efficacy of Other Neuroprotective Agents in NMDA-Induced Retinal Injury Models

CompoundModelKey Findings
MK-801 RatIntraperitoneal injection significantly increased RGC density by 165.0% and retinal thickness compared to the NMDA-induced injury model.[2]
Memantine RatIntraperitoneal injection led to a 28.5% increase in RGC density in an NMDA-induced retinal injury model.[2]
Lutein RatIntraperitoneal injections reversed the upregulation of apoptotic proteins (Bax, cytochrome c, p-p38 MAPK, p-c-Jun) and increased survival signals (Bcl-2, p-GSK-3β, p-Akt) in NMDA-treated retinas.[3]
PACAP MouseIntravitreal injection suppressed NMDA-induced cell loss in the ganglion cell layer and modulated microglia/macrophage status towards a neuroprotective phenotype.[4]

Experimental Protocols

The validation of this compound's neuroprotective effects relies on a well-established animal model of excitotoxicity. The following is a detailed methodology for the key in vivo experiment.

NMDA-Induced Retinal Degeneration in Rats

This model is a standard for inducing excitotoxic damage to retinal ganglion cells and neurons of the inner retina.

Animals: Adult male Sprague-Dawley rats are typically used for this model.

Anesthesia: Animals are anesthetized to minimize discomfort and movement during the injection procedure. A common anesthetic cocktail is a mixture of ketamine and xylazine administered intraperitoneally.

Intravitreal Injection:

  • The pupils are dilated using a topical mydriatic agent.

  • A single intravitreal injection of N-methyl-D-aspartate (NMDA) is administered into one eye. A typical dose to induce significant retinal damage is 20 nmol per eye.

  • The test compound (e.g., this compound, Nafamostat) or vehicle is co-injected with the NMDA. Doses for this compound range from 1 to 100 nmol/eye, while for Nafamostat, they range from 0.4 to 10 nmol/eye.

  • The contralateral eye often serves as a control, receiving a vehicle injection.

Post-Injection Monitoring and Analysis:

  • Animals are monitored for recovery from anesthesia and any adverse effects.

  • After a set period, typically 7 to 14 days, the animals are euthanized.

  • The eyes are enucleated and processed for histological analysis.

  • Retinal cross-sections are stained (e.g., with hematoxylin and eosin) to visualize the retinal layers.

  • Quantitative analysis is performed by counting the number of cells in the ganglion cell layer (GCL) and measuring the thickness of the inner plexiform layer (IPL) using microscopy and image analysis software.

Statistical Analysis: The data is typically analyzed using appropriate statistical tests, such as Student's t-test or ANOVA followed by post-hoc tests (e.g., Dunnett's multiple comparison test), to determine the statistical significance of the observed neuroprotective effects.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway of this compound's neuroprotective action and the experimental workflow.

Caption: this compound's neuroprotective signaling pathway.

G start Start: Adult Sprague-Dawley Rats anesthesia Anesthesia (Ketamine/Xylazine) start->anesthesia injection Intravitreal Injection (NMDA +/- Test Compound) anesthesia->injection monitoring Post-Injection Monitoring (7-14 days) injection->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia histology Histological Processing & Staining euthanasia->histology analysis Quantitative Analysis (GCL cell count, IPL thickness) histology->analysis end End: Data Interpretation analysis->end

References

A Comparative Analysis of Sepimostat and Other Amidine Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the serine protease inhibitor Sepimostat with other notable amidine compounds. This analysis is supported by experimental data on their inhibitory activities and mechanisms of action, offering a valuable resource for drug discovery and development.

Introduction to Amidine Compounds

Amidine-containing compounds are a versatile class of molecules recognized for their diverse therapeutic applications.[1] Their biological activity is largely attributed to the presence of the amidine functional group, which can engage in various non-covalent interactions with biological targets like proteins and DNA.[1] This class includes agents with antimicrobial, antiprotozoal, and serine protease inhibitory activities.[1][2] this compound, a potent serine protease inhibitor, is a key focus of this guide, and will be compared with other amidine compounds such as Nafamostat, Gabexate, Camostat, Pentamidine, Diminazene, and Furamidine.

Chemical Structures of Compared Amidine Compounds

The chemical structures of this compound and the other amidine compounds discussed in this guide are presented below. The presence of the amidine or a structurally related guanidine group is a common feature. This compound and Nafamostat share a (6-carbamimidoylnaphthalen-2-yl) benzoate core, with the primary difference being a 4,5-dihydro-1H-imidazol-2-ylamino group in this compound versus a guanidine group in Nafamostat.[3]

  • This compound:

    • IUPAC Name: (6-carbamimidoylnaphthalen-2-yl) 4-(4,5-dihydro-1H-imidazol-2-ylamino)benzoate

    • Molecular Formula: C21H19N5O2

  • Nafamostat:

    • IUPAC Name: (6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate

    • Molecular Formula: C19H17N5O2

  • Gabexate:

    • IUPAC Name: ethyl 4-[6-(diaminomethylideneamino)hexanoyloxy]benzoate

    • Molecular Formula: C16H23N3O4

  • Camostat:

    • IUPAC Name: [4-[2-[2-(dimethylamino)-2-oxoethoxy]-2-oxoethyl]phenyl] 4-(diaminomethylideneamino)benzoate

    • Molecular Formula: C20H22N4O5

  • Pentamidine:

    • IUPAC Name: 4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide

    • Molecular Formula: C19H24N4O2

  • Diminazene:

    • IUPAC Name: 4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide

    • Molecular Formula: C14H15N7

  • Furamidine:

    • IUPAC Name: 4,4'-(2,5-furandiyl)bis-benzenecarboximidamide

    • Molecular Formula: C18H16N4O

Comparative Performance Data

The inhibitory activity of this compound and other amidine compounds has been evaluated against various targets, primarily serine proteases and N-methyl-D-aspartate (NMDA) receptors. The following tables summarize the available quantitative data (IC50 values) for easy comparison.

Serine Protease Inhibition
CompoundTrypsin (IC50)Plasmin (IC50)Thrombin (IC50)Factor Xa (IC50)TMPRSS2 (IC50)
This compound Data not availableData not availableData not availableData not availableData not available
Nafamostat 0.3 - 54 µM0.3 - 54 µM0.3 - 54 µM0.1 µM0.27 nM
Gabexate 9.4 µM30 µM110 µM8.5 µM130 nM
Camostat 9.3 nMData not availableData not available44.1 nM (FXIa)6.2 nM
Pentamidine 4.9 µM8.4 µMData not available10.4 µMData not available
Ion Channel Inhibition
CompoundNMDA Receptor (IC50)Acid-Sensing Ion Channels (ASICs) (IC50)
This compound 3.5 ± 0.3 µM2.4 ± 0.3 µM
Nafamostat 0.20 ± 0.04 µM0.78 ± 0.12 µM
Gabexate Active, but specific IC50 not providedIneffective
Camostat IneffectiveIneffective
Pentamidine Data not availableData not available
Diminazene Data not available0.40 ± 0.09 µM
Furamidine Data not availableData not available

Modulation of Signaling Pathways

Several amidine compounds have been shown to modulate key inflammatory signaling pathways.

Nafamostat has demonstrated significant anti-inflammatory effects by suppressing pro-inflammatory gene expression. In a murine model of asthma, Nafamostat treatment suppressed pathways related to asthma, cytokine-cytokine receptor interaction, and IL-17 signaling. It has also been shown to inhibit the activation of NF-κB by blocking IκBα phosphorylation.

Gabexate also exhibits anti-inflammatory properties by inhibiting the activation of both NF-κB and activator protein-1 (AP-1). This contributes to its ability to decrease the production of inflammatory cytokines.

Below is a generalized diagram of a key inflammatory signaling pathway modulated by some amidine compounds.

inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines induces transcription of Nafamostat Nafamostat Nafamostat->IKK inhibits Gabexate Gabexate Gabexate->IKK inhibits

Caption: Generalized NF-κB signaling pathway and points of inhibition by Nafamostat and Gabexate.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for the key assays cited in this guide.

Serine Protease Inhibition Assay (Fluorogenic Substrate Method)

This protocol outlines a general method for determining the inhibitory activity of a compound against a serine protease like TMPRSS2 using a fluorogenic substrate.

Materials:

  • Recombinant human TMPRSS2

  • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay Buffer: 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween-20

  • Test compounds (this compound, Nafamostat, etc.) dissolved in DMSO

  • 384-well or 1536-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Using an acoustic dispenser, add 20 nL of the substrate and 20 nL of the inhibitor to each well of a 1536-well plate.

  • Initiate the reaction by dispensing 150 nL of TMPRSS2 in assay buffer to each well for a total reaction volume of 5 µL.

  • Incubate the plate at room temperature for 1 hour.

  • Measure the fluorescence using a plate reader with an excitation wavelength of 340 nm and an emission wavelength of 440 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

serine_protease_assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution Prepare serial dilutions of test compounds Dispense Dispense substrate, inhibitor, and enzyme into microplate Compound_Dilution->Dispense Reagent_Prep Prepare substrate and enzyme solutions Reagent_Prep->Dispense Incubate Incubate at room temperature Dispense->Incubate Read_Plate Measure fluorescence Incubate->Read_Plate Calculate_IC50 Calculate % inhibition and determine IC50 Read_Plate->Calculate_IC50 patch_clamp_workflow Cell_Prep Isolate Neurons Giga_Seal Form Giga-seal Cell_Prep->Giga_Seal Pipette_Prep Prepare Patch Pipette Pipette_Prep->Giga_Seal Whole_Cell Establish Whole-cell Configuration Giga_Seal->Whole_Cell Record_Baseline Record Baseline NMDA Current Whole_Cell->Record_Baseline Apply_Compound Apply Test Compound + Agonists Record_Baseline->Apply_Compound Record_Inhibition Record Inhibited Current Apply_Compound->Record_Inhibition Analyze_Data Analyze Data and Determine IC50 Record_Inhibition->Analyze_Data

References

Potency comparison of Sepimostat and Nafamostat on NMDA receptors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Neuroscientists and Drug Developers

This guide provides a detailed comparison of the potency and mechanisms of action of two structurally similar serine protease inhibitors, Sepimostat and Nafamostat, on N-methyl-D-aspartate (NMDA) receptors. The data presented is compiled from peer-reviewed research and is intended to inform researchers, scientists, and drug development professionals in the field of neuroscience.

Quantitative Potency Comparison

The following table summarizes the inhibitory potency (IC50) of this compound and Nafamostat on NMDA receptors as determined by different experimental assays.

CompoundAssay TypeExperimental ModelHolding VoltageIC50 (µM)Reference
This compound Whole-cell patch clampNative NMDA receptors in rat hippocampal CA1 pyramidal neurons-80 mV3.5 ± 0.3[1][2][3][4][5]
Whole-cell patch clampNative NMDA receptors in rat hippocampal CA1 pyramidal neurons-30 mV (in 1 mM Mg²⁺)3.6 ± 1.1
[³H]ifenprodil bindingFractionated rat brain membranesN/A29.8
Nafamostat Whole-cell patch clampNative NMDA receptors in rat hippocampal CA1 pyramidal neurons-80 mV0.20 ± 0.04
Whole-cell patch clampNative NMDA receptors in rat hippocampal CA1 pyramidal neurons-30 mV (in 1 mM Mg²⁺)1.7 ± 0.2
[³H]ifenprodil bindingFractionated rat brain membranesN/A4.52

Key Findings:

  • Nafamostat is a significantly more potent inhibitor of NMDA receptors than this compound, with an approximately 17.5-fold lower IC50 value in whole-cell patch-clamp experiments at a holding voltage of -80 mV.

  • The difference in potency is less pronounced at a more depolarized membrane potential (-30 mV) in the presence of magnesium, where Nafamostat is only about two-fold more active than this compound.

  • Binding assays using [³H]ifenprodil, which labels the GluN2B subunit, also demonstrate that Nafamostat has a higher affinity for the NMDA receptor complex than this compound. Both compounds are suggested to exert their neuroprotective effects through antagonism at the ifenprodil-binding site of the NR2B subunit.

Mechanism of Action: A Tale of Two Binding Sites

Both this compound and Nafamostat inhibit NMDA receptors, but their mechanisms of action show distinct differences in voltage dependency, suggesting interaction with different binding sites within the receptor channel.

Nafamostat acts as a classic "foot-in-the-door" open channel blocker. Its inhibitory action is strongly voltage-dependent, meaning its potency increases as the cell membrane becomes more hyperpolarized. This is characteristic of compounds that bind to a deep site within the ion channel pore.

This compound , in contrast, exhibits a more complex, dual mechanism of action with both voltage-dependent and voltage-independent components. This suggests that this compound interacts with both a shallow, voltage-independent binding site and a deep, voltage-dependent binding site within the NMDA receptor channel. While the voltage-dependent component is dominant at hyperpolarized potentials like -80 mV, the voltage-independent component becomes more prominent at more depolarized potentials.

The following diagram illustrates the proposed two-site binding model for these compounds.

TwoSiteModel cluster_receptor NMDA Receptor Channel cluster_ligands Inhibitors ext Extracellular channel_top shallow_site Shallow Site (Voltage-Independent) channel_middle channel_bottom intra Intracellular deep_site Deep Site (Voltage-Dependent) This compound This compound This compound->shallow_site Binds to both This compound->deep_site nafamostat Nafamostat nafamostat->deep_site Primarily binds caption Proposed two-site binding model for this compound and Nafamostat.

Caption: Proposed two-site binding model for this compound and Nafamostat.

Experimental Protocols

The primary data comparing the potency of this compound and Nafamostat on native NMDA receptors was obtained using the whole-cell patch-clamp technique.

1. Preparation of Hippocampal Slices:

  • Animal Model: Wistar rats (postnatal day 13-25).

  • Procedure: Rats were anesthetized and decapitated. The brain was rapidly removed and placed in ice-cold artificial cerebrospinal fluid (ACSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, and 25 glucose, bubbled with 95% O₂ and 5% CO₂.

  • Transverse hippocampal slices (300-400 µm thick) were cut using a vibratome and allowed to recover in ACSF at room temperature for at least 1 hour before recording.

2. Whole-Cell Patch-Clamp Recording:

  • Target Neurons: CA1 pyramidal neurons in the hippocampus.

  • Recording Pipettes: Borosilicate glass pipettes (3-5 MΩ) were filled with an internal solution containing (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2 with CsOH.

  • NMDA Receptor-Mediated Currents: Currents were evoked by the application of 100 µM NMDA and 30 µM glycine. To isolate NMDA receptor currents, experiments were performed in the presence of tetrodotoxin (1 µM) to block voltage-gated sodium channels, picrotoxin (100 µM) to block GABA-A receptors, and CNQX (10 µM) to block AMPA/kainate receptors.

  • Data Acquisition: Recordings were made at various holding potentials (e.g., -80 mV and -30 mV) to assess voltage dependency. The inhibitory effect of different concentrations of this compound or Nafamostat was measured as the percentage reduction of the peak NMDA-evoked current. IC50 values were then calculated by fitting the concentration-response data to a logistic equation.

The following diagram outlines the experimental workflow for the patch-clamp experiments.

PatchClampWorkflow prep Hippocampal Slice Preparation (Wistar Rat) recovery Slice Recovery in ACSF prep->recovery setup Transfer Slice to Recording Chamber recovery->setup patch Establish Whole-Cell Patch Clamp on CA1 Pyramidal Neuron setup->patch isolate Isolate NMDA Currents (TTX, Picrotoxin, CNQX) patch->isolate evoke Evoke NMDA Currents (100 µM NMDA + 30 µM Glycine) isolate->evoke apply Apply this compound or Nafamostat (Varying Concentrations) evoke->apply record Record Current Inhibition at Different Holding Potentials apply->record analyze Data Analysis (IC50 Calculation) record->analyze caption Experimental workflow for whole-cell patch-clamp recordings.

Caption: Experimental workflow for whole-cell patch-clamp recordings.

References

A Comparative Guide to the Structural and Functional Differences Between Sepimostat and Nafamostat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Sepimostat and Nafamostat, two structurally related synthetic serine protease inhibitors. While both compounds share a common chemical scaffold, subtle structural modifications lead to distinct pharmacological profiles and inhibitory activities. This document outlines their structural differences, compares their performance based on available experimental data, provides detailed experimental protocols for key assays, and visualizes relevant signaling pathways.

Structural and Physicochemical Properties

This compound and Nafamostat are both derivatives of 4-guanidinobenzoic acid. They share a common (6-carbamimidoylnaphthalen-2-yl) benzoate core, but differ in the substituent on the benzoate moiety. Nafamostat possesses a guanidine group, whereas this compound features a 4,5-dihydro-1H-imidazol-2-ylamino group. This seemingly minor difference in chemical structure has a significant impact on their physicochemical properties and biological activities.

PropertyThis compoundNafamostat
Chemical Structure (6-carbamimidoylnaphthalen-2-yl) 4-(4,5-dihydro-1H-imidazol-2-ylamino)benzoate(6-carbamimidoylnaphthalen-2-yl) 4-guanidinobenzoate
Molecular Formula C21H19N5O2C19H17N5O2
Molecular Weight 373.41 g/mol [1]347.38 g/mol

Comparative Efficacy and Potency

While both molecules were initially investigated as serine protease inhibitors, their clinical development and reported pharmacological activities have diverged. Nafamostat is utilized as an anticoagulant and for the treatment of acute pancreatitis, and has been investigated for its antiviral properties. The development of this compound, an orally active derivative of Nafamostat, was discontinued for undisclosed reasons.

Serine Protease Inhibition

Nafamostat is a broad-spectrum inhibitor of serine proteases involved in the coagulation cascade. Limited direct comparative data is available for the serine protease inhibition profile of this compound.

Target EnzymeThis compound (Ki/IC50)Nafamostat (Ki/IC50)
Trypsin Data not availableKi: 11.5 µM[2]
Thrombin Data not availableData not available
Plasmin Data not availableData not available
Factor VIIa-Tissue Factor Complex Data not availableKi: 0.20 µM, IC50: 0.15 µM
TMPRSS2 Data not availablePotent inhibitor
Non-Protease Targets

Interestingly, both this compound and Nafamostat have been shown to interact with non-protease targets, specifically ion channels in the central nervous system. This off-target activity may contribute to their neuroprotective effects observed in preclinical studies.

TargetThis compound (IC50)Nafamostat (IC50)
NMDA Receptors 3.5 ± 0.3 µM (at -80 mV)[3]0.20 ± 0.04 µM (at -80 mV)
Acid-Sensing Ion Channels (ASICs) 2.4 ± 0.3 µM0.78 ± 0.12 µM

Signaling Pathways

Nafamostat in the Coagulation Cascade

Nafamostat exerts its anticoagulant effect by inhibiting multiple serine proteases within the coagulation cascade. The diagram below illustrates the key points of inhibition.

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Tissue Factor Tissue Factor VIIa VIIa Tissue Factor->VIIa Activation X X VIIa->X Activation Xa Xa X->Xa XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Activation XIa XIa XI->XIa IX IX XIa->IX Activation IXa IXa IX->IXa IXa->X Activation Prothrombin Prothrombin Xa->Prothrombin Activation Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Conversion Fibrin Fibrin Fibrinogen->Fibrin Nafamostat Nafamostat Nafamostat->VIIa Inhibition Nafamostat->XIIa Inhibition Nafamostat->Xa Inhibition Nafamostat->Thrombin Inhibition

Caption: Inhibition of the Coagulation Cascade by Nafamostat.

Nafamostat and TMPRSS2-Mediated Viral Entry

Nafamostat has been shown to inhibit the entry of certain viruses, such as SARS-CoV-2, by blocking the activity of Transmembrane Protease, Serine 2 (TMPRSS2). This enzyme is crucial for the priming of the viral spike protein, a necessary step for viral fusion with the host cell membrane.

Viral_Entry_Inhibition cluster_host Host Cell ACE2 ACE2 Receptor TMPRSS2 TMPRSS2 Primed Spike Primed Spike Protein Virus Virus Spike Protein Spike Protein Virus->Spike Protein Spike Protein->ACE2 Binding Spike Protein->TMPRSS2 Cleavage Viral Fusion & Entry Viral Fusion & Entry Primed Spike->Viral Fusion & Entry Nafamostat Nafamostat Nafamostat->TMPRSS2 Inhibition

Caption: Nafamostat Inhibition of TMPRSS2-Mediated Viral Entry.

Experimental Protocols

Serine Protease Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a serine protease using a chromogenic substrate.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Serine protease stock solution

  • Inhibitor compound stock solution (this compound or Nafamostat)

  • Chromogenic substrate specific for the protease

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

Procedure:

  • Prepare a series of dilutions of the inhibitor compound in the assay buffer.

  • In a 96-well microplate, add a fixed volume of the enzyme solution to each well, except for the blank wells.

  • Add a corresponding volume of the different inhibitor concentrations to the appropriate wells. Include a control well with no inhibitor (vehicle control).

  • Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed chromogenic substrate to all wells.

  • Immediately measure the change in absorbance at 405 nm over time using a microplate reader. The rate of product formation is proportional to the enzyme activity.

  • Plot the initial reaction velocity against the inhibitor concentration.

  • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

  • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten, Cheng-Prusoff).

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Inhibition

This protocol outlines the whole-cell patch-clamp technique to measure the inhibitory effect of this compound or Nafamostat on NMDA receptor currents in cultured neurons.

Materials:

  • Cultured neurons expressing NMDA receptors

  • Inverted microscope with micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • External solution (containing NMDA and glycine)

  • Internal solution (for the patch pipette)

  • Stock solutions of this compound and Nafamostat

Procedure:

  • Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with the external solution.

  • Under visual guidance, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -70 mV.

  • Apply the external solution containing NMDA and glycine to elicit an inward current mediated by NMDA receptors.

  • After obtaining a stable baseline current, co-apply the external solution containing NMDA, glycine, and a known concentration of the inhibitor (this compound or Nafamostat).

  • Record the reduction in the NMDA receptor-mediated current in the presence of the inhibitor.

  • Wash out the inhibitor to observe the recovery of the current.

  • Repeat steps 7-9 with a range of inhibitor concentrations to generate a dose-response curve.

  • Calculate the IC50 value from the dose-response curve.

Conclusion

This compound and Nafamostat, while structurally similar, exhibit distinct pharmacological profiles. Nafamostat is a potent, broad-spectrum serine protease inhibitor with established clinical applications in anticoagulation and pancreatitis. Its inhibitory activity extends to TMPRSS2, suggesting potential antiviral applications. This compound, its orally active derivative, shows a different spectrum of activity, with notable effects on NMDA receptors and ASICs. The discontinuation of its clinical development leaves a gap in the understanding of its full therapeutic potential. Further research, particularly direct comparative studies on their serine protease inhibition profiles, is warranted to fully elucidate their structure-activity relationships and potential clinical utility. This guide provides a foundational comparison to aid researchers in the design of future studies and the development of novel therapeutic agents.

References

A Comparative Analysis of Sepimostat and Other Serine Protease Inhibitors in Pancreatitis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute and chronic pancreatitis are inflammatory conditions of the pancreas characterized by the premature activation of digestive enzymes, leading to autodigestion, inflammation, and potential systemic complications. Serine proteases, particularly trypsin, play a central role in initiating this pathological cascade. Consequently, serine protease inhibitors have been a focal point of therapeutic research. This guide provides a comparative overview of sepimostat, a potent synthetic serine protease inhibitor, against other notable inhibitors like camostat, nafamostat, and ulinastatin, based on their performance in preclinical pancreatitis models.

Mechanism of Action: The Role of Serine Protease Inhibition

The pathogenesis of pancreatitis involves the intra-acinar cell activation of trypsinogen to trypsin, which in turn activates other zymogens, leading to cellular injury and an inflammatory response.[1][2] This process is mediated, in part, by the activation of Protease-Activated Receptor 2 (PAR2) on acinar and neuronal cells by trypsin, which triggers the release of pro-inflammatory cytokines and neurotransmitters, contributing to both inflammation and pain.[1][2][3] Serine protease inhibitors aim to interrupt this cascade by directly inhibiting the activity of trypsin and other related proteases.

cluster_pancreas Intra-Pancreatic Events Trypsinogen Trypsinogen (Inactive Zymogen) Trypsin Trypsin (Active Protease) Trypsinogen->Trypsin Premature Activation Zymogens Other Zymogens (e.g., Chymotrypsinogen) Trypsin->Zymogens Activates Injury Acinar Cell Injury & Autodigestion Trypsin->Injury PAR2 Protease-Activated Receptor 2 (PAR2) Trypsin->PAR2 Activates Active_Enzymes Active Digestive Enzymes Zymogens->Active_Enzymes Active_Enzymes->Injury Acinar_Cell Pancreatic Acinar Cell Acinar_Cell->Trypsinogen Inflammation Inflammation (Cytokine Release) PAR2->Inflammation Pain Visceral Pain PAR2->Pain This compound This compound & Other Serine Protease Inhibitors This compound->Trypsin Inhibits

Figure 1: Simplified signaling pathway of serine protease activation in pancreatitis and the inhibitory action of drugs like this compound.

Comparative Efficacy in Preclinical Models

This compound vs. Camostat

Studies utilizing a rat model of alcohol-induced acute pancreatitis have demonstrated the superior preventive effects of this compound compared to camostat. In this model, oral administration of this compound significantly prevented the increase in plasma amylase and lipase activities and suppressed histological changes, whereas camostat showed no preventive effects at an equivalent dose.

ParameterThis compound (10 mg/kg)This compound (30 mg/kg)Camostat (30 mg/kg)Control (Caerulein + Ethanol)
Plasma Amylase (IU/L)↓ (Prevented Increase)↓ (Prevented Increase)No significant effect
Plasma Lipase (IU/L)↓ (Prevented Increase)↓ (Prevented Increase)No significant effect
Pancreatic Histology-↓ (Suppressed Changes)No significant effectAggravated Interstitial Edema

Table 1: Comparison of this compound and Camostat in an Alcohol-Induced Pancreatitis Rat Model. Data summarized from a study where pancreatitis was induced by caerulein and ethanol infusion.

This compound vs. Nafamostat

Both this compound and nafamostat have shown significant activity in animal models of pancreatitis. While direct comparative efficacy studies in pancreatitis models are limited in the public domain, both are recognized as potent serine protease inhibitors. Nafamostat is clinically used for the treatment of acute pancreatitis in some countries.

Other Serine Protease Inhibitors in Pancreatitis Models

Ulinastatin

Ulinastatin, a glycoprotein extracted from human urine, acts as a urinary trypsin inhibitor. In various experimental models of severe acute pancreatitis, ulinastatin has been shown to reduce histological damage and inflammation. It is believed to exert its anti-inflammatory effects by decreasing levels of C-reactive protein, interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Furthermore, ulinastatin may modulate the immune response by affecting regulatory T-cells.

Gabexate

Experimental Protocols

A common experimental workflow for evaluating serine protease inhibitors in a pancreatitis model is outlined below.

Start Animal Model Selection (e.g., Wistar Rats) Grouping Randomized Grouping (Control, Vehicle, Treatment) Start->Grouping Drug_Admin Drug Administration (e.g., Oral Gavage of this compound) Grouping->Drug_Admin Induction Pancreatitis Induction (e.g., Caerulein + Ethanol Infusion) Drug_Admin->Induction Monitoring Monitoring & Sample Collection (Blood, Pancreatic Tissue) Induction->Monitoring Analysis Biochemical & Histological Analysis (Amylase, Lipase, Pathology) Monitoring->Analysis End Data Analysis & Comparison Analysis->End

Figure 2: A typical experimental workflow for evaluating the efficacy of serine protease inhibitors in a rat model of acute pancreatitis.

Detailed Methodology: Alcohol-Induced Pancreatitis Model in Rats

  • Animal Model: Conscious male Wistar rats are used.

  • Pancreatitis Induction:

    • Intravenous infusion of caerulein (1 µg/mL/h) for 6 hours to induce exocrine hyperstimulation.

    • Intravenous infusion of ethanol (0.1 g/mL/h) for 9 hours, starting 3 hours after the commencement of caerulein infusion.

  • Drug Administration:

    • This compound mesilate or camostat mesilate is administered orally 1 hour before the start of the caerulein infusion.

    • Dosages of 10 mg/kg and 30 mg/kg for this compound and 30 mg/kg for camostat are typically used.

  • Outcome Measures:

    • Biochemical Analysis: Blood samples are collected to measure plasma amylase and lipase activities.

    • Histological Examination: The pancreas is excised, fixed, and stained (e.g., with hematoxylin and eosin) to assess the degree of interstitial edema, inflammatory cell infiltration, and acinar cell necrosis.

Conclusion

Based on the available preclinical data, this compound demonstrates a promising profile as a serine protease inhibitor for the management of pancreatitis, showing superior efficacy over camostat in an alcohol-induced pancreatitis model. While direct comparative data with nafamostat and ulinastatin in identical models are less clear, all these agents target the critical initial step of enzymatic activation in pancreatitis. The development of orally active inhibitors like this compound holds significant potential for clinical translation. Further research, including head-to-head clinical trials, is warranted to definitively establish the comparative efficacy and safety of these serine protease inhibitors in human pancreatitis.

References

A Comparative Analysis of Sepimostat and Memantine in NMDA Receptor Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Sepimostat and memantine as N-methyl-D-aspartate (NMDA) receptor antagonists. The information presented is based on available experimental data to assist researchers and professionals in drug development in their understanding of these two compounds.

Executive Summary

Both this compound and memantine are effective antagonists of the NMDA receptor, a key player in synaptic plasticity and neuronal function. Memantine is a well-established, clinically approved drug for the treatment of Alzheimer's disease, acting as an uncompetitive, low-affinity, open-channel blocker. This compound, a serine protease inhibitor, has also been identified as a potent NMDA receptor antagonist with a distinct mechanism of action. This guide delves into the quantitative differences in their efficacy, their mechanisms of action, and the experimental protocols used to elucidate these properties.

Quantitative Comparison of Efficacy

The following table summarizes the key quantitative parameters of this compound and memantine as NMDA receptor antagonists based on electrophysiological studies.

ParameterThis compoundMemantineExperimental Conditions
IC₅₀ 3.5 ± 0.3 µM6.4 ± 0.5 µMWhole-cell patch-clamp on rat hippocampal CA1 pyramidal neurons, holding voltage -80 mV[1]
IC₅₀ 3.6 ± 1.1 µMNot directly compared in this studyWhole-cell patch-clamp on rat hippocampal CA1 pyramidal neurons, holding voltage -30 mV in the presence of 1 mM Mg²⁺[1]
Binding Affinity (Kᵢ) Not explicitly reported~1 µM for the (+)-MK-801 binding siteVaries depending on the specific NMDA receptor subunit composition and brain region.[2]

Note: The provided IC₅₀ values are from a single study and direct comparisons under a wider range of conditions are limited in the current literature.

Mechanism of Action

This compound

This compound exhibits a complex mechanism of NMDA receptor inhibition. It acts as a voltage-dependent open-channel blocker, with evidence suggesting a "foot-in-the-door" mechanism.[3][4] This means it enters and blocks the open channel of the NMDA receptor. Its action is characterized by a two-component mechanism, indicating the presence of both a shallow and a deep binding site within the receptor channel. The voltage-dependent component of its action is more prominent at hyperpolarized membrane potentials.

Memantine

Memantine is classified as an uncompetitive, low- to moderate-affinity, voltage-dependent open-channel blocker of the NMDA receptor. Its uncompetitive nature means it only binds to the receptor when an agonist (like glutamate) is already bound and the channel is open. The clinical tolerability of memantine is attributed to its relatively fast off-rate kinetics, which prevents the excessive accumulation of the drug in the channel and allows for the preservation of normal synaptic transmission. Memantine binds at or near the magnesium (Mg²⁺) binding site within the NMDA receptor channel.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for comparing the efficacy of NMDA receptor antagonists.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine/D-serine Glycine->NMDA_R Binds to GluN1 Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening CaM Calmodulin (CaM) Ca_ion->CaM Activates CaMKII CaMKII CaM->CaMKII Activates NOS nNOS CaM->NOS Activates CREB CREB CaMKII->CREB Phosphorylates NO Nitric Oxide (NO) NOS->NO Gene_Expression Gene Expression (Synaptic Plasticity, Neuroprotection/ Neurotoxicity) CREB->Gene_Expression Regulates Experimental_Workflow A Cell Preparation (e.g., Rat Hippocampal Pyramidal Neurons) B Whole-Cell Patch-Clamp Recording Setup A->B C Application of NMDA/Glycine (Agonists) B->C D Record Baseline NMDA-evoked Current C->D E Co-application of Test Compound (this compound or Memantine) at various concentrations D->E F Record Inhibited NMDA-evoked Current E->F G Data Analysis: - Measure peak current inhibition - Construct dose-response curve - Calculate IC₅₀ F->G

References

Safety Operating Guide

Navigating the Safe Disposal of Sepimostat: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like Sepimostat are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, step-by-step procedures for its proper disposal based on general principles for handling research-grade chemical compounds and hazardous waste. These procedures are designed to provide immediate safety and logistical information, fostering a culture of safety and trust in laboratory operations.

Core Principles of this compound Disposal

The disposal of this compound, an amidine-containing serine protease inhibitor, should be approached with the understanding that it is a biologically active compound with potential hazards. Therefore, it must be managed in accordance with local, state, and federal regulations for hazardous chemical waste.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is crucial to wear appropriate PPE to minimize exposure risks. This includes:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

2. Waste Segregation: Proper segregation of waste is the first step in a compliant disposal process.

  • Solid Waste:

    • Unused or expired pure this compound powder.

    • Contaminated consumables such as weighing paper, pipette tips, and microfuge tubes.

  • Liquid Waste:

    • Solutions containing this compound.

    • Solvents used to rinse containers that held this compound.

  • Sharps Waste:

    • Needles, syringes, or any other sharp objects contaminated with this compound.

3. Containment and Labeling:

  • Solid and Liquid Waste:

    • Place solid and liquid waste containing this compound into separate, clearly labeled, and leak-proof hazardous waste containers.

    • The containers should be made of a material compatible with the waste.

    • The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other chemical constituents.

  • Sharps Waste:

    • Place all contaminated sharps directly into a designated, puncture-resistant sharps container.

    • The sharps container must also be labeled as "Hazardous Waste" and indicate the presence of this compound.

4. Decontamination of Work Surfaces:

  • Following the packaging of this compound waste, thoroughly decontaminate all work surfaces (e.g., benchtops, fume hood surfaces) that may have come into contact with the compound.

  • Use a suitable laboratory disinfectant or cleaning agent, followed by a rinse with water if appropriate.

5. Waste Storage:

  • Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • This storage area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.

6. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound or its containers in the regular trash or pour it down the drain.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

SepimostatDisposalWorkflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Step 2: Segregate Waste ppe->segregate is_sharp Is the waste a sharp? segregate->is_sharp sharps_container Place in Labeled Sharps Container is_sharp->sharps_container Yes is_liquid Is the waste liquid? is_sharp->is_liquid No decontaminate Step 3: Decontaminate Work Surfaces sharps_container->decontaminate liquid_container Place in Labeled Liquid Hazardous Waste Container is_liquid->liquid_container Yes solid_container Place in Labeled Solid Hazardous Waste Container is_liquid->solid_container No liquid_container->decontaminate solid_container->decontaminate storage Step 4: Store in Designated Hazardous Waste Area decontaminate->storage ehs_contact Step 5: Contact EHS for Pickup and Final Disposal storage->ehs_contact end End: Proper Disposal Complete ehs_contact->end

Caption: Workflow for the safe disposal of this compound waste.

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet for this compound, quantitative data regarding toxicity, environmental fate, or specific disposal concentration limits are not available. In the absence of such data, a conservative approach of treating all this compound waste as hazardous is required.

Data PointValueSource
Acute Toxicity (Oral)Data not availableN/A
Acute Toxicity (Dermal)Data not availableN/A
Aquatic ToxicityData not availableN/A
Recommended Exposure LimitData not availableN/A

Experimental Protocols

As no experimental protocols for the disposal of this compound were found, the following general laboratory chemical waste handling procedures should be considered the standard protocol.

Protocol for Packaging Solid this compound Waste:

  • Objective: To safely contain solid this compound waste for disposal.

  • Materials:

    • Labeled solid hazardous waste container.

    • Scoop or spatula.

    • Personal Protective Equipment (PPE).

  • Procedure:

    • Perform all work in a chemical fume hood.

    • Carefully transfer the solid this compound waste into the designated hazardous waste container using a clean scoop or spatula.

    • Ensure the exterior of the container remains free from contamination.

    • Securely close the container lid.

    • Store the container in the designated hazardous waste storage area.

Protocol for Packaging Liquid this compound Waste:

  • Objective: To safely contain liquid this compound waste for disposal.

  • Materials:

    • Labeled liquid hazardous waste container.

    • Funnel.

    • Personal Protective Equipment (PPE).

  • Procedure:

    • Perform all work in a chemical fume hood.

    • Carefully pour the liquid this compound waste through a funnel into the designated hazardous waste container.

    • Avoid splashing and ensure the exterior of the container is not contaminated.

    • Securely cap the container.

    • Store the container in the designated hazardous waste storage area with secondary containment.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. It is imperative to always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.

Navigating the Safe Handling of Sepimostat: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling investigational compounds like Sepimostat. While a specific Safety Data Sheet (SDS) with detailed quantitative exposure limits for this compound is not publicly available, a comprehensive safety protocol can be established based on best practices for handling potent, hazardous pharmaceutical compounds. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Personal Protective Equipment (PPE): A Multi-layered Defense

The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for various laboratory activities.

PPE CategoryEquipmentRecommended Use
Primary Protection Nitrile Gloves (double-gloving recommended)Always wear when handling the compound in solid or solution form.
Laboratory Coat (disposable, fluid-resistant)To be worn at all times in the laboratory where this compound is handled.
Safety Glasses with Side Shields or GogglesEssential for all procedures to protect against splashes and aerosols.
Secondary Protection Face ShieldRecommended during procedures with a high risk of splashing (e.g., preparing concentrated solutions).
Chemical-Resistant ApronTo be worn over the lab coat when handling larger quantities or during potential splash-generating activities.
Respiratory Protection Fume Hood or other Ventilated EnclosureAll handling of solid this compound and preparation of volatile solutions should be performed in a certified chemical fume hood.
N95 Respirator or higherMay be required for handling fine powders outside of a ventilated enclosure, based on a risk assessment.

Operational Workflow for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is critical to minimize exposure risk. The following workflow diagram outlines the key procedural steps.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Decontamination & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area in Fume Hood prep_ppe->prep_area prep_weigh Weigh this compound prep_area->prep_weigh prep_solution Prepare Solution prep_weigh->prep_solution handle_experiment Perform Experimental Procedures prep_solution->handle_experiment handle_transport Transport in Sealed, Labeled Secondary Containers handle_experiment->handle_transport disp_decontaminate Decontaminate Work Surfaces handle_transport->disp_decontaminate disp_waste Segregate and Dispose of Waste disp_decontaminate->disp_waste disp_ppe Doff and Dispose of PPE disp_waste->disp_ppe disp_wash Wash Hands Thoroughly disp_ppe->disp_wash end_process End of Process disp_wash->end_process start Start: Receipt of this compound start->prep_ppe

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.